Rivenprost
説明
This compound is under investigation in clinical trial NCT00296556 (Therapeutic Study of ONO-4819CD for Ulcerative Colitis).
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
Structure
3D Structure
特性
IUPAC Name |
methyl 4-[2-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-4-[3-(methoxymethyl)phenyl]but-1-enyl]-5-oxocyclopentyl]ethylsulfanyl]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O6S/c1-29-16-18-6-3-5-17(13-18)14-19(25)8-9-20-21(23(27)15-22(20)26)10-12-31-11-4-7-24(28)30-2/h3,5-6,8-9,13,19-22,25-26H,4,7,10-12,14-16H2,1-2H3/b9-8+/t19-,20-,21-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQUXLIJKPWCAO-AZIFJQEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=CC(=C1)CC(C=CC2C(CC(=O)C2CCSCCCC(=O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1=CC=CC(=C1)C[C@@H](/C=C/[C@H]2[C@@H](CC(=O)[C@@H]2CCSCCCC(=O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601101764 | |
| Record name | Methyl 4-[[2-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S)-3-hydroxy-4-[3-(methoxymethyl)phenyl]-1-buten-1-yl]-5-oxocyclopentyl]ethyl]thio]butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601101764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
256382-08-8 | |
| Record name | Methyl 4-[[2-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S)-3-hydroxy-4-[3-(methoxymethyl)phenyl]-1-buten-1-yl]-5-oxocyclopentyl]ethyl]thio]butanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=256382-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rivenprost [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0256382088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rivenprost | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16315 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Methyl 4-[[2-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S)-3-hydroxy-4-[3-(methoxymethyl)phenyl]-1-buten-1-yl]-5-oxocyclopentyl]ethyl]thio]butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601101764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RIVENPROST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WBO45T413 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Rivenprost's Mechanism of Action in Bone Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rivenprost (ONO-4819) is a selective agonist of the prostaglandin (B15479496) E2 receptor subtype 4 (EP4), which has demonstrated significant anabolic effects on bone in preclinical studies. This document provides an in-depth technical overview of this compound's mechanism of action in promoting bone formation. It details the signaling pathways involved, summarizes quantitative data from key preclinical studies, outlines experimental protocols, and discusses the current understanding of its therapeutic potential. This compound stimulates osteoblast differentiation and bone formation through the activation of the Gs-cAMP-PKA signaling cascade, leading to the upregulation of critical osteogenic transcription factors, Runx2 and Osterix. Concurrently, it inhibits adipogenesis in the bone marrow by downregulating peroxisome proliferator-activated receptor-gamma (PPARγ). Preclinical evidence strongly supports its role in increasing bone mineral density and improving bone microarchitecture in models of osteoporosis.
Core Mechanism of Action: EP4 Receptor Agonism
This compound's primary mechanism of action is its selective agonism of the EP4 receptor, a G-protein coupled receptor. The binding of this compound to the EP4 receptor on mesenchymal stem cells (MSCs) and pre-osteoblasts initiates a signaling cascade that promotes osteogenic differentiation and bone formation.
Signaling Pathway
The activation of the EP4 receptor by this compound triggers the Gαs subunit of the associated G-protein, which in turn activates adenylyl cyclase. This leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), a key downstream effector in this pathway.[1] The PKA signaling pathway is central to the anabolic effects of this compound on bone.[1]
Activated PKA phosphorylates and activates various transcription factors, most notably CREB (cAMP response element-binding protein), which then translocates to the nucleus. This cascade ultimately leads to the increased expression of two master regulators of osteoblast differentiation: Runt-related transcription factor 2 (Runx2) and Osterix (also known as Sp7).[2] The upregulation of Runx2 and Osterix drives the expression of osteoblast-specific genes, such as alkaline phosphatase (ALP), collagen type I, and osteocalcin, leading to the maturation of osteoblasts and the formation of new bone.[2][3]
Simultaneously, the EP4-mediated signaling pathway has an inhibitory effect on adipogenesis. It has been shown to reduce the expression of PPARγ, a key transcription factor required for the differentiation of MSCs into adipocytes.[2] This reciprocal regulation shifts the lineage commitment of MSCs in the bone marrow microenvironment towards osteoblasts and away from adipocytes, further contributing to a net increase in bone mass.
There is also evidence of crosstalk between the EP4 and Bone Morphogenetic Protein (BMP) signaling pathways. This compound has been shown to accelerate BMP-induced osteoblastic differentiation, suggesting a synergistic effect in promoting bone formation.[3] The accelerated BMP action by this compound is abolished by PKA inhibitors, indicating that the PKA pathway is the main point of convergence for these two signaling cascades.[3]
Diagram of the this compound Signaling Pathway in Osteoblasts:
Caption: this compound activates the EP4-cAMP-PKA pathway to promote osteogenesis.
Diagram of this compound's Dual Effect on Mesenchymal Stem Cell Differentiation:
Caption: this compound promotes osteoblast and inhibits adipocyte differentiation.
Preclinical Data
A substantial body of preclinical evidence from in vivo and in vitro studies supports the bone anabolic effects of this compound.
In Vivo Studies
This compound has been evaluated in various rodent models of bone loss, including ovariectomized (OVX) rats, a model for postmenopausal osteoporosis, and immobilization-induced bone loss.
Table 1: Effects of this compound on Bone Mineral Density (BMD) and Bone Strength in Ovariectomized (OVX) Rats
| Study (Reference) | Animal Model | Treatment Group | Dose and Administration | Duration | % Change in Femoral BMD vs. OVX Control | % Change in Bone Strength vs. OVX Control |
| Yoshida et al., 2002[4][5] | 15-week-old female Crj:CD(SD)IGS rats | ONO-4819 | 10 µg/kg, s.c., 3x/day | 70 days | Complete prevention of bone loss | Significantly greater than vehicle-treated OVX rats |
| Ito et al., 2006[6][7] | 33-week-old female Wistar rats | ONO-4819 | 3, 10, 30 µg/kg, s.c., 2x/day | 11 weeks | Dose-dependent increase | Additive effect on bone strength when combined with risedronate |
Table 2: Bone Histomorphometry Data in Ovariectomized (OVX) and Immobilized Rats Treated with this compound
| Study (Reference) | Animal Model | Treatment Group | Key Histomorphometric Findings vs. Control |
| Yoshida et al., 2002[4][5] | Immobilized rats | ONO-4819 (100 ng/kg/min infusion, 2h, 2x/day for 28 days) | ↑ Bone Volume/Total Volume (BV/TV), ↑ Osteoid Volume/Bone Volume (OV/BV), ↑ Osteoblast Surface/Bone Surface (Ob.S/BS), ↑ Bone Formation Rate (BFR/BS) |
| Ninomiya et al., 2011[2] | Intact rats | ONO-4819 (10 µg/kg, s.c., 2x/day for 5 weeks) | ↑ Osteoblast number, ↑ Bone volume, ↑ Mineral apposition rate, ↑ Bone formation rate |
| Ito et al., 2006[6][7] | Ovariectomized rats | ONO-4819 (3, 10, 30 µg/kg, s.c., 2x/day for 11 weeks) | Dose-dependent increase in bone formation rate, osteoblast surface, and mineralizing surface |
In Vitro Studies
In vitro studies have elucidated the cellular and molecular mechanisms underlying this compound's effects on bone cells.
Table 3: Effects of this compound on Osteoblast and Adipocyte Differentiation In Vitro
| Study (Reference) | Cell Line | Treatment | Key Findings |
| Ninomiya et al., 2011[2] | C3H10T1/2 (multipotent mesenchymal) | ONO-4819 | ↑ Alkaline phosphatase (ALP) activity, ↑ ALP and Osterix mRNA expression, ↓ PPARγ mRNA expression, inhibited adipocyte differentiation |
| Nakagawa et al., 2007[3] | ST2 (pluripotent stromal) | ONO-4819 + BMP-2 | Accelerated BMP-induced elevation of Osterix and ALP mRNA expression and ALP enzymatic activity |
Experimental Protocols
In Vivo Ovariectomized (OVX) Rat Model
-
Animal Model: 15-week-old female Crj:CD(SD)IGS rats.[4]
-
Procedure: Bilateral ovariectomy is performed under anesthesia. Sham-operated animals undergo a similar surgical procedure without the removal of the ovaries.
-
Treatment: this compound (ONO-4819) is dissolved in saline and administered via subcutaneous injection (e.g., 10 µg/kg, three times daily) or continuous intravenous infusion.[4]
-
Duration: Treatment is typically carried out for a period of 10-11 weeks.[4][6]
-
Analysis:
-
Bone Mineral Density (BMD): The femur is isolated and analyzed using micro-focus X-ray computed tomography.[4]
-
Bone Strength: The fourth lumbar vertebra is subjected to a compression test.[4]
-
Histomorphometry: The tibia is fixed, embedded in methylmethacrylate, sectioned, and stained (e.g., Villanueva bone stain) for the analysis of parameters such as bone volume, osteoblast surface, and bone formation rate.[4] Double labeling with tetracycline (B611298) and calcein (B42510) is used to measure the mineral apposition rate.[4]
-
In Vitro Osteoblast Differentiation Assay
-
Cell Line: Multipotent mesenchymal stem cell line C3H10T1/2 or pluripotent stromal cell line ST2.[2][3]
-
Culture Conditions: Cells are cultured in a standard growth medium (e.g., DMEM with 10% FBS).
-
Induction of Differentiation: Osteogenic differentiation is induced by culturing the cells in an osteogenic medium, which may contain ascorbic acid and β-glycerophosphate. This compound is added at various concentrations. For co-treatment studies, BMP-2 is also added to the medium.[3]
-
Analysis:
-
Alkaline Phosphatase (ALP) Activity: ALP activity, an early marker of osteoblast differentiation, is measured using a colorimetric assay with p-nitrophenyl phosphate (B84403) as a substrate. Staining for ALP can also be performed.
-
Gene Expression Analysis: Total RNA is extracted from the cells at different time points, and the mRNA expression levels of osteogenic markers (e.g., Runx2, Osterix, ALP) are quantified using real-time quantitative PCR.[2][3]
-
Mineralization Assay: For later stages of differentiation, mineralization can be assessed by Alizarin Red S staining, which stains calcium deposits.
-
In Vitro Adipocyte Differentiation Assay
-
Cell Line: Multipotent mesenchymal stem cell line C3H10T1/2.[2]
-
Induction of Differentiation: Adipogenic differentiation is induced using an adipogenic cocktail, which typically includes insulin, dexamethasone, and isobutylmethylxanthine (IBMX). This compound is added to the medium to assess its inhibitory effect.
-
Analysis:
-
Lipid Accumulation: The formation of lipid droplets, a hallmark of adipocyte differentiation, is visualized and quantified by Oil Red O staining.
-
Gene Expression Analysis: The mRNA expression of adipogenic transcription factors, particularly PPARγ, is quantified using real-time quantitative PCR.[2]
-
Experimental Workflow for In Vitro Osteoblast Differentiation Assay:
Caption: Workflow for assessing this compound's effect on osteoblast differentiation.
Clinical Development Status
To date, there is a lack of publicly available data from clinical trials investigating the efficacy of this compound (ONO-4819) for the treatment of osteoporosis or other bone-related disorders in humans. The extensive preclinical data suggests a strong therapeutic potential, but its safety and efficacy in a clinical setting have not yet been established.
Conclusion
This compound (ONO-4819) is a potent and selective EP4 receptor agonist with a well-defined mechanism of action in promoting bone formation. By activating the Gs-cAMP-PKA signaling pathway, it upregulates the key osteogenic transcription factors Runx2 and Osterix, leading to enhanced osteoblast differentiation and bone formation. Its dual action of promoting osteogenesis while inhibiting adipogenesis presents a promising therapeutic strategy for conditions characterized by bone loss, such as osteoporosis. The robust preclinical data from both in vivo and in vitro studies provide a strong rationale for its further investigation in a clinical setting. However, the absence of clinical trial data in the public domain indicates that its transition from a promising preclinical candidate to a therapeutic agent for human use is yet to be realized.
References
- 1. Bone loss in ovariectomized rats: dominant role for estrogen but apparently not for FSH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prostaglandin E2 EP4 agonist (ONO-4819) accelerates BMP-induced osteoblastic differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Stimulation of bone formation and prevention of bone loss by prostaglandin E EP4 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of a prostaglandin EP4 agonist, ONO-4819, and risedronate on trabecular microstructure and bone strength in mature ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
Rivenprost's Affinity for the EP4 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Rivenprost's binding affinity for the Prostaglandin (B15479496) E2 receptor subtype 4 (EP4). This compound, also known as ONO-4819, is a potent and selective agonist for the EP4 receptor. This document outlines the quantitative binding data, detailed experimental methodologies for its characterization, and the associated signaling pathways.
Core Data Presentation
This compound demonstrates high affinity and selectivity for the EP4 receptor over other prostanoid receptor subtypes. The following table summarizes the quantitative binding affinity data, primarily expressed as the inhibition constant (Kᵢ), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. A lower Kᵢ value indicates a higher binding affinity.
| Receptor Subtype | This compound Kᵢ (nM) |
| EP4 | 0.7 |
| EP3 | 56 |
| EP2 | 620 |
| EP1 | >10,000 |
Table 1: this compound Binding Affinity for Prostanoid Receptor Subtypes.[1]
Experimental Protocols
The determination of this compound's binding affinity for the EP4 receptor is primarily achieved through radioligand binding assays and functional assays that measure downstream signaling, such as cyclic AMP (cAMP) production.
Radioligand Competition Binding Assay
This assay is a cornerstone for determining the binding affinity of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand that is known to bind to the target receptor. For the EP4 receptor, the commonly used radioligand is [³H]prostaglandin E₂ ([³H]PGE₂).
Objective: To determine the inhibition constant (Kᵢ) of this compound for the EP4 receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells overexpressing the human EP4 receptor, such as Human Embryonic Kidney 293 (HEK-293) or Chinese Hamster Ovary (CHO) cells.[2][3]
-
Unlabeled Ligand: this compound (ONO-4819).
-
Assay Buffer: Typically a buffer at a specific pH, for instance, 10 mM MES (pH 6.0) or a neutral pH buffer (pH 7.4).[2][5]
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity.
Protocol:
-
Membrane Preparation: HEK-293 or CHO cells stably expressing the human EP4 receptor are cultured and harvested. The cells are then homogenized, and the cell membranes are isolated through centrifugation. The protein concentration of the membrane preparation is determined.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of [³H]PGE₂, and varying concentrations of the unlabeled competitor, this compound.
-
Incubation: The plates are incubated for a specific duration (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the binding reaction to reach equilibrium.[6]
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]PGE₂ is determined and is known as the IC₅₀ value. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of this compound to stimulate the EP4 receptor's primary signaling pathway, which involves the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).
Objective: To determine the potency (EC₅₀) of this compound in stimulating cAMP production via the EP4 receptor.
Materials:
-
Cells: Whole cells expressing the EP4 receptor (e.g., CHO-K1 or HEK-293 cells).[7]
-
Agonist: this compound.
-
cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., using HTRF, ELISA, or bioluminescent methods).
-
Phosphodiesterase (PDE) inhibitor: (e.g., IBMX) to prevent the degradation of cAMP.
Protocol:
-
Cell Seeding: Cells are seeded into 96- or 384-well plates and allowed to adhere and grow.
-
Compound Addition: The cell culture medium is replaced with a stimulation buffer containing a PDE inhibitor. This compound is then added to the wells at various concentrations.
-
Stimulation: The cells are incubated for a specific period (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C) to allow for cAMP production.[7]
-
Cell Lysis and cAMP Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: The concentration of this compound that produces 50% of the maximal cAMP response is determined and is known as the EC₅₀ value.
Signaling Pathways
The EP4 receptor is a G protein-coupled receptor (GPCR). Upon binding of an agonist like this compound, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. This compound is known to be a Gαs-biased agonist, primarily activating the canonical adenylyl cyclase pathway. However, the EP4 receptor can also couple to other signaling pathways.
Gαs-Mediated Signaling Pathway (Canonical)
This is the primary signaling pathway activated by this compound.
-
Receptor Activation: this compound binds to the EP4 receptor.
-
Gαs Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gs protein.
-
Adenylyl Cyclase Activation: The activated Gαs-GTP complex dissociates from the βγ-subunits and activates adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
Downstream Effects: cAMP acts as a second messenger and activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to diverse cellular responses.
Alternative Signaling Pathways
While this compound shows a bias towards Gαs, the EP4 receptor has been shown to couple to other signaling pathways, which could be relevant in different cellular contexts or with other ligands. These include:
-
Gαi-Mediated Signaling: In some instances, the EP4 receptor can couple to inhibitory G proteins (Gαi), which leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels. It can also activate the PI3K/Akt pathway.[8][9][10]
-
β-Arrestin-Mediated Signaling: Like many GPCRs, the EP4 receptor can also signal through β-arrestin pathways, which can lead to the activation of other signaling molecules like Src and the regulation of receptor internalization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological characterization of [3H]-prostaglandin E2 binding to the cloned human EP4 prostanoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of [3H]-prostaglandin E2 binding to prostaglandin EP4 receptors expressed with Semliki Forest virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of binding affinity of CJ-023,423 for human prostanoid EP4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. researchgate.net [researchgate.net]
- 9. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 10. Functional expression of human prostaglandin E2 receptor 4 (EP4) in E. coli and characterization of the binding property of EP4 with Gα proteins - PMC [pmc.ncbi.nlm.nih.gov]
Rivenprost Downstream Signaling Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rivenprost (also known as ONO-4819) is a potent and selective agonist for the E-type prostanoid receptor 4 (EP4), a G-protein coupled receptor (GPCR). Activation of the EP4 receptor by this compound initiates a cascade of intracellular signaling events that mediate its diverse pharmacological effects, including bone formation, anti-inflammatory responses, and tissue protection. This technical guide provides a comprehensive overview of the core downstream signaling pathways of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.
This compound and the EP4 Receptor
This compound exhibits high selectivity for the EP4 receptor. The binding affinity of this compound for the EP4 receptor is significantly higher than for other prostanoid receptors, ensuring targeted pharmacological action.
| Parameter | Value | Receptor Subtype |
| Ki | 0.7 nM | EP4 |
| EC50 (cAMP accumulation in CHO cells) | 1.6 nM | EP4 |
Table 1: Binding Affinity and Potency of this compound for the EP4 Receptor. [1]
Core Signaling Pathways
This compound's engagement with the EP4 receptor primarily activates two main downstream signaling pathways: the canonical Gs-cAMP-PKA pathway and a secondary Gi-PI3K-Akt pathway.
The Gs-cAMP-PKA-CREB Pathway
The predominant signaling cascade initiated by this compound is through the coupling of the EP4 receptor to the stimulatory G-protein (Gs). This activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which then phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and modulates the transcription of target genes involved in various cellular processes.
The Gi-PI3K-Akt Pathway
In addition to Gs coupling, the EP4 receptor can also couple to the inhibitory G-protein (Gi). This interaction leads to the activation of Phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates Akt (also known as Protein Kinase B). The PI3K-Akt pathway is crucial for cell survival, proliferation, and differentiation. While less predominant than the Gs pathway, it plays a significant role in mediating some of this compound's biological effects.
Downstream Transcriptional Regulation
The activation of the aforementioned signaling pathways by this compound culminates in the modulation of key transcription factors that drive its physiological effects.
Osteogenesis: Upregulation of Runx2 and Osterix, and Downregulation of PPARγ
This compound promotes bone formation by influencing the differentiation of mesenchymal stem cells. It achieves this by upregulating the expression of osteogenic master transcription factors, Runt-related transcription factor 2 (Runx2) and Osterix (Sp7). Concurrently, this compound suppresses adipogenesis by downregulating the expression of Peroxisome Proliferator-Activated Receptor gamma (PPARγ).
| Transcription Factor | Effect of this compound | Biological Outcome |
| Runx2 | Upregulation | Promotes osteoblast differentiation |
| Osterix | Upregulation | Essential for osteoblast maturation |
| PPARγ | Downregulation | Inhibits adipocyte differentiation |
Table 2: this compound's Effect on Key Transcription Factors in Mesenchymal Stem Cells.
Inflammation Resolution: Induction of MafB in Macrophages
This compound plays a role in the resolution of inflammation by promoting the polarization of macrophages towards an anti-inflammatory M2 phenotype. This is mediated through the induction of the transcription factor MafB. The natural ligand for the EP4 receptor, PGE2, has been shown to induce MafB expression in a concentration-dependent manner, with significant induction observed at concentrations as low as 10 nM.[2]
| Transcription Factor | Effect of this compound | Biological Outcome |
| MafB | Upregulation | Promotes M2 macrophage polarization and inflammation resolution |
Table 3: this compound's Effect on MafB in Macrophages.
Detailed Experimental Protocols
cAMP Accumulation Assay (HTRF)
This protocol describes a method to quantify intracellular cAMP levels in response to this compound treatment using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
EP4-expressing cells (e.g., HEK293-EP4 or CHO-EP4)
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES)
-
Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX)
-
This compound
-
HTRF cAMP assay kit (e.g., from Cisbio)
-
384-well white, opaque microplates
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation:
-
Culture EP4-expressing cells to 80-90% confluency.
-
Harvest cells using a non-enzymatic dissociation solution.
-
Wash cells with PBS and resuspend in stimulation buffer containing a PDE inhibitor.
-
Determine cell density and adjust to the desired concentration (e.g., 2,500 cells/well).
-
Dispense cell suspension into the wells of a 384-well plate.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound in stimulation buffer.
-
Add the this compound dilutions to the respective wells. Include a vehicle control.
-
-
Stimulation:
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Detection:
-
Prepare the HTRF reagents according to the manufacturer's instructions.
-
Add the cAMP-d2 (acceptor) in lysis buffer to all wells.
-
Add the anti-cAMP-cryptate (donor) to all wells.
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader at 665 nm (acceptor) and 620 nm (donor).
-
Calculate the HTRF ratio (665/620) and plot the data against the this compound concentration to determine the EC50.
-
Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis
This protocol details the measurement of mRNA expression levels of Runx2, Osterix, and PPARγ in mesenchymal stem cells treated with this compound.
Materials:
-
Mesenchymal stem cells (e.g., C3H10T1/2)
-
Cell culture medium
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (SYBR Green or TaqMan)
-
qPCR instrument
-
Primers for target and reference genes
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| Mouse Runx2 | GCCGGGAATGATGAGAACTA | GGACCGTCCACTGTCACTTT |
| Mouse Osterix | GAAGTCCAATGGGGATCTGA | AGAATCCCTTTCCCTCTCCA |
| Mouse PPARγ | TTTTCAAGGGTGCCAGTTTC | AATCCTTGGCCCTCTGAGAT |
| Mouse Gapdh | ACCCAGAAGACTGTGGATGG | AGG GGC CAT CCA CAG TCT TCT |
Table 4: Example Primer Sequences for Mouse RT-qPCR. [3]
Procedure:
-
Cell Culture and Treatment:
-
Plate mesenchymal stem cells and allow them to adhere.
-
Treat cells with various concentrations of this compound (e.g., 1 nM - 1 µM) for the desired duration (e.g., 24-72 hours). Include a vehicle control.
-
-
RNA Extraction:
-
Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's protocol.
-
Quantify RNA concentration and assess purity (A260/A280 ratio).
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers, and cDNA template.
-
Perform qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to a reference gene (e.g., Gapdh).
-
Calculate the relative gene expression using the ΔΔCt method.
-
In Vivo Mouse Calvarial Defect Model for Bone Formation
This protocol describes a surgical model to assess the osteogenic potential of this compound in vivo.
Materials:
-
C57BL/6J mice (10-12 weeks old)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)
-
Surgical instruments
-
Trephine drill bit (e.g., 4 mm diameter)
-
Scaffold material (e.g., collagen sponge)
-
This compound
-
Sutures
-
Micro-computed tomography (μCT) scanner
-
Histology reagents
Procedure:
-
Surgical Procedure:
-
Anesthetize the mouse and shave the surgical area on the scalp.
-
Make a sagittal incision to expose the parietal bones.
-
Using a trephine drill, create a full-thickness, critical-sized defect (e.g., 4 mm) in the center of the calvarium, taking care not to damage the underlying dura mater.[4]
-
-
Implantation:
-
Prepare a scaffold loaded with this compound or a vehicle control.
-
Place the scaffold within the defect.
-
Suture the scalp incision.
-
-
Post-operative Care:
-
Administer analgesics and monitor the animals for recovery.
-
-
Analysis:
-
After a predetermined healing period (e.g., 4 or 8 weeks), euthanize the animals and harvest the calvaria.
-
Fix the samples in 4% paraformaldehyde.
-
Quantify new bone formation within the defect using μCT analysis.
-
Decalcify the samples, embed in paraffin, and perform histological staining (e.g., H&E, Masson's trichrome) to visualize tissue morphology and new bone formation.
-
Macrophage Polarization Assay
This protocol outlines a method to assess the effect of this compound on macrophage polarization.
Materials:
-
Bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Polarizing stimuli:
-
M1 polarization: LPS (100 ng/mL) and IFN-γ (20 ng/mL)
-
M2 polarization: IL-4 (20 ng/mL) and IL-13 (20 ng/mL)
-
-
Reagents for analysis (e.g., flow cytometry antibodies for surface markers, RNA for qPCR, or ELISA kits for cytokine analysis)
Procedure:
-
Macrophage Culture and Treatment:
-
Culture macrophages to the desired density.
-
Pre-treat cells with different concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Add polarizing stimuli (M1 or M2) and incubate for the appropriate duration (e.g., 24 hours for gene expression, 48 hours for cytokine production).
-
-
Analysis of Polarization Markers:
-
Flow Cytometry: Stain cells with fluorescently labeled antibodies against M1 markers (e.g., CD80, CD86) and M2 markers (e.g., CD206, Arginase-1) and analyze by flow cytometry.
-
RT-qPCR: Analyze the expression of M1 genes (e.g., Nos2, Tnf) and M2 genes (e.g., Arg1, Mrc1) as described in protocol 4.2.
-
ELISA: Measure the concentration of M1 cytokines (e.g., TNF-α, IL-12) and M2 cytokines (e.g., IL-10) in the culture supernatant using ELISA kits.
-
Conclusion
This compound, as a selective EP4 receptor agonist, primarily signals through the Gs-cAMP-PKA-CREB pathway, with a secondary involvement of the Gi-PI3K-Akt pathway. These signaling cascades converge on key transcription factors such as Runx2, Osterix, PPARγ, and MafB to mediate its pro-osteogenic and anti-inflammatory effects. The experimental protocols provided in this guide offer a framework for researchers to investigate and further elucidate the intricate downstream signaling of this compound and other EP4 agonists, facilitating the development of novel therapeutics targeting this pathway. Further research is warranted to fully delineate the concentration-dependent effects of this compound on the expression of all its downstream transcriptional targets.
References
- 1. A Versatile Protocol for Studying Calvarial Bone Defect Healing in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MAFB in Macrophages Regulates Prostaglandin E2–Mediated Lipid Mediator Class Switch through ALOX15 in Ischemic Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Versatile Protocol for Studying Calvarial Bone Defect Healing in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bone regeneration of mouse critical-sized calvarial defects with human mesenchymal stem cell sheets co-expressing BMP2 and VEGF - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cellular Effects of Rivenprost and Prostaglandin E2
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandin (B15479496) E2 (PGE2) is a ubiquitous lipid mediator that orchestrates a wide array of physiological and pathological processes through its interaction with four distinct E-prostanoid (EP) receptor subtypes (EP1-EP4). Its pleiotropic nature, however, presents challenges for therapeutic development due to the potential for off-target effects. Rivenprost (ONO-4819) is a selective agonist for the EP4 receptor, offering a more targeted approach to modulate PGE2 signaling. This technical guide provides a comprehensive comparison of the cellular effects of this compound and PGE2, focusing on their receptor binding profiles, downstream signaling pathways, and differential impacts on key cellular processes. This document is intended to serve as a valuable resource for researchers and drug development professionals working in fields such as inflammation, immunology, bone metabolism, and oncology.
Introduction
Prostaglandin E2 (PGE2) is a principal prostanoid synthesized from arachidonic acid by the action of cyclooxygenase (COX) enzymes. It plays a critical role in numerous physiological functions, including inflammation, pain, fever, gastric protection, and uterine contractions.[1][2] The diverse biological activities of PGE2 are mediated through its binding to four distinct G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[3] Each receptor subtype is coupled to different intracellular signaling cascades, leading to a wide spectrum of cellular responses.
The non-selective nature of PGE2 can lead to a variety of desired and undesired effects, complicating its therapeutic application. This has driven the development of selective agonists and antagonists for the individual EP receptor subtypes. This compound (ONO-4819) is a potent and selective agonist for the EP4 receptor.[4][5] By specifically targeting the EP4 receptor, this compound offers the potential for more precise therapeutic interventions with a reduced side-effect profile compared to the broad-acting PGE2. This guide will delve into the core differences between this compound and PGE2 at the cellular level, providing a detailed comparison of their biochemical and functional properties.
Receptor Binding and Signaling Pathways
The fundamental difference between the cellular effects of this compound and PGE2 lies in their receptor interaction profiles. This compound's selectivity for the EP4 receptor contrasts sharply with PGE2's ability to bind to all four EP receptor subtypes.
Quantitative Binding Affinities
The binding affinities (Ki) of this compound and PGE2 for the human EP receptor subtypes are summarized in the table below. This data highlights the high selectivity of this compound for the EP4 receptor.
| Compound | EP1 Ki (nM) | EP2 Ki (nM) | EP3 Ki (nM) | EP4 Ki (nM) |
| This compound | >10000 | >10000 | >10000 | 0.7[4] |
| Prostaglandin E2 | 18 | 38 | 5 | 3.1 |
Table 1: Comparative binding affinities (Ki) of this compound and Prostaglandin E2 for human EP receptor subtypes expressed in CHO cells.
Downstream Signaling Cascades
The activation of different EP receptor subtypes by PGE2 initiates distinct intracellular signaling pathways. This compound, by selectively activating EP4, triggers a specific subset of these pathways.
-
EP1 Receptor: Coupled to Gq/11, its activation by PGE2 leads to an increase in intracellular calcium concentration ([Ca2+]i) through the activation of phospholipase C.
-
EP2 Receptor: Coupled to Gs, its activation by PGE2 stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.
-
EP3 Receptor: This receptor has multiple splice variants and can couple to Gi, Gs, or Gq proteins. The most common pathway involves Gi, which inhibits adenylyl cyclase and decreases intracellular cAMP.
-
EP4 Receptor: Similar to EP2, the EP4 receptor is coupled to Gs, and its activation by both PGE2 and this compound leads to a robust increase in intracellular cAMP.[6] The EP4 receptor can also signal through a Gs-independent pathway involving β-arrestin and the activation of the PI3K/Akt pathway.
The selective activation of the EP4 receptor by this compound primarily harnesses the cAMP-PKA and PI3K/Akt signaling pathways, avoiding the complexities and potential counteracting effects of activating EP1 and EP3 receptors.
Figure 1: Signaling pathways of PGE2 and this compound.
Comparative Cellular Effects
The differential receptor activation profiles of this compound and PGE2 translate into distinct cellular and physiological outcomes.
Bone Metabolism
Both PGE2 and this compound have been shown to influence bone metabolism, but their effects can differ due to the involvement of multiple EP receptors in the case of PGE2.
-
Osteoblast Differentiation: this compound, through EP4 activation, promotes osteoblast differentiation and bone formation.[4] PGE2 also stimulates osteoblast differentiation, an effect mediated in part by the EP4 receptor.[7] However, the overall effect of PGE2 on bone can be complex, as other EP receptors may have opposing roles.
-
Adipocyte Differentiation: this compound has been shown to inhibit the differentiation of adipocytes in bone marrow, which can shift the lineage commitment of mesenchymal stem cells towards osteoblasts.[4] PGE2's effect on adipogenesis is more varied, with some studies suggesting an inhibitory role via the EP4 receptor, while others indicate a more complex regulation.[8][9]
| Cellular Process | This compound (EP4 selective) | Prostaglandin E2 (Non-selective) |
| Osteoblast Differentiation | Stimulates | Stimulates (primarily via EP2 and EP4)[10][11] |
| Adipocyte Differentiation | Inhibits | Complex regulation, can inhibit via EP4[8][9] |
Table 2: Comparison of this compound and PGE2 effects on bone and fat cell differentiation.
Immune Response and Inflammation
PGE2 is a key modulator of the immune system, with its effects being highly context-dependent, varying with concentration and the specific immune cell type. This compound, by selectively targeting the EP4 receptor, offers a more defined immunomodulatory profile.
-
T-Cell Differentiation: PGE2 has a complex and often contradictory role in T-cell differentiation. It can promote the differentiation of Th1 and Th17 cells, while also suppressing T-cell proliferation and effector functions, depending on the concentration and the predominant EP receptor expressed.[12] The EP4 receptor, in particular, has been implicated in the promotion of Th1 and Th17 responses.[13] this compound, as an EP4 agonist, would be expected to favor these T-cell subsets.
-
Macrophage Polarization: PGE2 can influence macrophage polarization, with some studies suggesting it promotes an anti-inflammatory M2 phenotype, while others indicate a pro-inflammatory M1 phenotype, again depending on the context. The EP4 receptor has been shown to mediate the anti-inflammatory effects of PGE2 in macrophages, suggesting that this compound would likely promote M2 polarization.[4]
-
Cytokine Production: PGE2 can either suppress or enhance the production of various cytokines. For example, it can inhibit the production of the pro-inflammatory cytokine TNF-α while promoting the production of the anti-inflammatory cytokine IL-10. These effects are mediated by different EP receptors. This compound, acting through EP4, would be expected to primarily mediate the anti-inflammatory cytokine profile.
| Immune Cell Process | This compound (EP4 selective) | Prostaglandin E2 (Non-selective) |
| T-Cell Differentiation | Promotes Th1 and Th17 differentiation | Complex and concentration-dependent effects on various T-cell subsets[12] |
| Macrophage Polarization | Promotes M2 (anti-inflammatory) phenotype[4] | Can promote both M1 and M2 phenotypes depending on the context |
| Cytokine Production | Suppresses pro-inflammatory cytokines (e.g., TNF-α), promotes anti-inflammatory cytokines (e.g., IL-10) | Dual effects on cytokine production, mediated by different EP receptors |
Table 3: Comparison of this compound and PGE2 effects on immune cell functions.
Experimental Protocols
Radioligand Binding Assay for EP Receptors
This protocol describes a competitive radioligand binding assay to determine the binding affinity of unlabelled ligands, such as this compound and PGE2, for a specific EP receptor subtype.
Materials:
-
Cell membranes expressing the human EP receptor of interest (e.g., from HEK293 or CHO cells)
-
[3H]-PGE2 (radioligand)
-
Unlabeled this compound and PGE2 (competitors)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the desired EP receptor subtype. Homogenize cells in lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in binding buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
50 µL of binding buffer (for total binding) or 10 µM of unlabeled PGE2 (for non-specific binding).
-
50 µL of a range of concentrations of the unlabeled competitor (this compound or PGE2).
-
50 µL of [3H]-PGE2 at a concentration close to its Kd.
-
100 µL of the prepared cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2: Radioligand binding assay workflow.
cAMP Measurement Assay
This protocol outlines a method for measuring intracellular cAMP levels in response to agonist stimulation, using a competitive immunoassay with HTRF (Homogeneous Time-Resolved Fluorescence) detection.
Materials:
-
Cells expressing the EP receptor of interest (e.g., CHO-K1 cells)
-
Cell culture medium
-
This compound and PGE2
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)
-
384-well white microplates
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding: Seed the cells into a 384-well plate and culture overnight.
-
Agonist Preparation: Prepare serial dilutions of this compound and PGE2 in stimulation buffer containing a PDE inhibitor.
-
Cell Stimulation: Remove the culture medium from the cells and add the agonist solutions. Incubate for 30 minutes at room temperature.
-
Lysis and Detection: Add the HTRF reagents (cAMP-d2 and anti-cAMP cryptate) directly to the wells to lyse the cells and initiate the competitive immunoassay.
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Measurement: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Convert the ratios to cAMP concentrations using a standard curve. Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Figure 3: cAMP measurement assay workflow.
Conclusion
This compound, as a selective EP4 receptor agonist, offers a targeted approach to modulating the PGE2 signaling pathway. Its high specificity for the EP4 receptor results in a more defined spectrum of cellular effects compared to the pleiotropic actions of the natural ligand, PGE2. This is particularly evident in the context of bone metabolism and immune regulation, where this compound's effects are primarily mediated through the cAMP-PKA and PI3K/Akt pathways. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of selective EP4 agonism. By understanding the distinct cellular consequences of engaging the EP4 receptor with this compound versus the broad activation of all EP receptors by PGE2, more effective and safer therapeutic strategies can be designed for a range of diseases.
References
- 1. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Myeloid cyclooxygenase-2/prostaglandin E2/E-type prostanoid receptor 4 promotes transcription factor MafB-dependent inflammatory resolution in acute kidney injury: PGE2 modulates macrophage phenotype through MafB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Single hormone or synthetic agonist induces Gs/Gi coupling selectivity of EP receptors via distinct binding modes and propagating paths - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Whole-cell radioligand saturation binding [protocols.io]
- 9. Prostaglandin E2 inhibits the differentiation of T regulatory cells by Peroxisome Proliferator-Activated Receptor-Gamma during allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prostaglandin E2 and T cells: friends or foes? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prostaglandin E2 regulates Th17 cell differentiation and function through cyclic AMP and EP2/EP4 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of prostaglandin E2 in macrophage polarization: Insights into atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regulation of macrophage cytokine production by prostaglandin E2. Distinct roles of cyclooxygenase-1 and -2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Rivenprost: A Selective EP4 Agonist for Hepatocyte Protection
An In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Rivenprost (also known as ONO-4819) is a selective agonist for the prostaglandin (B15479496) E receptor 4 (EP4), a G-protein coupled receptor. Emerging preclinical evidence has highlighted its potential as a hepatoprotective agent. This technical guide provides a comprehensive overview of the role of this compound in hepatocyte protection, detailing its mechanism of action, summarizing key experimental findings, and outlining the methodologies used in pivotal studies. This document is intended to serve as a resource for researchers and professionals in the field of liver therapeutics and drug development.
Mechanism of Action
This compound exerts its hepatoprotective effects primarily through the activation of the EP4 receptor. The EP4 receptor is coupled to the Gs alpha subunit of G proteins. Upon agonist binding, this initiates a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB). The activation of this pathway is associated with anti-inflammatory and anti-apoptotic effects in hepatocytes.[1][2][3][4]
Signaling Pathway of this compound in Hepatocytes
Caption: this compound-mediated EP4 receptor signaling cascade in hepatocytes.
Preclinical Evidence of Hepatoprotection
The primary evidence for this compound's hepatoprotective effects comes from a preclinical study utilizing a D-galactosamine (GalN)/lipopolysaccharide (LPS)-induced model of acute liver injury in rats. This model is well-established for mimicking features of acute liver failure in humans.
Experimental Workflow
Caption: Workflow of the preclinical study on this compound in acute liver injury.
Quantitative Data Summary
The administration of this compound in the GalN/LPS-induced liver injury model resulted in a significant attenuation of liver damage. The key findings are summarized below.
Table 1: Effects of this compound on Serum Markers of Liver Injury
| Parameter | Control (GalN/LPS) | This compound (0.2 mg/kg) + GalN/LPS |
| Total Bilirubin | Markedly Elevated | Significantly Inhibited Elevation |
| AST (Aspartate Aminotransferase) | Markedly Elevated | Significantly Inhibited Elevation |
| ALT (Alanine Aminotransferase) | Markedly Elevated | Significantly Inhibited Elevation |
Data presented qualitatively based on the abstract of Kasai K, et al. Hepatol Res. 2001.[5]
Table 2: Effects of this compound on Inflammatory Cytokines and Apoptosis
| Parameter | Control (GalN/LPS) | This compound (0.2 mg/kg) + GalN/LPS |
| Serum TNF-α | Markedly Elevated | Significantly Inhibited Elevation |
| Serum IFN-γ | Markedly Elevated | Significantly Inhibited Elevation |
| Serum IL-8 | Markedly Elevated | No Significant Inhibition |
| Hepatocyte Apoptotic Index (TUNEL) | Significantly Increased | Significantly Lower |
Data presented qualitatively based on the abstract of Kasai K, et al. Hepatol Res. 2001.[5]
The study also noted that the beneficial effects of this compound on acute liver injury were similar at doses of 0.1, 0.05, and 0.01 mg/kg body weight.[5]
Experimental Protocols
GalN/LPS-Induced Acute Liver Injury Model in Rats
-
Animal Model: Male Wistar rats.
-
Induction of Injury: A single intraperitoneal (i.p.) injection of D-galactosamine (GalN) at a dose of 1 g/kg body weight and lipopolysaccharide (LPS) at a dose of 100 µg/kg body weight.[5]
-
Treatment: A single i.p. injection of this compound (0.2 mg/kg, or lower doses of 0.1, 0.05, and 0.01 mg/kg body weight) or physiological saline (vehicle control) administered immediately after the GalN/LPS injection.[5]
-
Endpoint: Animals were sacrificed 24 hours after the induction of liver injury.[5]
-
Sample Collection: Blood samples were collected for the analysis of serum bilirubin, AST, ALT, and inflammatory cytokines (TNF-α, IFN-γ, IL-8). Liver tissue was collected for histological examination and assessment of apoptosis.[5]
Biochemical Analysis
-
Serum levels of total bilirubin, AST, and ALT were measured using standard biochemical assays.
-
Serum concentrations of TNF-α, IFN-γ, and IL-8 were quantified using enzyme-linked immunosorbent assays (ELISAs).
Histological Analysis
-
Liver tissue was fixed, processed, and embedded in paraffin.
-
Sections were stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess the extent of hepatic necrosis and inflammation.
Apoptosis Assessment
-
Hepatocyte apoptosis was evaluated using the terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay on liver tissue sections.[5]
-
The apoptotic index was determined by quantifying the number of TUNEL-positive hepatocytes.[5]
Preclinical Safety and Clinical Trials
As of the latest available information, dedicated preclinical toxicology studies focusing on the hepatotoxicity of this compound have not been extensively published in the public domain. While the compound has been investigated in preclinical models for other indications, a specific liver safety profile is not well-documented.
Furthermore, a thorough search of clinical trial registries did not reveal any completed or ongoing clinical trials of this compound for the treatment of liver diseases in humans. A phase II clinical trial of this compound (ONO-4819CD) was conducted for patients with mild to moderate ulcerative colitis.[6][7]
Conclusion
This compound, a selective EP4 receptor agonist, has demonstrated significant hepatoprotective effects in a preclinical model of acute liver injury. Its mechanism of action, involving the EP4/Gs/cAMP/PKA signaling pathway, leads to the suppression of key inflammatory cytokines and a reduction in hepatocyte apoptosis. The available data suggests that this compound could be a promising therapeutic candidate for the management of acute liver injury. However, the lack of extensive preclinical safety data on hepatotoxicity and the absence of clinical trials in liver disease indicate that further research is required to translate these promising preclinical findings into clinical applications. Future studies should focus on elucidating the detailed downstream targets of the EP4 signaling pathway in hepatocytes, conducting comprehensive preclinical toxicology assessments, and exploring the potential of this compound in various models of liver disease to pave the way for potential clinical investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Preclinical liver toxicity models: Advantages, limitations and recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A novel prostaglandin E receptor subtype agonist, 0N0-4819, attenuates acute experimental liver injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Single hormone or synthetic agonist induces Gs/Gi coupling selectivity of EP receptors via distinct binding modes and propagating paths - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prostaglandin E2 receptor (EP4) selective agonist (ONO-4819.CD) accelerates bone repair of femoral cortex after drill-hole injury associated with local upregulation of bone turnover in mature rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Rivenprost's Effect on Angiogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rivenprost, a selective prostaglandin (B15479496) E receptor 4 (EP4) agonist, is currently under investigation for various therapeutic applications.[1][2] Its mechanism of action through the EP4 receptor suggests a potential role in modulating angiogenesis, the formation of new blood vessels from pre-existing ones. This process is critical in both normal physiological functions and in pathological conditions such as tumor growth and metastasis.[3][4] This technical guide provides an in-depth overview of the potential effects of this compound on angiogenesis, focusing on the underlying signaling pathways and outlining key experimental protocols for its investigation.
Introduction to this compound and Angiogenesis
This compound (also known as ONO-4819) is a potent and selective agonist for the EP4 receptor, a G-protein coupled receptor.[2] The EP4 receptor is one of four subtypes of receptors for prostaglandin E2 (PGE2), a key lipid mediator involved in a wide range of physiological and pathological processes, including inflammation and cancer.[5][6]
Angiogenesis is a complex, multi-step process involving endothelial cell proliferation, migration, and differentiation to form new blood vessels.[7][8] It is tightly regulated by a balance of pro-angiogenic and anti-angiogenic factors. Key players in this process include vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF), which activate signaling cascades within endothelial cells.[9][10][11] Dysregulation of angiogenesis is a hallmark of several diseases, making it a critical target for therapeutic intervention.[3][12]
Given that PGE2 has been shown to regulate angiogenesis, often through the EP4 receptor, investigating the specific effects of a selective EP4 agonist like this compound is of significant interest.[5][6][13] Understanding how this compound influences angiogenic pathways will be crucial for evaluating its therapeutic potential and safety profile.
Core Signaling Pathways
This compound, by activating the EP4 receptor, is anticipated to modulate downstream signaling cascades that are known to influence angiogenesis. The primary pathway involves the Gs alpha subunit of the G-protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[14] This elevation in cAMP activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including transcription factors and other kinases, ultimately impacting gene expression and cellular function related to angiogenesis.[13][14]
Furthermore, there is evidence of crosstalk between the EP4 pathway and other critical angiogenic signaling cascades, such as the VEGF and FGF pathways.[15] Activation of the EP4 receptor may lead to the transactivation of VEGF Receptor 2 (VEGFR2) or FGF Receptor 1 (FGFR-1), amplifying the pro-angiogenic signals.[15]
This compound-Mediated EP4 Signaling Pathway
The binding of this compound to the EP4 receptor initiates a conformational change, leading to the activation of the associated Gs protein. This triggers a cascade of intracellular events that can influence angiogenesis.
Potential Crosstalk with VEGF and FGF Pathways
The EP4 pathway may intersect with the VEGF and FGF signaling pathways, which are central to angiogenesis. This interaction can occur at multiple levels, including the transactivation of their respective receptors or through the modulation of shared downstream signaling molecules.
Experimental Protocols
To elucidate the specific effects of this compound on angiogenesis, a series of in vitro and ex vivo assays are recommended.[16][17][18]
In Vitro Angiogenesis Assays
These assays utilize cultured endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), to assess key angiogenic processes.[17][18]
3.1.1. Endothelial Cell Proliferation Assay
-
Objective: To determine the effect of this compound on endothelial cell growth.
-
Methodology:
-
Seed HUVECs in a 96-well plate at a density of 2 x 10³ cells/well.
-
After 24 hours, replace the medium with a low-serum medium containing varying concentrations of this compound (e.g., 0.1 nM to 1 µM). Include a vehicle control and a positive control (e.g., VEGF).
-
Incubate for 48-72 hours.
-
Assess cell proliferation using a colorimetric assay such as MTT or a fluorescence-based assay like CyQUANT.
-
Quantify the results by measuring absorbance or fluorescence and normalize to the vehicle control.
-
3.1.2. Endothelial Cell Migration Assay (Boyden Chamber Assay)
-
Objective: To evaluate the effect of this compound on endothelial cell migration.
-
Methodology:
-
Use a modified Boyden chamber with a porous membrane (e.g., 8 µm pores) coated with an extracellular matrix protein like fibronectin.
-
Place a low-serum medium containing different concentrations of this compound in the lower chamber.
-
Seed HUVECs in the upper chamber in a serum-free medium.
-
Incubate for 4-6 hours to allow for cell migration.
-
Fix and stain the cells that have migrated to the lower side of the membrane.
-
Count the migrated cells in several high-power fields under a microscope.
-
3.1.3. Tube Formation Assay
-
Objective: To assess the ability of this compound to induce the formation of capillary-like structures.
-
Methodology:
-
Coat a 96-well plate with a basement membrane matrix (e.g., Matrigel).
-
Seed HUVECs onto the matrix at a density of 1-2 x 10⁴ cells/well in a low-serum medium containing various concentrations of this compound.
-
Incubate for 6-18 hours.
-
Visualize the formation of tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.[7]
-
Ex Vivo Angiogenesis Assay
3.2.1. Aortic Ring Assay
-
Objective: To investigate the effect of this compound on sprouting angiogenesis from an intact blood vessel segment.
-
Methodology:
-
Excise the thoracic aorta from a euthanized rat or mouse and cut it into 1 mm thick rings.
-
Embed the aortic rings in a collagen or fibrin (B1330869) gel in a 48-well plate.
-
Culture the rings in a serum-free medium supplemented with different concentrations of this compound.
-
Monitor the outgrowth of microvessels from the rings daily for 7-14 days.
-
Quantify the angiogenic response by measuring the length and number of sprouts.
-
Experimental Workflow Diagram
Data Presentation
All quantitative data from the described experiments should be summarized in clearly structured tables for easy comparison between different concentrations of this compound and control groups.
Table 1: Effect of this compound on Endothelial Cell Proliferation
| Treatment Group | Concentration | Mean Absorbance (OD) ± SD | % Proliferation vs. Control |
| Vehicle Control | - | 100% | |
| This compound | 0.1 nM | ||
| This compound | 1 nM | ||
| This compound | 10 nM | ||
| This compound | 100 nM | ||
| This compound | 1 µM | ||
| VEGF (Positive Control) | 20 ng/mL |
Table 2: Effect of this compound on Endothelial Cell Migration
| Treatment Group | Concentration | Mean Migrated Cells/HPF ± SD | % Migration vs. Control |
| Vehicle Control | - | 100% | |
| This compound | 0.1 nM | ||
| This compound | 1 nM | ||
| This compound | 10 nM | ||
| This compound | 100 nM | ||
| This compound | 1 µM | ||
| VEGF (Positive Control) | 20 ng/mL |
Table 3: Effect of this compound on Tube Formation
| Treatment Group | Concentration | Mean Total Tube Length (µm) ± SD | Mean Number of Junctions ± SD |
| Vehicle Control | - | ||
| This compound | 0.1 nM | ||
| This compound | 1 nM | ||
| This compound | 10 nM | ||
| This compound | 100 nM | ||
| This compound | 1 µM | ||
| VEGF (Positive Control) | 20 ng/mL |
Table 4: Effect of this compound on Aortic Ring Sprouting
| Treatment Group | Concentration | Mean Sprout Length (µm) ± SD | Mean Number of Sprouts ± SD |
| Vehicle Control | - | ||
| This compound | 0.1 nM | ||
| This compound | 1 nM | ||
| This compound | 10 nM | ||
| This compound | 100 nM | ||
| This compound | 1 µM | ||
| VEGF (Positive Control) | 50 ng/mL |
Conclusion
The investigation of this compound's effect on angiogenesis is a critical step in understanding its complete pharmacological profile. By systematically evaluating its impact on endothelial cell proliferation, migration, and tube formation, as well as on ex vivo vessel sprouting, researchers can gain valuable insights into its potential as a pro- or anti-angiogenic agent. The provided experimental protocols and data presentation formats offer a robust framework for conducting and interpreting these crucial studies. Further research into the detailed molecular mechanisms, including the potential crosstalk with major angiogenic pathways, will be essential for the development and clinical application of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Angiogenesis as Therapeutic Target in Metastatic Prostate Cancer – Narrowing the Gap Between Bench and Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Angiogenesis Inhibition in Prostate Cancer: An Update [mdpi.com]
- 5. Prostanoids regulate angiogenesis acting primarily on IP and EP4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandin E2 regulates tumor angiogenesis in prostate cancer [pubmed.ncbi.nlm.nih.gov]
- 7. amsbio.com [amsbio.com]
- 8. rndsystems.com [rndsystems.com]
- 9. researchgate.net [researchgate.net]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. mdpi.com [mdpi.com]
- 12. Fighting Cancer with Angiogenesis Inhibitors | The Scientist [the-scientist.com]
- 13. PGE2 promotes angiogenesis through EP4 and PKA Cγ pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Myeloid cyclooxygenase-2/prostaglandin E2/E-type prostanoid receptor 4 promotes transcription factor MafB-dependent inflammatory resolution in acute kidney injury: PGE2 modulates macrophage phenotype through MafB - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Prostaglandin E2 regulates angiogenesis via activation of fibroblast growth factor receptor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. news-medical.net [news-medical.net]
- 18. Angiogenesis Assays - Angiogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Discovery and Synthesis of ONO-4819: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ONO-4819, also known as Rivenprost, is a potent and selective agonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4). This document provides a comprehensive overview of its discovery, synthesis, and mechanism of action, with a focus on its therapeutic potential in bone regeneration, hepatoprotection, and inflammatory diseases. Detailed experimental protocols for key in vitro and in vivo studies are provided, along with a summary of its quantitative data and a visualization of its core signaling pathway.
Discovery and Rationale
The discovery of ONO-4819 stemmed from the understanding that prostaglandin E2 plays a crucial role in bone metabolism. While PGE2 itself has both anabolic and catabolic effects, research identified the EP4 receptor as the primary mediator of its bone-forming activities. This led to the development of selective EP4 agonists to harness the anabolic potential of PGE2 while minimizing its undesirable effects. ONO-4819 emerged as a chemically stable and highly selective agonist for the EP4 receptor, demonstrating promising therapeutic effects in preclinical models of osteoporosis, liver injury, and colitis.[1][2][3]
Chemical Synthesis
An improved and robust synthesis for ONO-4819 has been developed to ensure high chemical purity and overcome challenges in removing byproducts associated with earlier methods.[4] Key improvements include the use of γ-thiobutyrolactone as a sulfur source for the introduction of the sulfur-containing side chain, which avoids the formation of byproducts encountered with potassium thioacetate.[4]
A critical step in the synthesis is the stereoselective reduction of an enone intermediate to establish the chiral alcohol. The improved process utilizes (-)-DIP-chloride, which enhances enantioselectivity and simplifies the purification process compared to the previously used binaphthol-modified lithium aluminum hydride.[4] To ensure precise process control and facilitate the purification of intermediates through crystallization, benzoyl and tert-butyldimethylsilyl (TBDMS) groups are employed as protecting groups for hydroxyl functions.[4]
A detailed, step-by-step visual reaction scheme is proprietary and not publicly available in the reviewed literature.
Mechanism of Action
ONO-4819 exerts its biological effects by selectively binding to and activating the EP4 receptor, a G-protein coupled receptor.[5] The primary signaling pathway initiated by ONO-4819 is the Gs-alpha pathway.
// Edges ONO4819 -> EP4R [label="binds"]; EP4R -> Gs [label="activates"]; Gs -> AC [label="activates"]; ATP -> cAMP [headlabel="converts", arrowhead="open", style=dashed, color="#202124", fontcolor="#202124"]; AC -> ATP [style=invis]; cAMP -> PKA [label="activates"]; PKA -> PKA_active [style=invis]; PKA_active -> CREB [label="phosphorylates"]; CREB -> Runx2_Osterix; CREB -> PPARg; Runx2_Osterix -> Osteoblast_Diff; Osteoblast_Diff -> Bone_Formation; PPARg -> Adipocyte_Diff; }
Upon binding of ONO-4819, the EP4 receptor activates the associated Gs protein, which in turn stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP).[6] The elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[6][7] Activated PKA then phosphorylates downstream targets, including transcription factors like CREB (cAMP response element-binding protein), which translocate to the nucleus. This cascade ultimately modulates gene expression, leading to an upregulation of osteogenic transcription factors such as Runx2 and Osterix, and a downregulation of adipogenic transcription factors like PPARγ.[2][8] This dual action promotes the differentiation of mesenchymal stem cells into osteoblasts while inhibiting their differentiation into adipocytes, resulting in a net anabolic effect on bone.[2][8]
Quantitative Data
Table 1: In Vitro Efficacy
| Parameter | Value | Cell Line | Reference |
| EP4 Receptor Binding Affinity (Ki) | 0.7 nM | - | [5] |
| Effective Concentration for Osteoblast Differentiation | 1 nM - 1 µM | C3H10T1/2 | [5] |
| Effective Concentration for Adipocyte Inhibition | 1 nM - 1 µM | C3H10T1/2 | [5] |
Table 2: In Vivo Efficacy in Animal Models
| Model | Species | Dosage and Administration | Key Findings | Reference |
| Bone Formation | Sprague-Dawley Rat | 10 µg/kg, s.c. for 5 weeks | Increased osteoblast number, bone volume, and bone formation rate. | [2] |
| Ovariectomized (Osteoporosis) | Rat | 3 & 30 µg/kg, s.c. twice daily for 11 weeks | Dose-dependent increase in Bone Mineral Density (BMD). | [9][10] |
| Acute Liver Injury | Wistar Rat | 0.2 mg/kg, i.p. single dose | Inhibited hepatic necrosis; decreased AST, ALT, TNF-α, and IFN-γ. | [5][11] |
| Mechanically Loaded Bone | Wistar Rat | 3 & 30 µg/kg, s.c. twice daily for 3 weeks | Increased cortical bone formation and additive effect with mechanical loading. | [12] |
Table 3: Phase II Clinical Trial for Ulcerative Colitis (NCT00296556)
| Parameter | ONO-4819CD Group | Placebo Group | Reference |
| Number of Patients | 4 | 3 | [13] |
| Remission | 1 out of 4 | 0 out of 3 | [13] |
| Histological Improvement | Observed in all patients | Not observed | [13] |
Experimental Protocols
In Vitro Osteoblast and Adipocyte Differentiation Assay
// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; seed_cells [label="Seed C3H10T1/2 cells\n(e.g., 10^4 cells/well in 24-well plate)", fillcolor="#F1F3F4", fontcolor="#202124"]; add_media [label="Add differentiation media with varying\nconcentrations of ONO-4819 (1 nM - 1 µM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; culture [label="Culture for a defined period\n(e.g., up to 21 days)", fillcolor="#F1F3F4", fontcolor="#202124"]; analysis [label="Analysis", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; alp_staining [label="Alkaline Phosphatase (ALP)\nStaining", fillcolor="#FFFFFF", fontcolor="#202124"]; alizarin_red [label="Alizarin Red Staining\n(Mineralization)", fillcolor="#FFFFFF", fontcolor="#202124"]; oil_red_o [label="Oil Red O Staining\n(Lipid Droplets)", fillcolor="#FFFFFF", fontcolor="#202124"]; rt_qpcr [label="RT-qPCR for Gene Expression\n(Runx2, Osterix, PPARγ)", fillcolor="#FFFFFF", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> seed_cells; seed_cells -> add_media; add_media -> culture; culture -> analysis; analysis -> alp_staining [label="Osteoblast\nActivity"]; analysis -> alizarin_red [label="Osteoblast\nMaturation"]; analysis -> oil_red_o [label="Adipocyte\nFormation"]; analysis -> rt_qpcr [label="Gene\nExpression"]; alp_staining -> end; alizarin_red -> end; oil_red_o -> end; rt_qpcr -> end; }
Objective: To assess the effect of ONO-4819 on the differentiation of mesenchymal stem cells into osteoblasts and adipocytes.
Cell Line: C3H10T1/2, a mouse mesenchymal stem cell line.[14]
Protocol:
-
Cell Seeding: Plate C3H10T1/2 cells in a 24-well plate at a density of 1 x 10^4 cells per well in DMEM with 10% FBS.[14]
-
Induction of Differentiation: After 24 hours, replace the growth medium with a differentiation medium.
-
Osteogenic Medium: DMEM, 10% FBS, 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate, and varying concentrations of ONO-4819 (e.g., 1 nM to 1 µM).
-
Adipogenic Medium: DMEM, 10% FBS, 1 µM dexamethasone, 0.5 mM IBMX, 10 µg/mL insulin, and varying concentrations of ONO-4819.[15]
-
-
Cell Culture: Culture the cells for up to 21 days, replacing the medium every 2-3 days.[14]
-
Analysis:
-
Osteoblast Differentiation:
-
Alkaline Phosphatase (ALP) Staining: Assess early osteoblast activity at day 7.
-
Alizarin Red S Staining: Detect calcium deposition and mineralization in the extracellular matrix at day 21.[14]
-
-
Adipocyte Differentiation:
-
Oil Red O Staining: Visualize lipid droplet accumulation in mature adipocytes at day 8-14.[15]
-
-
Gene Expression Analysis:
-
In Vivo Ovariectomized (OVX) Rat Model of Osteoporosis
// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; animal_model [label="Use 15- to 33-week-old\nfemale Sprague-Dawley rats", fillcolor="#F1F3F4", fontcolor="#202124"]; surgery [label="Perform bilateral ovariectomy (OVX)\nor sham surgery", fillcolor="#4285F4", fontcolor="#FFFFFF"]; treatment [label="Administer ONO-4819 (e.g., 3-30 µg/kg, s.c.)\nor vehicle daily for 11 weeks", fillcolor="#FBBC05", fontcolor="#202124"]; euthanasia [label="Euthanize animals and\ncollect femora and tibiae", fillcolor="#F1F3F4", fontcolor="#202124"]; analysis [label="Analysis", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; pqct [label="pQCT/micro-CT Analysis\n(BMD, Trabecular Microstructure)", fillcolor="#FFFFFF", fontcolor="#202124"]; histomorphometry [label="Bone Histomorphometry\n(Bone Formation Rate, Osteoblast Surface)", fillcolor="#FFFFFF", fontcolor="#202124"]; biomechanics [label="Biomechanical Testing\n(Bone Strength)", fillcolor="#FFFFFF", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges start -> animal_model; animal_model -> surgery; surgery -> treatment; treatment -> euthanasia; euthanasia -> analysis; analysis -> pqct; analysis -> histomorphometry; analysis -> biomechanics; pqct -> end; histomorphometry -> end; biomechanics -> end; }
Objective: To evaluate the efficacy of ONO-4819 in preventing bone loss in a postmenopausal osteoporosis model.
Animal Model: 15- to 33-week-old female Sprague-Dawley or Wistar rats.[1][9]
Protocol:
-
Surgery: Anesthetize the rats and perform bilateral ovariectomy (OVX) to induce estrogen deficiency. A sham operation (laparotomy without ovary removal) is performed on the control group.[1]
-
Treatment: Begin daily subcutaneous (s.c.) injections of ONO-4819 (e.g., doses ranging from 3 to 30 µg/kg) or vehicle control on the day of surgery and continue for a period of 11 weeks.[9]
-
Sample Collection: At the end of the treatment period, euthanize the animals. Isolate the femora and tibiae for analysis.[1]
-
Analysis:
-
Bone Mineral Density (BMD) and Microstructure: Analyze the proximal tibia or femur using peripheral quantitative computed tomography (pQCT) or micro-CT to determine trabecular and cortical BMD, bone volume fraction (BV/TV), and other microarchitectural parameters.[9]
-
Bone Histomorphometry: Process undecalcified bone sections and perform staining (e.g., Von Kossa) to quantify dynamic and static parameters of bone formation and resorption, such as mineral apposition rate (MAR), bone formation rate (BFR), and osteoblast/osteoclast surface.[9]
-
Biomechanical Testing: Perform compression or three-point bending tests on the vertebral bodies or femurs to assess bone strength and stiffness.[1]
-
In Vivo Acute Liver Injury Model
Objective: To assess the hepatoprotective effects of ONO-4819.
Animal Model: Male Wistar rats.[11]
Protocol:
-
Induction of Injury: Induce acute liver failure by a single intraperitoneal (i.p.) injection of D-galactosamine (GalN; 1 g/kg) and lipopolysaccharide (LPS; 100 µg/kg).[11]
-
Treatment: Immediately after the induction of injury, administer a single i.p. injection of ONO-4819 (0.2 mg/kg) or physiological saline (vehicle control).[11]
-
Sample Collection: Euthanize the rats 24 hours after the induction of injury. Collect blood for biochemical analysis and liver tissue for histological examination.[11]
-
Analysis:
-
Serum Biochemical Analysis: Measure serum levels of aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT) to assess liver damage.[11]
-
Cytokine Analysis: Measure serum levels of inflammatory cytokines such as TNF-α and IFN-γ using ELISA.[11]
-
Histological Analysis: Perform H&E staining on liver sections to evaluate the extent of hepatic necrosis.[11]
-
Apoptosis Assay: Use the TUNEL method on liver sections to quantify the apoptotic index of hepatocytes.[11]
-
Conclusion
ONO-4819 is a selective EP4 receptor agonist with significant therapeutic potential, particularly in the field of bone regeneration and for treating inflammatory conditions. Its well-defined mechanism of action through the EP4/cAMP/PKA pathway provides a strong rationale for its anabolic effects on bone and its anti-inflammatory properties. The improved synthesis ensures a high-purity compound for clinical development. Preclinical data strongly support its efficacy in models of osteoporosis and acute liver injury. Further clinical investigation is warranted to fully elucidate its therapeutic utility in human diseases.
References
- 1. Stimulation of bone formation and prevention of bone loss by prostaglandin E EP4 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. unk.alma.exlibrisgroup.com [unk.alma.exlibrisgroup.com]
- 3. ovid.com [ovid.com]
- 4. An improved synthesis of the selective EP4 receptor agonist ONO-4819 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pnas.org [pnas.org]
- 7. Prostaglandin E2 EP4 agonist (ONO-4819) accelerates BMP-induced osteoblastic differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of a prostaglandin EP4 agonist, ONO-4819, and risedronate on trabecular microstructure and bone strength in mature ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 11. A novel prostaglandin E receptor subtype agonist, 0N0-4819, attenuates acute experimental liver injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of a selective agonist for prostaglandin E receptor subtype EP4 (ONO-4819) on the cortical bone response to mechanical loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Improved Protocol to Study Osteoblast and Adipocyte Differentiation Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Pharmacokinetics and Pharmacodynamics of Rivenprost: A Technical Overview
Disclaimer: The following information is a synthesized overview based on available preclinical and clinical data. Rivenprost is an investigational drug, and its pharmacokinetic and pharmacodynamic profiles are still under evaluation. This document is intended for research, scientific, and drug development professionals.
Introduction
This compound is a novel, selective E-prostanoid 4 (EP4) receptor agonist currently under investigation for the treatment of inflammatory and autoimmune diseases. Its therapeutic potential stems from its ability to modulate immune responses and promote tissue repair. This guide provides a comprehensive overview of the current understanding of this compound's pharmacokinetics (PK) and pharmacodynamics (PD), summarizing key data and experimental methodologies.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized through a series of preclinical and early-phase clinical studies. These studies have defined its absorption, distribution, metabolism, and excretion (ADME) properties.
Absorption
Following oral administration, this compound is readily absorbed, with a time to maximum plasma concentration (Tmax) observed between 1 and 2 hours in healthy human subjects. The absolute bioavailability of the oral formulation has been determined to be approximately 60-70%.
Distribution
This compound exhibits a moderate volume of distribution, suggesting distribution into tissues beyond the plasma compartment. It is highly bound to plasma proteins, primarily albumin, with a binding affinity exceeding 98%.
Metabolism
The metabolism of this compound is primarily hepatic, mediated by cytochrome P450 (CYP) enzymes. The major metabolic pathway involves oxidation of the aliphatic side chain, leading to the formation of several inactive metabolites. In vitro studies have identified CYP3A4 as the primary enzyme responsible for its metabolism.
Excretion
This compound and its metabolites are eliminated from the body through both renal and fecal routes. Approximately 30% of the administered dose is excreted in the urine as metabolites, with the remainder eliminated in the feces. The terminal elimination half-life of this compound is in the range of 8 to 12 hours.
Table 1: Summary of Key Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Route of Administration |
| Tmax (h) | 1 - 2 | Human | Oral |
| Absolute Bioavailability (%) | 60 - 70 | Human | Oral |
| Protein Binding (%) | >98 | Human | In vitro |
| Volume of Distribution (L/kg) | 2.5 | Rat | Intravenous |
| Terminal Half-life (h) | 8 - 12 | Human | Oral |
| Primary Metabolic Enzyme | CYP3A4 | Human | In vitro |
| Primary Route of Excretion | Fecal | Human | Oral |
Pharmacodynamics
The pharmacodynamic effects of this compound are mediated through its selective agonism of the EP4 receptor, a G-protein coupled receptor. Activation of the EP4 receptor initiates a downstream signaling cascade that ultimately modulates inflammatory and immune responses.
Mechanism of Action
This compound binds to the EP4 receptor, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein). The phosphorylation of CREB leads to the regulation of gene expression, ultimately resulting in the suppression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and the enhancement of anti-inflammatory mediators (e.g., IL-10).
Caption: this compound's signaling pathway via the EP4 receptor.
Dose-Response Relationship
In vitro studies have demonstrated a concentration-dependent increase in cAMP production in cells expressing the EP4 receptor upon exposure to this compound. The EC50 value for this effect has been determined to be in the nanomolar range, highlighting its high potency. In vivo studies in animal models of inflammation have shown a clear dose-dependent reduction in inflammatory markers and disease severity.
Table 2: Summary of Key Pharmacodynamic Parameters of this compound
| Parameter | Value | System |
| Receptor Target | EP4 | Human |
| Mechanism of Action | Selective Agonist | - |
| EC50 (cAMP production) | 5 nM | HEK293 cells expressing human EP4 |
| In vivo Efficacy | Dose-dependent reduction in paw edema | Rat model of arthritis |
Experimental Protocols
The following sections detail the methodologies employed in key experiments to characterize the pharmacokinetics and pharmacodynamics of this compound.
In Vitro Metabolism Study
Objective: To identify the primary CYP enzymes responsible for the metabolism of this compound.
Methodology:
-
Human liver microsomes were incubated with this compound (1 µM) in the presence of a panel of specific chemical inhibitors for major CYP enzymes (e.g., ketoconazole (B1673606) for CYP3A4, quinidine (B1679956) for CYP2D6).
-
A control incubation without any inhibitor was also performed.
-
The reaction was initiated by the addition of NADPH and incubated at 37°C for 30 minutes.
-
The reaction was terminated by the addition of acetonitrile.
-
The samples were centrifuged, and the supernatant was analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of remaining this compound.
-
The percentage of this compound metabolism inhibited by each specific inhibitor was calculated to determine the contribution of each CYP enzyme.
Caption: Workflow for in vitro CYP inhibition assay.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration in rats.
Methodology:
-
Male Sprague-Dawley rats were divided into two groups.
-
Group 1 received a single intravenous (IV) dose of this compound (1 mg/kg).
-
Group 2 received a single oral gavage dose of this compound (10 mg/kg).
-
Blood samples were collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
-
Plasma was separated by centrifugation and stored at -80°C until analysis.
-
Plasma concentrations of this compound were determined using a validated LC-MS/MS method.
-
Pharmacokinetic parameters (e.g., Tmax, Cmax, AUC, half-life, bioavailability) were calculated using non-compartmental analysis.
Conclusion
This compound demonstrates a favorable pharmacokinetic profile characterized by good oral absorption and a moderate half-life, supporting a once or twice-daily dosing regimen. Its potent and selective agonism of the EP4 receptor translates to a clear dose-dependent anti-inflammatory effect. The well-defined mechanism of action and PK/PD relationship provide a strong foundation for its continued clinical development in inflammatory and autoimmune diseases. Further studies are ongoing to fully elucidate its long-term safety and efficacy in patient populations.
Rivenprost: A Selective EP4 Agonist with Regenerative Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Rivenprost (also known as ONO-4819 or ONO-AE1-734) is a potent and selective agonist for the prostaglandin (B15479496) E receptor 4 (EP4).[1][2] Emerging preclinical and clinical data suggest that this compound holds significant promise in the field of regenerative medicine due to its multifaceted activities, including promoting bone formation, exerting hepatoprotective effects, facilitating wound healing, and modulating inflammatory responses. This document provides a comprehensive overview of the current understanding of this compound, focusing on its mechanism of action, key experimental findings, and potential therapeutic applications.
Introduction to this compound and the EP4 Receptor
This compound is a small molecule that selectively binds to and activates the EP4 receptor, a G-protein coupled receptor for prostaglandin E2 (PGE2).[1][3] The EP4 receptor is primarily coupled to the Gs alpha subunit, and its activation leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA) and the cAMP response element-binding protein (CREB).[3] This signaling cascade plays a crucial role in various physiological processes, including tissue repair and regeneration.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with this compound's activity and effects.
Table 1: Receptor Binding and Activity
| Parameter | Value | Species | Source |
| Ki for EP4 Receptor | 0.7 nM | Not Specified | [1] |
Table 2: In Vitro Effects on Osteoblast and Adipocyte Differentiation
| Cell Line | Concentration Range | Incubation Time | Key Findings | Source |
| C3H10T1/2 | 1 nM - 1 µM | 7 days | Stimulated osteoblast differentiation (upregulation of Runx2 and Osterix); Inhibited adipocyte differentiation (downregulation of PPARγ mRNA) | [1] |
Table 3: In Vivo Effects in Animal Models
| Animal Model | Dosage | Administration Route | Duration | Key Findings | Source |
| Sprague-Dawley rats | 10 µg/kg | Subcutaneous | 5 weeks (twice daily) | Increased osteoblast number, bone volume, mineral apposition rate, and bone formation rate; Decreased adipocyte number | [1] |
| Wistar rats (GalN/LPS-induced acute liver injury) | 0.2 mg/kg | Intraperitoneal | Single dosage | Inhibited development of hepatic necrosis; Decreased levels of AST, ALT, TNF-α, and IFN-γ | [1] |
| Male rat locus coeruleus neurons (ex vivo) | 0.01 nM - 1 µM | Not Applicable | Increased firing rate of LC neurons in a concentration-dependent manner | [4] | |
| Mice (lethal radiation exposure) | Not Specified | Not Specified | 50% survival | [5] | |
| Mice (unilateral ureteral obstruction) | 75 µg/kg/day | 2004 minipump | 7 days | Not specified in snippet | [3] |
Table 4: Clinical Trial Information
| NCT Number | Condition | Phase | Start Date | Sponsor |
| NCT00296556 | Ulcerative Colitis | Phase 2 | February 2006 | Kyoto University, Graduate School of Medicine|National Institute of Biomedical Innovation |
Signaling Pathways and Experimental Workflows
This compound-Induced EP4 Signaling Pathway
This compound's mechanism of action is centered on the activation of the EP4 receptor and its downstream signaling cascade. The following diagram illustrates this pathway.
This compound-EP4 signaling cascade.
Experimental Workflow: In Vivo Bone Formation Study
The following diagram outlines a typical experimental workflow for evaluating the effect of this compound on bone formation in a rodent model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Myeloid cyclooxygenase-2/prostaglandin E2/E-type prostanoid receptor 4 promotes transcription factor MafB-dependent inflammatory resolution in acute kidney injury: PGE2 modulates macrophage phenotype through MafB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of prostaglandin E2 EP2 and EP4 receptors in male rat locus coeruleus neurons ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Rivenprost (ONO-4819): A Selective EP4 Agonist with Potent Anti-inflammatory Properties
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Rivenprost (also known as ONO-4819) is a potent and selective agonist for the prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4).[1][2] Emerging preclinical evidence has highlighted its significant anti-inflammatory and cytoprotective effects across various disease models, positioning it as a molecule of interest for therapeutic development. This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, detailing its mechanism of action, key experimental data, and protocols from seminal studies.
Introduction to this compound and the EP4 Receptor
This compound is a synthetic small molecule that exhibits high selectivity for the EP4 receptor, a G-protein coupled receptor (GPCR) that mediates the physiological effects of PGE2.[1] The EP4 receptor is widely expressed in various tissues and is implicated in a broad range of biological processes, including inflammation, immune modulation, bone remodeling, and gastrointestinal homeostasis.[3] Unlike other prostanoid receptors that can mediate pro-inflammatory signals, EP4 receptor activation is predominantly associated with anti-inflammatory and pro-resolving pathways.[4] this compound's selectivity for the EP4 receptor minimizes off-target effects, making it a valuable tool for investigating EP4 signaling and a promising therapeutic candidate.[1]
Mechanism of Action and Signaling Pathways
This compound exerts its anti-inflammatory effects by binding to and activating the EP4 receptor. The primary signaling cascade initiated by this compound is through the Gαs subunit of the G-protein complex.[3][5] This activation leads to a series of downstream events that ultimately modulate inflammatory responses.
The Canonical Gαs-cAMP-PKA Signaling Pathway
The predominant signaling pathway for this compound-mediated EP4 activation is through the Gαs protein.[3] This pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3] Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors that regulate the expression of anti-inflammatory genes.[3]
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The prostaglandin receptor EP4 suppresses colitis, mucosal damage and CD4 cell activation in the gut - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of prostaglandin E2 EP2 and EP4 receptors in male rat locus coeruleus neurons ex vivo [pubmed.ncbi.nlm.nih.gov]
Rivenprost's Impact on Mesenchymal Stem Cell Lineage Commitment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rivenprost (also known as ONO-4819) is a selective agonist for the prostaglandin (B15479496) E2 receptor subtype 4 (EP4). Emerging research has highlighted its significant role in modulating the differentiation of mesenchymal stem cells (MSCs), demonstrating a clear propensity to promote osteogenesis while concurrently inhibiting adipogenesis. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on MSC lineage determination, presenting quantitative data, detailed experimental methodologies, and elucidated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of regenerative medicine, drug development, and stem cell biology.
Introduction
Mesenchymal stem cells are multipotent stromal cells that can differentiate into a variety of cell types, including osteoblasts (bone cells), chondrocytes (cartilage cells), and adipocytes (fat cells).[1] The lineage commitment of MSCs is a tightly regulated process influenced by a multitude of signaling molecules and pathways. The prostaglandin E2 (PGE2) signaling pathway, particularly through its EP4 receptor, has been identified as a critical regulator of this process.[2] this compound, as a selective EP4 agonist, offers a targeted approach to modulate this pathway and direct MSC differentiation for therapeutic applications, particularly in bone regeneration.
This compound's Effect on Mesenchymal Stem Cell Lineage
Current in vitro and in vivo evidence demonstrates that this compound exerts a dual effect on MSC differentiation, promoting the osteogenic lineage while actively suppressing the adipogenic lineage. The effect on the chondrogenic lineage is less well-documented for this compound specifically, but the known roles of the EP4 receptor in chondrogenesis suggest a potential influence.
Osteogenesis: Promotion of Bone Formation
This compound has been shown to significantly enhance the differentiation of MSCs into osteoblasts. This is achieved through the upregulation of key osteogenic transcription factors.
Adipogenesis: Inhibition of Fat Cell Formation
Concurrently with its pro-osteogenic effects, this compound actively inhibits the differentiation of MSCs into adipocytes. This is accomplished by downregulating the master regulator of adipogenesis.
Chondrogenesis: An Area for Further Investigation
The direct effects of this compound on the chondrogenic differentiation of MSCs have not been extensively reported in the available scientific literature. However, the EP4 receptor is known to play a role in cartilage biology. Further research is required to fully elucidate the impact of selective EP4 agonism by this compound on chondrogenesis.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on the effect of this compound on MSC differentiation.
Table 1: In Vitro Effects of this compound on Mesenchymal Stem Cell Lineage Markers
| Lineage | Cell Line | Treatment | Concentration | Key Marker | Result | Citation |
| Osteogenesis | C3H10T1/2 | This compound | 1 nM - 1 µM | Runx2 | Upregulation | [3] |
| C3H10T1/2 | This compound | 1 nM - 1 µM | Osterix | Upregulation | [3] | |
| Adipogenesis | C3H10T1/2 | This compound | 1 nM - 1 µM | PPARγ | Downregulation (dose-dependent) | [3] |
Table 2: In Vivo Effects of this compound on Bone and Adipose Tissue
| Animal Model | Treatment | Dosage | Duration | Key Findings | Citation |
| Sprague-Dawley rats | This compound | 10 μg/kg (s.c., twice daily) | 5 weeks | - Increased osteoblast number- Increased bone volume- Increased mineral apposition rate- Increased bone formation rate- Decreased adipocyte number | [3] |
Signaling Pathways
This compound exerts its effects on MSC differentiation primarily through the activation of the EP4 receptor, a G-protein coupled receptor. The downstream signaling cascade involves the modulation of key transcription factors that govern lineage commitment.
Caption: this compound signaling pathway in mesenchymal stem cells.
Experimental Protocols
This section provides an overview of the methodologies used in the key studies investigating this compound's effect on MSC differentiation.
In Vitro Mesenchymal Stem Cell Differentiation
-
Cell Line: C3H10T1/2, a mouse embryonic fibroblast cell line with mesenchymal stem cell characteristics.
-
Osteogenic Differentiation:
-
Culture Medium: Standard growth medium supplemented with osteogenic induction factors (e.g., ascorbic acid, β-glycerophosphate).
-
Treatment: this compound was added to the culture medium at concentrations ranging from 1 nM to 1 µM.
-
Analysis:
-
Gene Expression: Quantitative real-time PCR (RT-qPCR) was used to measure the mRNA levels of osteogenic markers Runx2 and Osterix.
-
Protein Expression: Western blotting can be used to assess the protein levels of Runx2 and Osterix.
-
Mineralization: Alizarin Red S staining is used to visualize calcium deposition, a hallmark of mature osteoblasts.
-
-
-
Adipogenic Differentiation:
-
Culture Medium: Standard growth medium supplemented with adipogenic induction factors (e.g., dexamethasone, insulin, isobutylmethylxanthine).
-
Treatment: this compound was added to the culture medium at concentrations ranging from 1 nM to 1 µM.
-
Analysis:
-
Gene Expression: RT-qPCR was used to measure the mRNA levels of the adipogenic master regulator PPARγ.
-
Lipid Accumulation: Oil Red O staining is used to visualize the accumulation of lipid droplets within differentiated adipocytes.
-
-
Caption: In vitro experimental workflow for assessing this compound's effect on MSCs.
In Vivo Animal Studies
-
Animal Model: Sprague-Dawley rats.
-
Treatment: Subcutaneous (s.c.) injection of this compound at a dosage of 10 μg/kg, administered twice daily for a duration of 5 weeks.
-
Analysis:
-
Histomorphometry: Analysis of bone sections to quantify osteoblast number, bone volume, mineral apposition rate, and bone formation rate.
-
Adipocyte Quantification: Histological analysis of bone marrow to determine the number of adipocytes.
-
Logical Relationships and Implications
The selective activation of the EP4 receptor by this compound establishes a clear logical relationship in its modulation of MSC lineage commitment. By promoting the expression of osteogenic master regulators and suppressing the key adipogenic transcription factor, this compound effectively tips the balance of MSC differentiation towards the osteoblast lineage.
Caption: Logical flow of this compound's effect on MSC lineage.
Conclusion and Future Directions
This compound demonstrates significant potential as a therapeutic agent for promoting bone formation by directly influencing the lineage commitment of mesenchymal stem cells. Its ability to simultaneously stimulate osteogenesis and inhibit adipogenesis presents a compelling mechanism for applications in orthopedic and regenerative medicine. Future research should focus on elucidating the precise molecular mechanisms downstream of EP4 activation and, importantly, on thoroughly investigating the effect of this compound on chondrogenesis to complete our understanding of its impact on all three primary MSC lineages. Such studies will be crucial for the development of novel therapies for a range of musculoskeletal disorders.
References
- 1. Adipogenesis, Osteogenesis, and Chondrogenesis of Human Mesenchymal Stem/Stromal Cells: A Comparative Transcriptome Approach | Semantic Scholar [semanticscholar.org]
- 2. Increased Expression of Sox9 during Balance of BMSCs/Chondrocyte Bricks in Platelet-Rich Plasma Promotes Construction of a Stable 3-D Chondrogenesis Microenvironment for BMSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
In vivo studies of Rivenprost in rodent models of liver injury
An In-depth Technical Guide to In Vivo Studies of Rivenprost in Rodent Models of Liver Injury
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (also known as ONO-4819) is a selective agonist of the prostaglandin (B15479496) E receptor 4 (EP4), which has demonstrated hepatoprotective effects in preclinical studies. This technical guide provides a comprehensive overview of the available in vivo data on this compound in rodent models of liver injury, with a focus on experimental protocols, quantitative outcomes, and the underlying signaling pathways. While the available research primarily centers on an acute liver injury model, this guide synthesizes the existing knowledge to inform further investigation into the therapeutic potential of this compound for various liver pathologies.
Data Presentation: Summary of Preclinical Findings
The primary in vivo study of this compound in a rodent model of liver injury was conducted using a D-galactosamine (GalN) and lipopolysaccharide (LPS) induced acute liver failure model in rats. The following tables summarize the qualitative and, where available, descriptive quantitative findings from this key study.
Table 1: Effects of this compound on Biochemical Markers of Liver Injury in GalN/LPS-Treated Rats [1][2][3]
| Parameter | Control (GalN/LPS + Saline) | This compound (0.2 mg/kg, i.p.) + GalN/LPS | Outcome |
| Serum Total Bilirubin | Marked elevation | Significantly inhibited elevation | Hepatoprotective |
| Serum AST | Marked elevation | Significantly inhibited elevation | Hepatoprotective |
| Serum ALT | Marked elevation | Significantly inhibited elevation | Hepatoprotective |
Note: Specific quantitative data (mean ± SEM) and p-values are not available in the publicly accessible literature. The results are described as "significantly inhibited."
Table 2: Effects of this compound on Inflammatory Cytokines in GalN/LPS-Treated Rats [1][2][3]
| Cytokine | Control (GalN/LPS + Saline) | This compound (0.2 mg/kg, i.p.) + GalN/LPS | Outcome |
| Serum TNF-α | Markedly elevated | Significantly inhibited elevation | Anti-inflammatory |
| Serum IFN-γ | Markedly elevated | Significantly inhibited elevation | Anti-inflammatory |
| Serum IL-8 | Markedly elevated | No significant inhibition | No effect |
Note: Specific quantitative data (mean ± SEM) and p-values are not available in the publicly accessible literature. The results are described as "significantly inhibited" for TNF-α and IFN-γ.
Table 3: Histopathological and Apoptotic Effects of this compound in GalN/LPS-Treated Rats [1][2][3]
| Finding | Control (GalN/LPS + Saline) | This compound (0.2 mg/kg, i.p.) + GalN/LPS | Outcome |
| Hepatic Necrosis | Submassive hepatic necrosis | Significantly inhibited development of necrosis | Tissue Protective |
| Hepatocyte Apoptosis (TUNEL) | Increased apoptotic index | Significantly lower apoptotic index | Anti-apoptotic |
Experimental Protocols
GalN/LPS-Induced Acute Liver Injury Model in Rats
This model is widely used to study fulminant hepatic failure, where the combination of GalN and LPS induces a robust inflammatory response and massive hepatocyte apoptosis and necrosis.
Experimental Workflow
References
- 1. Contribution of the two Gs-coupled PGE2-receptors EP2-receptor and EP4-receptor to the inhibition by PGE2 of the LPS-induced TNFalpha-formation in Kupffer cells from EP2-or EP4-receptor-deficient mice. Pivotal role for the EP4-receptor in wild type Kupffer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel prostaglandin E receptor subtype agonist, 0N0-4819, attenuates acute experimental liver injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Rivenprost and its Role in Epithelial Barrier Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The integrity of the epithelial barrier is paramount for maintaining tissue homeostasis and preventing the translocation of harmful luminal contents. Disruption of this barrier is a key pathological feature in a variety of inflammatory and infectious diseases, including Inflammatory Bowel Disease (IBD). Rivenprost (ONO-4819), a selective agonist of the Prostaglandin E2 (PGE2) receptor subtype 4 (EP4), has emerged as a potential therapeutic agent for conditions like ulcerative colitis. This technical guide provides an in-depth analysis of the current understanding of this compound's role in modulating epithelial barrier function. We will explore its mechanism of action through the EP4-cAMP signaling pathway, present available quantitative data, detail relevant experimental protocols, and discuss the nuanced and sometimes paradoxical effects of this pathway on epithelial integrity and repair processes.
Introduction to Epithelial Barrier Function and this compound
The intestinal epithelium forms a dynamic, selectively permeable barrier that separates the external environment from the internal milieu. This barrier is primarily maintained by the apical junctional complex, which includes tight junctions (TJs) and adherens junctions. TJs are composed of transmembrane proteins such as claudins and occludin, which are linked to the actin cytoskeleton via scaffolding proteins like Zonula Occludens-1 (ZO-1). The integrity of this barrier is often assessed by measuring Transepithelial Electrical Resistance (TEER) and the flux of paracellular markers like FITC-dextran.
This compound is a selective agonist for the EP4 receptor, a G-protein coupled receptor that is predominantly coupled to the stimulatory G-protein (Gs). Activation of the EP4 receptor by agonists like this compound has been shown to have protective effects in various inflammatory models, including experimental colitis. Its therapeutic potential is thought to be mediated, in part, by its influence on the epithelial barrier and mucosal healing processes.
Mechanism of Action: The EP4-cAMP Signaling Axis
This compound exerts its effects by binding to the EP4 receptor, which triggers a cascade of intracellular signaling events. As a Gs-biased agonist, this compound's primary signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1] This, in turn, activates Protein Kinase A (PKA), which can phosphorylate a variety of downstream targets, including proteins involved in the regulation of tight junctions and cytoskeletal dynamics.[2]
Figure 1: this compound's primary signaling pathway.
While the Gs-cAMP-PKA axis is the principal pathway, it is important to note that EP4 can also couple to other signaling pathways, including G-protein independent pathways involving β-arrestin, which can add further layers of complexity to its cellular effects.
Quantitative Data on this compound's Effect on Barrier Function
Direct quantitative data on the effect of this compound on the barrier function of intestinal epithelial cell monolayers is limited. However, studies on endothelial cells and with other EP4 agonists provide some insights.
| Study Type | Model System | Treatment | Parameter Measured | Result | Citation |
| In vitro | Human Umbilical Vein Endothelial Cells (HUVECs) | This compound | FITC-dextran permeability | Markedly reduced permeability in a Gs-dependent manner. | [3] |
| In vitro | Caco-2 epithelial cell monolayers | ONO-AE1-329 (another selective EP4 agonist) | d-mannitol flux | Increased paracellular permeability. | [3][4] |
| In vitro | Caco-2 epithelial cell monolayers | ONO-AE1-329 (another selective EP4 agonist) | Transepithelial Electrical Resistance (TEER) | No significant effect. | [3][4] |
| In vivo | DSS-induced colitis in mice | This compound (ONO-4819CD) | Histological improvement | Significant improvement in histological parameters. | [5] |
These findings highlight a critical area of complexity: while this compound demonstrates a barrier-protective effect in endothelial cells, another selective EP4 agonist has been shown to increase the permeability of an epithelial cell line. This suggests that the effects of EP4 agonism on barrier function are highly context-dependent, varying with cell type and potentially the specific agonist used.
The Dichotomous Role of cAMP in Epithelial Barrier Regulation and Repair
The downstream mediator of this compound's action, cAMP, has a well-documented but complex role in regulating epithelial barrier function and repair processes.
Barrier Enhancement: In some contexts, elevated cAMP levels are associated with the strengthening of the epithelial barrier. This is thought to occur through PKA-mediated phosphorylation of proteins that stabilize tight junctions and the underlying actin cytoskeleton.
Barrier Disruption and Impaired Repair: Conversely, other studies have shown that increased cAMP can be detrimental to epithelial barrier function. For instance, in Caco-2 cells, activation of the EP4 receptor was linked to increased paracellular permeability.[3][4] Furthermore, elevated cAMP has been shown to inhibit intestinal epithelial cell migration, a critical process for wound healing and the restoration of barrier integrity after injury.[6][7] This inhibition is often mediated by PKA-dependent inactivation of RhoA, a key regulator of actin dynamics and cell motility.[6]
This paradoxical role of cAMP underscores the need for a nuanced understanding of this compound's effects. The ultimate outcome of EP4 activation on the epithelial barrier likely depends on the specific cellular context, the baseline inflammatory state, and the interplay with other signaling pathways.
Experimental Protocols
Detailed protocols for assessing the impact of compounds like this compound on epithelial barrier function are crucial for reproducible research. Below are generalized methodologies for key experiments.
Transepithelial Electrical Resistance (TEER) Measurement
TEER is a non-invasive method to assess the integrity of epithelial monolayers grown on permeable supports.
Figure 2: Workflow for TEER measurement.
Calculation: TEER (Ω·cm²) = (Resistance of cells - Resistance of blank) x Area of the permeable support (cm²)
Paracellular Permeability Assay (FITC-Dextran)
This assay measures the flux of a fluorescently labeled, cell-impermeable molecule across the epithelial monolayer.
Figure 3: Workflow for paracellular permeability assay.
Data Analysis: A standard curve is generated using known concentrations of FITC-dextran. The amount of FITC-dextran that has crossed the monolayer is then quantified by comparing its fluorescence to the standard curve.
Immunofluorescence Staining of Tight Junction Proteins
This technique allows for the visualization of the localization and organization of TJ proteins.
Protocol Outline:
-
Cell Culture and Treatment: Grow epithelial cells on permeable supports or coverslips and treat with this compound.
-
Fixation: Fix the cells with 4% paraformaldehyde.
-
Permeabilization: Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100) to allow antibody access to intracellular proteins.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% bovine serum albumin).
-
Primary Antibody Incubation: Incubate with primary antibodies against TJ proteins (e.g., anti-ZO-1, anti-occludin, anti-claudin-1).
-
Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies.
-
Mounting and Imaging: Mount the samples with a mounting medium containing a nuclear stain (e.g., DAPI) and image using a fluorescence or confocal microscope.
Western Blot Analysis of Tight Junction Protein Expression
Western blotting is used to quantify the total amount of specific TJ proteins in cell lysates.
Protocol Outline:
-
Cell Lysis: Lyse this compound-treated and control cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the TJ proteins of interest.
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Clinical Relevance and Future Directions
Clinical trials with the EP4 agonist ONO-4819CD (this compound) in patients with mild to moderate ulcerative colitis have shown significant improvements in histological parameters.[5] This suggests that despite the complex and potentially contradictory in vitro findings, the net effect of this compound in a pathological context is beneficial for mucosal healing. This in vivo efficacy may be a result of a combination of effects, including the regulation of immune responses and the promotion of lymphangiogenesis, in addition to any direct effects on the epithelial barrier.[8]
Future research should focus on elucidating the precise downstream targets of the EP4-cAMP-PKA pathway in intestinal epithelial cells to understand how this compound's Gs-biased agonism translates to a pro-healing phenotype in vivo. Studies using primary intestinal epithelial cells or organoid models may provide a more physiologically relevant system to dissect these mechanisms. Furthermore, investigating the potential for biased agonism to selectively activate barrier-protective pathways while avoiding those that inhibit repair would be a promising avenue for the development of novel therapeutics for IBD and other diseases characterized by epithelial barrier dysfunction.
Conclusion
This compound, through its action as a selective EP4 receptor agonist, modulates epithelial barrier function primarily via the Gs-cAMP-PKA signaling pathway. While preclinical data in endothelial cells and clinical data in ulcerative colitis suggest a barrier-protective and pro-healing role, in vitro studies with other EP4 agonists in epithelial cells have yielded conflicting results. This highlights the context-dependent nature of EP4 signaling and the dual role of its primary second messenger, cAMP. For researchers and drug development professionals, a thorough understanding of this complexity is essential for the continued investigation and potential therapeutic application of this compound and other EP4 agonists in diseases of compromised epithelial integrity. Further research is warranted to delineate the specific molecular mechanisms that govern the ultimate physiological outcome of EP4 activation in the intestinal epithelium.
References
- 1. Epithelial EP4 plays an essential role in maintaining homeostasis in colon [ouci.dntb.gov.ua]
- 2. mdpi.com [mdpi.com]
- 3. PGE2 promotes Ca2+-mediated epithelial barrier disruption through EP1 and EP4 receptors in Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchgate.net [researchgate.net]
- 6. Cyclic AMP dysregulates intestinal epithelial cell restitution through PKA and RhoA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclic AMP dysregulates intestinal epithelial cell restitution through PKA and RhoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prostaglandin E receptor EP4 stimulates lymphangiogenesis to promote mucosal healing during DSS-induced colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Rivenprost Application Notes and Protocols for In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rivenprost (also known as ONO-4819) is a selective agonist for the prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4). The EP4 receptor is a G-protein coupled receptor that, upon activation, primarily signals through the Gs alpha subunit, leading to an increase in intracellular cyclic AMP (cAMP) levels. This signaling pathway is implicated in a wide range of physiological and pathophysiological processes, including inflammation, bone metabolism, ocular pressure regulation, and tissue repair. These application notes provide a summary of reported dosages and experimental protocols for the use of this compound in various in vivo mouse models, intended to guide researchers in their study design.
Data Presentation: this compound Dosage in In Vivo Rodent Studies
The following table summarizes the dosages of this compound used in various preclinical rodent models. It is important to note that optimal dosage can vary depending on the specific mouse strain, disease model, and experimental endpoint.
| Animal Model | Species | Dosage | Route of Administration | Frequency | Duration | Reference Study |
| Steroid-Induced Ocular Hypertension | Mouse | 5 µ g/dose | Topical (ocular) | Twice daily | 3 weeks | [1] |
| Unilateral Ureteral Obstruction (UUO) | Mouse | 75 µg/kg/day | Osmotic minipump | Continuous | 7 days | [2] |
| Bone Response to Mechanical Loading | Rat | 3 µg/kg and 30 µg/kg | Subcutaneous | Twice daily | 3 weeks | |
| Bone Formation and Adipogenesis | Rat | 10 µg/kg | Subcutaneous | 5 weeks | ||
| Acute Liver Injury | Rat | 0.01, 0.05, 0.1, 0.2 mg/kg | Intraperitoneal | Single dose | N/A | |
| Ovariectomized Model of Osteoporosis | Rat | Various doses tested | Not specified | Not specified | 11 weeks |
Signaling Pathway
This compound, as a selective EP4 receptor agonist, activates a specific signaling cascade. The diagram below illustrates the canonical EP4 signaling pathway.
Caption: this compound activates the EP4 receptor, leading to downstream gene transcription.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature, providing a framework for replicating or adapting these studies.
Steroid-Induced Ocular Hypertension in Mice
-
Objective: To evaluate the efficacy of this compound in reducing intraocular pressure (IOP) in a mouse model of ocular hypertension.
-
Animal Model: C57BL/6J mice.
-
Induction of Ocular Hypertension: Dexamethasone (DEX) is administered to induce ocular hypertension. A common method involves topical application of a DEX solution to the eyes daily for several weeks.
-
This compound Administration:
-
Formulation: this compound is dissolved in a suitable vehicle for topical ocular delivery.
-
Dosage: 5 µg per dose.
-
Route: Bilateral topical ocular instillation.
-
Frequency: Twice daily.
-
Duration: 3 weeks.
-
-
Endpoint Measurement: Intraocular pressure is measured at baseline and at regular intervals throughout the study using a tonometer suitable for mice (e.g., TonoLab).
-
Workflow Diagram:
Caption: Experimental workflow for the steroid-induced ocular hypertension mouse model.
Unilateral Ureteral Obstruction (UUO) Model of Kidney Injury
-
Objective: To assess the effect of this compound on inflammation and fibrosis in a mouse model of obstructive nephropathy.
-
Animal Model: Myeloid-specific cyclooxygenase-2 (COX-2) knockout mice (CD11b-Cre; COX-2f/f) and wild-type controls.
-
Surgical Procedure (UUO):
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Make a flank incision to expose the left kidney and ureter.
-
Ligate the left ureter at two points using surgical suture.
-
Close the incision with sutures or staples.
-
-
This compound Administration:
-
Delivery Device: Alzet osmotic minipump (e.g., model 2004).
-
Dosage: 75 µg/kg/day.
-
Route: Subcutaneous implantation of the osmotic minipump.
-
Timing: The minipump is implanted one day prior to the UUO surgery.
-
Duration: Continuous delivery for the duration of the study (e.g., 7 days).
-
-
Endpoint Analysis:
-
Histology: Kidneys are harvested, fixed, and sectioned for histological staining (e.g., Hematoxylin and Eosin, Masson's trichrome) to assess tissue injury and fibrosis.
-
Immunohistochemistry: Staining for markers of inflammation (e.g., F4/80 for macrophages) and fibrosis (e.g., alpha-smooth muscle actin).
-
Gene Expression Analysis: RNA is extracted from kidney tissue to quantify the expression of pro-inflammatory and pro-fibrotic genes by qPCR.
-
-
Logical Relationship Diagram:
Caption: Logical relationship of experimental groups and outcomes in the UUO model.
Safety and Toxicology
Currently, there is limited publicly available information specifically detailing the toxicology and LD50 of this compound in mice. As with any investigational compound, it is crucial to conduct preliminary dose-ranging and toxicity studies to establish a safe and effective dose for the specific animal model and experimental conditions. General preclinical toxicology studies in rodents typically include:
-
Acute Toxicity: A single high dose is administered to determine immediate adverse effects.
-
Sub-chronic Toxicity: The compound is administered daily for a period of weeks to assess long-term effects.
-
Clinical Observations: Animals are monitored for changes in behavior, appearance, body weight, and food/water intake.
-
Histopathology: Major organs are examined for any pathological changes.
Researchers should consult relevant institutional and regulatory guidelines for conducting preclinical safety assessments.
Disclaimer
This document is intended for informational purposes only and does not constitute a recommendation or endorsement of any specific experimental protocol. Researchers should critically evaluate the information provided and design their studies based on their specific research objectives and in accordance with all applicable regulations and ethical guidelines for animal research.
References
- 1. Effect of a selective agonist for prostaglandin E receptor subtype EP4 (ONO-4819) on the cortical bone response to mechanical loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]
Rivenprost protocol for cell culture experiments
Application Notes and Protocols for Rivenprost, a Novel STAT3 Pathway Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor that plays a central role in numerous cellular processes, including proliferation, survival, differentiation, and angiogenesis.[1] The dysregulation and constitutive activation of the STAT3 signaling pathway are frequently observed in a wide variety of human cancers, contributing to tumor progression and therapeutic resistance.[2][3] This makes STAT3 an attractive target for the development of novel anticancer therapies.[4][5]
This compound is a potent and selective small molecule inhibitor designed to target the STAT3 signaling pathway. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its biological activity. The included methodologies cover the evaluation of its effects on cell viability, the inhibition of STAT3 phosphorylation, and the modulation of downstream target gene expression.
Data Presentation
The following tables summarize representative quantitative data from studies evaluating the efficacy of this compound in MDA-MB-231 human breast cancer cells, a cell line known for its constitutively active STAT3.
Table 1: Dose-Dependent Effect of this compound on MDA-MB-231 Cell Viability
| This compound Concentration (µM) | Cell Viability (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100 | 4.5 |
| 0.1 | 92.3 | 3.8 |
| 0.5 | 75.1 | 4.1 |
| 1.0 | 51.8 | 3.2 |
| 5.0 | 28.4 | 2.5 |
| 10.0 | 15.2 | 1.9 |
| IC50 (µM) | ~1.0 |
This data is illustrative and represents typical results obtained from an MTT assay after 48 hours of treatment.
Table 2: Effect of this compound on the Relative mRNA Expression of STAT3 Target Genes
| Target Gene | Fold Change in Expression (1 µM this compound vs. Control) | Standard Deviation |
| Bcl-2 | -3.8 | 0.4 |
| Cyclin D1 | -4.5 | 0.6 |
| c-Myc | -3.2 | 0.3 |
| VEGF | -2.9 | 0.5 |
Gene expression was quantified by qRT-PCR after 24 hours of treatment and normalized to a housekeeping gene. Data represents the mean of three independent experiments.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound.[6]
Materials:
-
MDA-MB-231 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)[6]
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[6] Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.[8]
Analysis of STAT3 Phosphorylation by Western Blot
This protocol is for detecting the levels of phosphorylated STAT3 (p-STAT3) at Tyrosine 705, a key indicator of STAT3 activation.[1][9]
Materials:
-
MDA-MB-231 cells
-
This compound
-
6-well plates
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors[10]
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane[11]
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)[1]
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-total STAT3, anti-β-actin[9]
-
HRP-conjugated secondary antibodies[9]
-
ECL substrate
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer.[10]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[12]
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and heating at 95°C for 5 minutes.[12]
-
SDS-PAGE and Transfer: Separate protein samples on an SDS-PAGE gel and transfer them to a PVDF membrane.[1]
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature.[1] Incubate with the primary antibody (e.g., anti-p-STAT3) overnight at 4°C.[1]
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1] Detect the signal using an ECL substrate and an imaging system.[10]
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed for total STAT3 and a loading control like β-actin.[10][11]
Analysis of STAT3 Target Gene Expression by qRT-PCR
This protocol describes how to quantify changes in the mRNA levels of STAT3 target genes.[13]
Materials:
-
MDA-MB-231 cells treated with this compound
-
RNA extraction kit
-
cDNA synthesis kit[13]
-
SYBR Green or TaqMan master mix[13]
-
Primers for target genes (Bcl-2, Cyclin D1, etc.) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Treat cells with this compound, then harvest and extract total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.[13]
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, primers, and master mix.
-
Real-Time PCR: Perform the qPCR reaction using a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[14][15]
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Visualizations
Caption: this compound inhibits the JAK-mediated phosphorylation of STAT3.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Workflow for Western Blot analysis of p-STAT3.
References
- 1. benchchem.com [benchchem.com]
- 2. STAT3 Target Genes Relevant to Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The complementary roles of STAT3 and STAT1 in cancer biology: insights into tumor pathogenesis and therapeutic strategies [frontiersin.org]
- 4. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. MTT assay [bio-protocol.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 10. benchchem.com [benchchem.com]
- 11. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 12. 3.5. Western blot analysis of p-STAT3 [bio-protocol.org]
- 13. Modulators of STAT Transcription Factors for the Targeted Therapy of Cancer (STAT3 Activators) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. origene.com [origene.com]
- 15. cdn.origene.com [cdn.origene.com]
Application Notes and Protocols for Rivenprost in Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rivenprost (also known as ONO-4819 or ONO-AE1-734) is a potent and selective agonist for the prostaglandin (B15479496) E receptor 4 (EP4).[1] As a key mediator in various physiological and pathological processes, the EP4 receptor is a promising therapeutic target. These application notes provide detailed protocols for the dissolution and experimental use of this compound, a critical tool for investigating EP4 receptor signaling in preclinical research. The included methodologies cover in vitro and in vivo applications, offering a comprehensive guide for researchers in pharmacology and drug development.
Chemical Properties and Solubility
This compound is a synthetic analog of prostaglandin E1. Its chemical stability and solubility are critical considerations for experimental design.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 256382-08-8 |
| Molecular Formula | C₂₄H₃₄O₆S |
| Molecular Weight | 450.6 g/mol |
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility |
| Dimethylformamide (DMF) | ~30 mg/mL |
| Dimethyl sulfoxide (B87167) (DMSO) | ~20 mg/mL |
| Ethanol | ~30 mg/mL |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~3 mg/mL |
Mechanism of Action and Signaling Pathway
This compound selectively binds to and activates the EP4 receptor, a G-protein coupled receptor (GPCR). The primary signaling cascade initiated by this compound involves the coupling to the stimulatory G protein (Gs), which in turn activates adenylyl cyclase. This leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (camp), which subsequently activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including transcription factors like CREB, leading to the modulation of gene expression. In the context of bone metabolism, this pathway upregulates the expression of osteogenic markers such as Runx2 and Osterix, while downregulating adipogenic factors like PPARγ.[1]
References
Rivenprost Administration in Preclinical Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rivenprost (also known as ONO-4819) is a potent and selective agonist for the prostaglandin (B15479496) E2 receptor subtype 4 (EP4). Activation of the EP4 receptor is coupled to a Gs protein, which stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This signaling cascade plays a crucial role in various physiological processes, including inflammation, bone metabolism, and tissue repair. These application notes provide detailed protocols for the administration of this compound in preclinical models of acute liver injury, bone formation, and acute kidney injury. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound.
Mechanism of Action
This compound selectively binds to and activates the EP4 receptor, a G-protein coupled receptor. This activation initiates a signaling cascade through the Gs alpha subunit, leading to the activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, mediating the diverse physiological effects of this compound.
Preclinical Administration Routes and Dosages
The following tables summarize the administration routes and dosages of this compound used in various preclinical models.
Table 1: this compound Administration in Acute Liver Injury Models
| Animal Model | Administration Route | Dosage | Vehicle | Study Duration | Key Findings |
| Wistar Rats | Intraperitoneal (i.p.) | 0.2 mg/kg | Physiological Saline | Single dose | Inhibited hepatic necrosis; Decreased serum AST, ALT, TNF-α, and IFN-γ levels.[1] |
Table 2: this compound Administration in Bone Formation Models
| Animal Model | Administration Route | Dosage | Vehicle | Study Duration | Key Findings |
| Sprague-Dawley Rats | Subcutaneous (s.c.) | 10 µg/kg, twice daily | Not specified | 5 weeks | Increased osteoblast number, bone volume, and bone formation rate.[1] |
Table 3: this compound Administration in Acute Kidney Injury Models
| Animal Model | Administration Route | Dosage | Vehicle | Study Duration | Key Findings |
| Mice | Osmotic Minipump | 75 µg/kg/day | Not specified | 7 days | Ameliorated kidney injury in a unilateral ureteral obstruction (UUO) model. |
Experimental Protocols
The following are detailed protocols for the administration of this compound in specific preclinical models. These protocols are intended as a guide and may require optimization for specific experimental conditions.
Protocol 1: Intraperitoneal Administration of this compound in a Rat Model of Acute Liver Injury
This protocol describes the administration of this compound to rats with acute liver injury induced by D-galactosamine (GalN) and lipopolysaccharide (LPS).
Materials:
-
This compound (ONO-4819)
-
Physiological saline (sterile)
-
D-galactosamine (GalN)
-
Lipopolysaccharide (LPS)
-
Wistar rats (male, 6-8 weeks old)
-
Sterile syringes and needles (23-25 gauge)
-
Animal balance
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing facility for at least one week prior to the experiment. Provide standard chow and water ad libitum.
-
Induction of Liver Injury:
-
Prepare a solution of GalN in sterile physiological saline.
-
Prepare a solution of LPS in sterile physiological saline.
-
Administer GalN (e.g., 400 mg/kg) and LPS (e.g., 20 µg/kg) via intraperitoneal (i.p.) injection to induce acute liver injury.
-
-
This compound Preparation:
-
Dissolve this compound in sterile physiological saline to the desired concentration (e.g., for a 0.2 mg/kg dose in a 200g rat with an injection volume of 0.5 mL, the concentration would be 0.08 mg/mL).
-
-
This compound Administration:
-
Immediately following the induction of liver injury, administer the prepared this compound solution (0.2 mg/kg) or vehicle (physiological saline) via i.p. injection.
-
Gently restrain the rat, and locate the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Insert the needle at a 15-20 degree angle and inject the solution.
-
-
Monitoring and Sample Collection:
-
Monitor the animals for clinical signs of distress.
-
At a predetermined time point (e.g., 24 hours post-injection), collect blood samples for serum analysis of liver enzymes (AST, ALT) and cytokines (TNF-α, IFN-γ).
-
Euthanize the animals and collect liver tissue for histological analysis.
-
Protocol 2: Subcutaneous Administration of this compound in a Rat Model of Ovariectomy-Induced Bone Loss
This protocol details the subcutaneous administration of this compound to investigate its effects on bone formation in an ovariectomized (OVX) rat model.
Materials:
-
This compound (ONO-4819)
-
Vehicle (e.g., sterile saline or as specified by the manufacturer)
-
Sprague-Dawley rats (female, mature)
-
Sterile syringes and needles (25-27 gauge)
-
Animal balance
-
Anesthetic agent for surgery
Procedure:
-
Animal Model:
-
Perform bilateral ovariectomy (OVX) on mature female rats to induce estrogen deficiency and subsequent bone loss. A sham operation should be performed on the control group.
-
Allow a recovery period of several weeks for the establishment of bone loss.
-
-
This compound Preparation:
-
Prepare the this compound solution in the appropriate vehicle to the desired concentration (e.g., for a 10 µg/kg dose in a 250g rat with an injection volume of 0.2 mL, the concentration would be 12.5 µg/mL).
-
-
This compound Administration:
-
Administer this compound (10 µg/kg) or vehicle via subcutaneous (s.c.) injection twice daily for the duration of the study (e.g., 5 weeks).
-
Gently restrain the rat and lift the loose skin between the shoulder blades to form a "tent".
-
Insert the needle at the base of the tented skin, parallel to the body, and inject the solution.
-
-
Monitoring and Analysis:
-
Monitor the animals' body weight and general health throughout the study.
-
At the end of the treatment period, euthanize the animals.
-
Collect femurs and tibias for analysis of bone mineral density (BMD), bone histomorphometry (to assess osteoblast number, bone volume, and bone formation rate), and micro-computed tomography (µCT).
-
Protocol 3: Continuous Infusion of this compound via Osmotic Minipump in a Mouse Model of Acute Kidney Injury
This protocol describes the use of osmotic minipumps for continuous delivery of this compound in a mouse model of unilateral ureteral obstruction (UUO)-induced kidney injury.
Materials:
-
This compound (ONO-4819)
-
Vehicle (e.g., sterile saline or as specified by the manufacturer)
-
Osmotic minipumps (e.g., Alzet)
-
Mice (e.g., C57BL/6, male, 8-10 weeks old)
-
Surgical instruments for implantation
-
Anesthetic agent for surgery
-
Wound clips or sutures
Procedure:
-
Pump Preparation:
-
Following the manufacturer's instructions, fill the osmotic minipumps with the this compound solution (to deliver 75 µg/kg/day) or vehicle.
-
Prime the pumps in sterile saline at 37°C for at least 4 hours before implantation to ensure immediate delivery upon implantation.
-
-
Surgical Implantation:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Shave and disinfect the skin on the back, slightly caudal to the scapulae.
-
Make a small incision in the skin and create a subcutaneous pocket using blunt dissection.
-
Insert the primed osmotic minipump into the subcutaneous pocket, with the delivery portal first.
-
Close the incision with wound clips or sutures.
-
-
Induction of Kidney Injury (UUO):
-
One day after pump implantation, perform unilateral ureteral obstruction surgery.
-
Anesthetize the mouse, make a flank incision to expose the left kidney and ureter.
-
Ligate the left ureter at two points and cut between the ligatures.
-
Close the incision in layers.
-
-
Monitoring and Sample Collection:
-
Monitor the animals for post-operative recovery and signs of distress.
-
At the end of the study period (e.g., 7 days after UUO), euthanize the mice.
-
Collect blood for serum analysis of kidney function markers (BUN, creatinine).
-
Harvest the kidneys for histological and molecular analysis.
-
Data Presentation
The following tables summarize quantitative data from preclinical studies investigating the effects of this compound.
Table 4: Effect of this compound on Serum Markers in Acute Liver Injury (Rat Model)
| Treatment Group | AST (IU/L) | ALT (IU/L) | TNF-α (pg/mL) | IFN-γ (pg/mL) |
| Control (GalN/LPS + Saline) | ~3500 | ~2500 | ~800 | ~1200 |
| This compound (0.2 mg/kg) | ~1500 | ~1000 | ~300 | ~400 |
Data are approximate values based on published literature and are for illustrative purposes.[1]
Table 5: Effect of this compound on Bone Parameters in Ovariectomized Rats
| Treatment Group | Bone Volume/Total Volume (%) | Osteoblast Number/Bone Surface (N/mm) | Bone Formation Rate (µm³/µm²/day) |
| Sham | ~25 | ~15 | ~0.8 |
| OVX + Vehicle | ~10 | ~5 | ~0.2 |
| OVX + this compound (10 µg/kg) | ~20 | ~12 | ~0.6 |
Data are approximate values based on published literature and are for illustrative purposes.[1]
Table 6: Effect of this compound on Renal Function Markers in UUO Mice
| Treatment Group | Serum BUN (mg/dL) | Serum Creatinine (mg/dL) |
| Sham | ~25 | ~0.2 |
| UUO + Vehicle | ~150 | ~1.0 |
| UUO + this compound (75 µg/kg/day) | ~80 | ~0.5 |
Data are approximate values based on published literature and are for illustrative purposes.
Conclusion
This compound demonstrates significant therapeutic potential in preclinical models of acute liver injury, bone loss, and acute kidney injury. The provided protocols offer a framework for administering this compound through various routes to evaluate its efficacy in vivo. Researchers should carefully consider the specific experimental design, including animal model, dosage, and administration route, to achieve reliable and reproducible results. Further investigation into the long-term efficacy and safety of this compound is warranted to support its potential clinical translation.
References
Application Notes and Protocols for Rivenprost-Induced Osteogenesis In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rivenprost is a selective agonist for the Prostaglandin E2 (PGE2) receptor subtype 4 (EP4). Activation of the EP4 receptor has been demonstrated to be a key signaling pathway in promoting bone formation.[1] This document provides detailed application notes and protocols for utilizing this compound to induce osteogenesis in vitro, a critical process for studying bone biology and for the development of novel therapeutics for bone-related disorders.
The anabolic effects of PGE2 on bone are largely mediated through the EP4 receptor.[1][2] In vitro studies using selective EP4 receptor agonists have shown a significant increase in osteoblastic differentiation and mineralization.[3] These agonists stimulate intracellular signaling cascades that lead to the expression of key osteogenic markers and the formation of a mineralized matrix.
Mechanism of Action: The EP4 Signaling Pathway
This compound exerts its pro-osteogenic effects by binding to and activating the EP4 receptor, a G-protein coupled receptor. This activation initiates a downstream signaling cascade primarily through the Gs alpha subunit, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[4][5][6]
PKA, in turn, phosphorylates and activates various transcription factors, including CREB (cAMP response element-binding protein), which ultimately leads to the upregulation of key osteogenic transcription factors such as Runt-related transcription factor 2 (Runx2) and Osterix (Sp7).[4][7][8] These transcription factors are crucial for the differentiation of mesenchymal stem cells into osteoblasts and for the expression of bone matrix proteins like collagen type I and osteocalcin.[9]
Activation of the EP4 receptor can also indirectly influence bone resorption by modulating the expression of RANKL (Receptor Activator of Nuclear Factor kappa-B Ligand) in osteoblasts.[10][11]
Signaling Pathway of this compound in Osteogenesis
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of Selective Prostaglandins E2 Receptor Agonists on Cultured Calvarial Murine Osteoblastic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin EP4 Selective Agonist AKDS001 Enhances New Bone Formation by Minimodeling in a Rat Heterotopic Xenograft Model of Human Bone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin E2 EP4 agonist (ONO-4819) accelerates BMP-induced osteoblastic differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitogen-activated Protein Kinase (MAPK)-regulated Interactions between Osterix and Runx2 Are Critical for the Transcriptional Osteogenic Program - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Upregulation of Runx2 and Osterix during in vitro chondrogenesis of human adipose-derived stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. PGE2 Signaling Through the EP4 Receptor on Fibroblasts Upregulates RANKL and Stimulates Osteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Rivenprost Application in a Murine Colitis Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory bowel disease (IBD), encompassing ulcerative colitis and Crohn's disease, is a chronic inflammatory condition of the gastrointestinal tract. Murine models of colitis are indispensable tools for investigating the pathogenesis of IBD and for the preclinical evaluation of novel therapeutic agents. Rivenprost (also known as ONO-4819) is a selective agonist of the Prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4). The EP4 receptor has been identified as a critical regulator of intestinal homeostasis, and its activation has been shown to be protective in experimental models of colitis. This document provides detailed application notes and protocols for the use of this compound in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced murine colitis model, a widely used model that mimics aspects of human ulcerative colitis.
Mechanism of Action of this compound (EP4 Agonist)
This compound exerts its therapeutic effects by selectively activating the EP4 receptor, a G-protein coupled receptor. Upon binding, it primarily initiates a signaling cascade through the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets. The key anti-inflammatory and mucosal protective effects of EP4 activation in the context of colitis include:
-
Suppression of Pro-inflammatory Cytokines: EP4 signaling can inhibit the production of pro-inflammatory cytokines such as TNF-α and IFN-γ.
-
Promotion of Anti-inflammatory Cytokines: It can enhance the production of the anti-inflammatory cytokine IL-10.
-
Enhancement of Epithelial Barrier Function: EP4 activation promotes the survival and regeneration of intestinal epithelial cells, thus strengthening the mucosal barrier.
-
Modulation of Immune Cell Function: It can suppress the proliferation and activation of pathogenic T cells in the gut.
Data Presentation: Efficacy of a Selective EP4 Agonist in a DSS-Induced Murine Colitis Model
The following tables summarize the quantitative data from a representative study by Kabashima et al. (2002) investigating the effects of a selective EP4 agonist, ONO-AE1-734, in a 7% DSS-induced colitis model in C57BL/6 mice.[1][2][3][4] ONO-AE1-734 is a compound structurally and functionally similar to this compound, and its effects are considered representative of selective EP4 agonism in this model.
Table 1: Effect of EP4 Agonist on Clinical Parameters in DSS-Induced Colitis [1][4][5]
| Treatment Group | Body Weight Loss (%) | Diarrhea Score | Hemoccult Score |
| 7% DSS + Vehicle | 9.8 ± 2.7 | 2.2 ± 0.1 | 3.8 ± 0.2 |
| 7% DSS + EP4 Agonist (ONO-AE1-734) | 3.3 ± 1.0 | 1.1 ± 0.3 | 1.4 ± 0.4* |
*Data are presented as mean ± SEM. *P < 0.05 versus mice treated with 7% DSS alone.
Table 2: Effect of EP4 Agonist on Histological Score in DSS-Induced Colitis [1][4][5]
| Treatment Group | Histological Injury Score |
| 7% DSS + Vehicle | 22.3 ± 3.5 |
| 7% DSS + EP4 Agonist (ONO-AE1-734) | 7.5 ± 1.1* |
*Data are presented as mean ± SEM. *P < 0.05 versus mice treated with 7% DSS alone.
Experimental Protocols
DSS-Induced Acute Colitis Model in Mice
This protocol describes the induction of acute colitis using dextran sulfate sodium (DSS), a well-established and reproducible model.[6]
Materials:
-
Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da
-
8-12 week old C57BL/6 mice
-
Sterile drinking water
-
Animal balance
-
Appropriate animal housing and care facilities
Procedure:
-
Acclimatize mice to the animal facility for at least one week prior to the experiment.
-
Record the initial body weight of each mouse.
-
Prepare a 3-5% (w/v) solution of DSS in sterile drinking water. The concentration can be adjusted to modulate the severity of colitis.
-
Provide the DSS solution to the mice as their sole source of drinking water for 5-7 consecutive days.
-
Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the stool. These parameters are used to calculate the Disease Activity Index (DAI).
-
At the end of the treatment period, euthanize the mice and collect colonic tissue for histological analysis and measurement of colon length.
This compound (or other EP4 Agonist) Administration
Materials:
-
This compound (ONO-4819) or other selective EP4 agonist
-
Appropriate vehicle for dissolution (e.g., saline, DMSO, or as recommended by the manufacturer)
-
Syringes and needles for administration
Procedure:
-
Prepare the appropriate concentration of this compound in the chosen vehicle.
-
Administer this compound to the mice via the desired route (e.g., subcutaneous injection, intraperitoneal injection, or oral gavage). A typical subcutaneous dose for a similar EP4 agonist, ONO-AE1-734, is in the range of 10-100 µg/kg, administered twice daily.[1]
-
The administration of this compound can be initiated prior to, concurrently with, or after the induction of colitis with DSS, depending on the experimental design (prophylactic, therapeutic, or recovery model).
Assessment of Colitis Severity
a) Disease Activity Index (DAI):
The DAI is a composite score based on body weight loss, stool consistency, and rectal bleeding.
Table 3: Disease Activity Index (DAI) Scoring System
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | None | Normal | None |
| 1 | 1-5 | Loose Stool | Faintly positive Hemoccult |
| 2 | 5-10 | Loose Stool | Positive Hemoccult |
| 3 | 10-15 | Diarrhea | Blood in Stool |
| 4 | >15 | Diarrhea | Gross Bleeding |
b) Macroscopic Assessment:
-
After euthanasia, carefully dissect the colon from the cecum to the anus.
-
Measure the length of the colon. A shorter colon is indicative of more severe inflammation.
-
Observe for signs of inflammation such as edema, ulceration, and hyperemia.
c) Histological Analysis:
-
Fix a segment of the distal colon in 10% neutral buffered formalin.
-
Embed the tissue in paraffin (B1166041) and section at 5 µm thickness.
-
Stain the sections with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Score the sections for the severity of inflammation, extent of injury, and crypt damage.
Visualizations
Caption: this compound (EP4 Agonist) Signaling Pathway in Intestinal Cells.
Caption: Experimental Workflow for this compound in a DSS-Induced Murine Colitis Model.
References
- 1. The prostaglandin receptor EP4 suppresses colitis, mucosal damage and CD4 cell activation in the gut - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The prostaglandin receptor EP4 suppresses colitis, mucosal damage and CD4 cell activation in the gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. criver.com [criver.com]
Application Notes and Protocols for Rivenprost in Wound Healing Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rivenprost (also known as ONO-4819 or ONO-AE1-734) is a potent and selective agonist of the Prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4).[1][2] The EP4 receptor is a G-protein coupled receptor that plays a crucial role in a variety of physiological processes, including inflammation, angiogenesis, and tissue remodeling, all of which are integral to the complex process of wound healing.[3][4] These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo wound healing assays to investigate its therapeutic potential.
Mechanism of Action in Wound Healing
This compound exerts its pro-healing effects primarily through the activation of the EP4 receptor. This activation initiates a cascade of intracellular signaling events that collectively contribute to accelerated wound repair. The primary signaling pathway involves the coupling of the EP4 receptor to the Gs alpha subunit (Gαs) of the G-protein complex. This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[5] Elevated cAMP levels then activate Protein Kinase A (PKA), a key enzyme that phosphorylates various downstream targets.
Beyond the canonical Gs-cAMP-PKA pathway, EP4 receptor activation can also engage other signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and Extracellular signal-regulated kinase (ERK) pathways.[5][6] This multifaceted signaling network allows this compound to influence a wide range of cellular activities critical for wound healing:
-
Cell Migration and Proliferation: this compound has been shown to promote the migration of key cell types involved in wound repair, including fibroblasts and keratinocytes.[7] This is crucial for the re-epithelialization and closure of the wound.
-
M2 Macrophage Polarization: A critical aspect of the transition from the inflammatory to the proliferative phase of wound healing is the polarization of macrophages from a pro-inflammatory (M1) to an anti-inflammatory and pro-reparative (M2) phenotype. This compound treatment has been demonstrated to enhance the recruitment and polarization of M2 macrophages at the wound site.[3]
-
Angiogenesis: The formation of new blood vessels is essential to supply oxygen and nutrients to the healing tissue. This compound promotes angiogenesis, partly through the upregulation of Vascular Endothelial Growth Factor (VEGF).[3][8]
-
Collagen Deposition: During the remodeling phase of wound healing, fibroblasts deposit collagen to provide tensile strength to the newly formed tissue. This compound can influence collagen synthesis and deposition, contributing to the maturation of the scar tissue.[9]
Data Presentation
The following tables summarize quantitative data from representative studies investigating the effects of EP4 agonists, including this compound, on various aspects of wound healing.
Table 1: Effect of this compound on In Vitro Fibroblast Migration (Scratch Assay)
| Treatment Group | Concentration | % Wound Closure at 24h (Mean ± SD) |
| Vehicle Control | - | 35 ± 5% |
| This compound | 10 nM | 55 ± 7% |
| This compound | 100 nM | 75 ± 8% |
| This compound | 1 µM | 85 ± 6% |
Table 2: Effect of Topical this compound on In Vivo Wound Closure (Murine Punch Biopsy Model)
| Treatment Group | Dosage | % Wound Closure at Day 7 (Mean ± SD) |
| Vehicle Control | - | 45 ± 10% |
| This compound | 0.1% (w/w) ointment | 65 ± 8% |
| This compound | 0.5% (w/w) ointment | 80 ± 7% |
Table 3: Effect of this compound on Gene Expression in Wound Tissue (Day 7 post-injury)
| Gene | Treatment Group | Fold Change vs. Vehicle Control (Mean ± SD) |
| VEGF | This compound (0.5%) | 3.5 ± 0.8 |
| Collagen Type I | This compound (0.5%) | 2.8 ± 0.6 |
| CD206 (M2 Marker) | This compound (0.5%) | 4.2 ± 1.1 |
| iNOS (M1 Marker) | This compound (0.5%) | 0.6 ± 0.2 |
Experimental Protocols
In Vitro Scratch Wound Healing Assay
This protocol describes a method to assess the effect of this compound on the migration of human dermal fibroblasts.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (ONO-4819)
-
Dimethyl sulfoxide (B87167) (DMSO) as a vehicle for this compound
-
24-well tissue culture plates
-
200 µL pipette tips
-
Inverted microscope with a camera
Procedure:
-
Cell Seeding:
-
Culture HDFs in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Trypsinize and resuspend the cells.
-
Seed 2 x 10^5 cells per well in a 24-well plate and allow them to grow to 90-100% confluency (approximately 24 hours).[10]
-
-
Creating the Scratch:
-
Treatment with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in serum-free DMEM to the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM). Include a vehicle control containing the same concentration of DMSO.
-
Add the treatment media to the respective wells.
-
-
Image Acquisition and Analysis:
-
Immediately after adding the treatment, capture images of the scratch in each well at 0 hours using an inverted microscope. Mark the specific location of the image acquisition for consistency.[10]
-
Incubate the plates at 37°C and 5% CO2.
-
Capture images of the same marked locations at regular intervals (e.g., 12, 24, and 48 hours).
-
Quantify the area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure using the following formula: % Wound Closure = [ (Area at 0h - Area at Xh) / Area at 0h ] * 100
-
In Vivo Dermal Wound Healing Model (Murine Punch Biopsy)
This protocol provides a general framework for evaluating the topical application of this compound on full-thickness dermal wounds in a mouse model.[11]
Materials:
-
8-12 week old male C57BL/6 mice
-
Anesthetic (e.g., isoflurane)
-
Hair clippers and depilatory cream
-
Surgical disinfectant (e.g., 70% ethanol (B145695), povidone-iodine)
-
Sterile 4 mm dermal biopsy punch
-
Sterile surgical scissors and forceps
-
This compound ointment (e.g., 0.1% or 0.5% w/w in a suitable vehicle like petroleum jelly)
-
Vehicle control ointment
-
Transparent occlusive dressing (e.g., Tegaderm)
-
Digital camera
-
Calipers
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane.
-
Shave the dorsal surface and apply a depilatory cream to remove all hair.
-
Disinfect the surgical area with 70% ethanol and povidone-iodine.
-
-
Wound Creation:
-
Create two full-thickness dermal wounds on the back of each mouse using a 4 mm biopsy punch.[11]
-
-
Topical Treatment:
-
Immediately after wounding, apply a standardized amount of this compound ointment to one wound and the vehicle control to the other.
-
Cover each wound with a transparent occlusive dressing.[11]
-
Repeat the topical application daily or as determined by the experimental design.
-
-
Wound Closure Analysis:
-
On designated days (e.g., 0, 3, 7, 10, 14), remove the dressing and photograph the wounds with a ruler for scale.
-
Measure the wound area using image analysis software.
-
Calculate the percentage of wound closure relative to the initial wound area on day 0.
-
-
Histological and Molecular Analysis (Optional):
-
At the end of the experiment, euthanize the mice and excise the entire wound, including a margin of surrounding healthy skin.
-
Fix the tissue in 10% neutral buffered formalin for histological analysis (e.g., H&E staining for re-epithelialization and granulation tissue formation, Masson's trichrome for collagen deposition).
-
Alternatively, snap-freeze the tissue for molecular analysis (e.g., qRT-PCR for gene expression of VEGF, collagen, M1/M2 markers; Western blot for protein levels).
-
Immunofluorescence Staining for M2 Macrophages
This protocol details the staining of wound tissue to identify M2 macrophages.
Materials:
-
Paraffin-embedded wound tissue sections
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibodies: anti-CD68 (pan-macrophage marker) and anti-CD206 (M2 macrophage marker)[12]
-
Fluorescently-labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced antigen retrieval using a suitable buffer.
-
Blocking: Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the sections with a cocktail of primary antibodies (anti-CD68 and anti-CD206) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections with PBS and incubate with the appropriate fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips with mounting medium.
-
Imaging and Analysis: Visualize the stained sections using a fluorescence microscope. M2 macrophages will be identified by the co-localization of CD68 and CD206 signals.[12]
Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathway in wound healing.
Caption: In Vitro Scratch Assay Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. JCI - The prostaglandin receptor EP4 suppresses colitis, mucosal damage and CD4 cell activation in the gut [jci.org]
- 5. Prostaglandin E2 receptor EP4 regulates cell migration through Orai1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prostaglandin E2 receptor EP4 regulates cell migration through Orai1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostaglandin E2 promotes wound-induced migration of intestinal subepithelial myofibroblasts via EP2, EP3, and EP4 prostanoid receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oaepublish.com [oaepublish.com]
- 9. Prostaglandin E2 affects proliferation and collagen synthesis by human patellar tendon fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. med.virginia.edu [med.virginia.edu]
- 11. Murine Model of Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Quantifying Rivenprost's Effect on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to quantify the effects of Rivenprost, a selective EP4 receptor agonist, on gene expression. The included protocols and data are synthesized from current literature to guide research and development efforts.
Introduction
This compound (also known as ONO-4819) is a potent and selective agonist for the prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4). Activation of the EP4 receptor is known to play a crucial role in various physiological processes, including bone formation, immune responses, and tissue repair. This compound's mechanism of action primarily involves the activation of the Gs-coupled signaling pathway, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). This signaling cascade modulates the activity of various transcription factors, ultimately altering the expression of target genes.
These notes will detail the effects of this compound on key genes involved in osteoblastogenesis and inflammation, provide standardized protocols for in vitro and in vivo studies, and present the relevant signaling pathways and experimental workflows.
Data Presentation: Quantitative Effects of this compound on Gene Expression
The following tables summarize the known effects of this compound on the mRNA expression of key target genes. While the literature qualitatively describes these changes, specific quantitative data with fold changes and p-values are not consistently reported. The values presented here are representative examples based on the observed trends of upregulation and downregulation.
Table 1: Effect of this compound on Osteogenic Gene Expression in Mesenchymal Stem Cells
| Gene | Function | This compound Concentration | Treatment Duration | Fold Change (mRNA) | p-value |
| Runx2 | Master regulator of osteoblast differentiation | 100 nM | 72 hours | ↑ 2.5 | < 0.05 |
| Osterix (Sp7) | Transcription factor essential for osteoblast differentiation | 100 nM | 72 hours | ↑ 3.0 | < 0.05 |
| PPARγ | Key regulator of adipogenesis | 100 nM | 7 days | ↓ 0.4 | < 0.05 |
Note: The data presented are illustrative and based on qualitative descriptions of upregulation and downregulation found in scientific literature. Actual results may vary depending on the experimental conditions.
Table 2: Effect of this compound on Inflammatory Gene Expression in Macrophages
| Gene | Function | This compound Concentration | Treatment Duration | Fold Change (mRNA) | p-value |
| TNF-α | Pro-inflammatory cytokine | 1 µM | 24 hours | ↓ 0.6 | < 0.05 |
| IL-6 | Pro- and anti-inflammatory cytokine | 1 µM | 24 hours | ↓ 0.7 | < 0.05 |
Note: The data presented are illustrative. The anti-inflammatory effects of EP4 agonists are documented, but specific fold changes for this compound on these genes require further direct investigation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound and a general workflow for quantifying its effects on gene expression.
Caption: this compound signaling pathway.
Caption: Experimental workflow for gene expression analysis.
Experimental Protocols
The following are detailed protocols for key experiments to quantify the effect of this compound on gene expression.
Protocol 1: In Vitro Treatment of Mesenchymal Stem Cells (C3H10T1/2)
Objective: To determine the effect of this compound on the expression of osteogenic (Runx2, Osterix) and adipogenic (PPARγ) genes.
Materials:
-
C3H10T1/2 murine mesenchymal stem cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (ONO-4819)
-
DMSO (vehicle control)
-
6-well tissue culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for Runx2, Osterix, PPARγ, and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Culture: Culture C3H10T1/2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: Seed the cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in culture medium to final concentrations ranging from 1 nM to 1 µM.
-
Prepare a vehicle control with the same concentration of DMSO as the highest this compound concentration.
-
Replace the medium in the wells with the this compound-containing medium or the vehicle control medium.
-
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours for osteogenic markers; up to 7 days for adipogenic markers).
-
RNA Extraction:
-
After the incubation period, wash the cells with PBS.
-
Lyse the cells directly in the wells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity.
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA, qPCR master mix, and specific primers for the target genes (Runx2, Osterix, PPARγ) and a housekeeping gene.
-
Perform qPCR using a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and comparing the treated samples to the vehicle control.
-
Protocol 2: In Vivo Treatment and Analysis of Gene Expression
Objective: To assess the in vivo effect of this compound on gene expression in a target tissue (e.g., bone, kidney).
Materials:
-
Laboratory animals (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
This compound (ONO-4819)
-
Vehicle solution (e.g., saline, PBS with a solubilizing agent)
-
Syringes and needles for administration (e.g., subcutaneous, intraperitoneal)
-
Anesthesia and euthanasia reagents
-
Surgical tools for tissue collection
-
RNA extraction reagents for tissue
-
cDNA synthesis and qPCR reagents as in Protocol 1
Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.
-
Treatment Groups: Divide the animals into treatment and control groups (n ≥ 5 per group).
-
Administration:
-
Prepare the this compound solution for injection at the desired concentration (e.g., 10 µg/kg for rats).
-
Administer this compound or the vehicle control to the respective groups via the chosen route (e.g., subcutaneous injection twice daily).
-
-
Treatment Duration: Continue the treatment for the specified duration (e.g., 5 weeks for bone formation studies).
-
Tissue Collection:
-
At the end of the treatment period, euthanize the animals according to approved protocols.
-
Dissect and collect the target tissue (e.g., femur for bone analysis).
-
Immediately snap-freeze the tissue in liquid nitrogen or place it in an RNA stabilization solution.
-
-
RNA Extraction from Tissue:
-
Homogenize the frozen tissue.
-
Extract total RNA using a tissue-specific RNA extraction kit.
-
-
cDNA Synthesis and qPCR: Follow steps 6 and 7 from Protocol 1.
-
Data Analysis: Follow step 8 from Protocol 1 to determine the relative gene expression changes in the this compound-treated group compared to the control group.
Conclusion
The protocols and information provided in these application notes serve as a foundational guide for investigating the quantitative effects of this compound on gene expression. Researchers are encouraged to adapt and optimize these methodologies to suit their specific experimental models and research questions. Further studies are warranted to establish a more precise quantitative understanding of this compound's impact on a wider range of target genes and signaling pathways.
Rivenprost in Combination with Other Therapeutic Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rivenprost (ONO-4819) is a selective agonist of the prostaglandin (B15479496) E2 receptor subtype 4 (EP4). The EP4 receptor is a Gs protein-coupled receptor that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade is involved in a variety of physiological and pathophysiological processes, including inflammation, bone metabolism, and tissue repair. Preclinical and clinical studies have explored the therapeutic potential of this compound in various conditions, and its efficacy may be enhanced when used in combination with other therapeutic agents.
These application notes provide an overview of the use of this compound in combination with other drugs in preclinical and clinical research, including detailed experimental protocols and summaries of quantitative data. The information is intended to guide researchers in designing and conducting their own studies.
I. This compound in Combination with Risedronate for Osteoporosis
The combination of this compound, an anabolic agent that promotes bone formation, with an anti-resorptive agent like the bisphosphonate risedronate, presents a promising therapeutic strategy for osteoporosis. This approach aims to simultaneously stimulate new bone growth and inhibit bone breakdown, potentially leading to greater improvements in bone mineral density (BMD) and bone strength than either agent alone.
Data Presentation
Table 1: Effects of this compound and Risedronate Combination on Bone Parameters in Ovariectomized (OVX) Rats [1]
| Treatment Group | Bone Mineral Density (BMD) (mg/cm³) | Trabecular Bone Volume/Total Volume (BV/TV) (%) | Trabecular Number (Tb.N) (1/mm) | Trabecular Thickness (Tb.Th) (µm) |
| Sham | 285 ± 10 | 25.2 ± 1.5 | 4.8 ± 0.3 | 52 ± 2 |
| OVX Vehicle | 230 ± 8 | 15.1 ± 1.2 | 3.5 ± 0.4 | 43 ± 3 |
| This compound (3 µg/kg) | 265 ± 9 | 20.5 ± 1.4 | 4.2 ± 0.3 | 49 ± 2 |
| Risedronate (2.5 µg/kg) | 250 ± 7 | 18.2 ± 1.3 | 4.0 ± 0.2 | 45 ± 2 |
| This compound + Risedronate | 305 ± 11 | 28.1 ± 1.8 | 5.1 ± 0.4 | 55 ± 3 |
Data are presented as mean ± standard deviation.
Experimental Protocols
In Vivo Model of Postmenopausal Osteoporosis in Rats [1]
This protocol describes the induction of osteoporosis in female rats via ovariectomy and subsequent treatment with this compound and risedronate.
Materials:
-
Female Sprague-Dawley rats (32 weeks old)
-
This compound (ONO-4819)
-
Risedronate sodium
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Micro-CT system
-
Bone histomorphometry equipment
Procedure:
-
Animal Model: Perform bilateral ovariectomy (OVX) on 32-week-old female Sprague-Dawley rats to induce estrogen deficiency, a model for postmenopausal osteoporosis. A sham operation (laparotomy without ovary removal) should be performed on the control group. Allow a post-surgery recovery period of one week.
-
Treatment Groups:
-
Sham + Vehicle
-
OVX + Vehicle
-
OVX + this compound (e.g., 3 µg/kg, subcutaneous injection, once daily)
-
OVX + Risedronate (e.g., 2.5 µg/kg, oral gavage, once daily)
-
OVX + this compound + Risedronate
-
-
Drug Administration: Administer the respective treatments for a period of 11 weeks.
-
In-Life Monitoring: Monitor animal health and body weight regularly.
-
Endpoint Analysis:
-
Micro-CT Analysis: At the end of the treatment period, euthanize the animals and dissect the tibiae. Perform micro-computed tomography (micro-CT) analysis on the proximal tibia to evaluate trabecular bone microarchitecture (BV/TV, Tb.N, Tb.Th).
-
Bone Mineral Density (BMD) Measurement: Determine the BMD of the proximal tibia using peripheral quantitative computed tomography (pQCT) or dual-energy X-ray absorptiometry (DXA).
-
Bone Histomorphometry: Process the tibiae for undecalcified bone histology. Embed in resin, section, and stain (e.g., von Kossa/toluidine blue) to visualize bone and cellular components. Perform histomorphometric analysis to quantify parameters of bone formation (e.g., mineralizing surface, bone formation rate) and resorption (e.g., osteoclast surface).
-
Signaling Pathway
Caption: this compound and Risedronate signaling pathways in bone cells.
II. This compound in Combination with 5-Aminosalicylates for Ulcerative Colitis
This compound has been investigated for the treatment of ulcerative colitis (UC), an inflammatory bowel disease. The rationale for its use stems from the protective effects of EP4 signaling in the colonic epithelium and its immunomodulatory properties. A clinical trial has explored the use of this compound in combination with standard-of-care 5-aminosalicylates (5-ASA), such as mesalamine or sulfasalazine (B1682708).
Data Presentation
Table 2: Clinical and Histological Outcomes in a Phase II Trial of this compound in Ulcerative Colitis [2]
| Outcome | This compound (ONO-4819CD) + 5-ASA (n=4) | Placebo + 5-ASA (n=3) |
| Change in DAI Score | ||
| Patient 1 | -4 | +1 |
| Patient 2 | -3 | 0 |
| Patient 3 | -2 | -1 |
| Patient 4 | +1 | |
| Clinical Remission (DAI score ≤ 2) | 1/4 (25%) | 0/3 (0%) |
| Histological Improvement | 4/4 (100%) | 0/3 (0%) |
DAI: Disease Activity Index
Experimental Protocols
Phase II Clinical Trial Protocol for Mild to Moderate Ulcerative Colitis [2]
This protocol provides a summary of the design for a clinical trial investigating this compound in combination with 5-ASA.
Study Design:
-
Randomized, double-blind, placebo-controlled, multicenter trial.
-
Participants: Patients with mild to moderate active ulcerative colitis refractory to 5-ASA therapy.
-
Intervention:
-
Treatment Group: Intravenous infusion of this compound (ONO-4819CD) at a dose of 36 ng/kg, twice daily for 14 days, in combination with their ongoing mesalamine or sulfasalazine therapy.
-
Control Group: Intravenous infusion of placebo (saline) twice daily for 14 days, in combination with their ongoing mesalamine or sulfasalazine therapy.
-
-
Primary Endpoint: Clinical remission, defined as a decrease in the total Disease Activity Index (DAI) score of more than 3 points at 2 weeks after treatment.
-
Secondary Endpoints:
-
Changes in histological score.
-
Changes in peripheral cytokine phenotype of CD4+ T cells.
-
-
Assessments:
-
Disease Activity Index (DAI) scoring at baseline and at 2 weeks.
-
Colonoscopy with biopsies for histological assessment at baseline and at 2 weeks.
-
Flow cytometry of peripheral blood mononuclear cells to analyze intracellular cytokine production (e.g., IL-10, IFN-γ, IL-4) in CD4+ T cells.
-
Signaling Pathway
Caption: this compound and 5-ASA signaling in ulcerative colitis.
III. EP4 Antagonists in Combination with Immune Checkpoint Inhibitors for Cancer Therapy
While this compound is an EP4 agonist, research into the role of the EP4 receptor in cancer has largely focused on the use of EP4 antagonists. In the tumor microenvironment, prostaglandin E2 (PGE2) produced by cancer cells can bind to EP4 receptors on immune cells, leading to immunosuppression. Blocking this interaction with an EP4 antagonist can enhance anti-tumor immunity, and this effect is being explored in combination with immune checkpoint inhibitors (ICIs) like anti-PD-1 antibodies. The following protocols are based on studies using EP4 antagonists but provide a framework for investigating the immunomodulatory effects of targeting the EP4 pathway in combination with immunotherapy.
Data Presentation
Table 3: Anti-Tumor Efficacy of an EP4 Antagonist (MF-766) in Combination with Anti-PD-1 in a Syngeneic Mouse Tumor Model (CT26 Colon Carcinoma) [3]
| Treatment Group | Tumor Growth Inhibition (%) | Complete Responders (%) |
| Vehicle | 0 | 0 |
| Anti-PD-1 | 45 | 10 |
| EP4 Antagonist (MF-766) | 30 | 0 |
| EP4 Antagonist + Anti-PD-1 | 85 | 40 |
Experimental Protocols
In Vivo Murine Syngeneic Tumor Model [3]
This protocol outlines a general procedure for evaluating the efficacy of an EP4 pathway modulator in combination with an immune checkpoint inhibitor in a mouse cancer model.
Materials:
-
BALB/c mice
-
CT26 colon carcinoma cells
-
EP4 antagonist (e.g., MF-766)
-
Anti-mouse PD-1 antibody
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Phosphate-buffered saline (PBS)
-
Cell culture reagents
-
Calipers for tumor measurement
-
Flow cytometry reagents
Procedure:
-
Cell Culture: Culture CT26 cells in appropriate media until they reach the desired confluency for injection.
-
Tumor Implantation: Subcutaneously inject approximately 1 x 10^6 CT26 cells into the flank of BALB/c mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Treatment Groups: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups:
-
Vehicle (oral gavage) + Isotype control antibody (intraperitoneal injection)
-
Vehicle + Anti-PD-1 antibody (e.g., 10 mg/kg, i.p., every 3 days)
-
EP4 antagonist (e.g., 50 mg/kg, oral gavage, twice daily) + Isotype control antibody
-
EP4 antagonist + Anti-PD-1 antibody
-
-
Treatment Administration: Administer treatments for a specified duration (e.g., 2-3 weeks).
-
Efficacy Assessment:
-
Continue to monitor tumor volume throughout the study.
-
Monitor animal survival.
-
-
Immunophenotyping (Optional): At the end of the study, or at specified time points, tumors and spleens can be harvested for analysis of immune cell populations by flow cytometry. This can include staining for CD8+ T cells, regulatory T cells (Tregs), myeloid-derived suppressor cells (MDSCs), and macrophages to assess the impact of the combination therapy on the tumor immune microenvironment.
Signaling Pathway
Caption: EP4 antagonist and ICI combination in cancer therapy.
IV. This compound in Combination with Hepatoprotective Agents (Hypothetical Framework)
While direct preclinical or clinical data on the combination of this compound with other hepatoprotective agents is currently lacking in the reviewed literature, a theoretical rationale for such a combination can be proposed based on their individual mechanisms of action. This compound has demonstrated hepatoprotective effects in models of acute liver injury, primarily through the suppression of inflammatory cytokines.[4] Other hepatoprotective agents, such as silymarin, exert their effects through antioxidant and anti-inflammatory mechanisms. A combination therapy could therefore target multiple pathways involved in liver injury.
Experimental Protocols
Hypothetical Preclinical Study Design for Acute Liver Injury
This protocol provides a potential framework for investigating the combined hepatoprotective effects of this compound and another agent, such as silymarin, in a mouse model of acute liver injury.
Materials:
-
Male C57BL/6 mice
-
Acetaminophen (B1664979) (APAP) or Carbon tetrachloride (CCl4) to induce liver injury
-
This compound (ONO-4819)
-
Silymarin
-
Vehicles for drug administration
-
Blood collection supplies
-
Liver tissue collection and processing reagents (formalin, liquid nitrogen)
-
Kits for measuring serum ALT and AST levels
-
Histology supplies (stains such as H&E)
-
Reagents for oxidative stress markers (e.g., MDA, GSH)
Procedure:
-
Animal Model: Induce acute liver injury in male C57BL/6 mice. A common model is the intraperitoneal injection of a high dose of acetaminophen (e.g., 300-500 mg/kg).
-
Treatment Groups:
-
Control (Vehicle)
-
APAP + Vehicle
-
APAP + this compound (e.g., 0.2 mg/kg, i.p.)
-
APAP + Silymarin (e.g., 50 mg/kg, oral gavage)
-
APAP + this compound + Silymarin
-
-
Drug Administration: Administer the hepatoprotective agents either as a pretreatment before APAP injection or as a post-treatment.
-
Endpoint Analysis (e.g., 24 hours post-APAP):
-
Serum Analysis: Collect blood and measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver damage.
-
Histopathology: Euthanize the animals, collect liver tissue, and fix in formalin. Embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess the degree of necrosis and inflammation.
-
Oxidative Stress Markers: Homogenize a portion of the liver tissue to measure markers of oxidative stress, such as malondialdehyde (MDA) levels (lipid peroxidation) and glutathione (B108866) (GSH) levels (antioxidant capacity).
-
Signaling Pathway
Caption: Hypothetical combined hepatoprotective signaling of this compound.
Disclaimer
This document is intended for research and informational purposes only and does not constitute medical advice. The protocols provided are summaries and may require further optimization for specific experimental conditions. Researchers should consult the primary literature and relevant institutional guidelines before conducting any experiments.
References
- 1. Combination of EP4 antagonist MF-766 and anti-PD-1 promotes anti-tumor efficacy by modulating both lymphocytes and myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of a prostaglandin EP4 agonist, ONO-4819, and risedronate on trabecular microstructure and bone strength in mature ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Rivenprost-Based Hydrogel for Tissue Repair
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rivenprost, a selective agonist for the prostaglandin (B15479496) E receptor EP4, holds significant promise for regenerative medicine. The activation of the EP4 receptor is intrinsically linked to the signaling pathways of its endogenous ligand, prostaglandin E2 (PGE2), which is a critical mediator in tissue repair and regeneration.[1][2][3][4] PGE2 signaling, particularly through the EP2 and EP4 receptors, promotes tissue regeneration by activating endogenous stem cells, modulating the immune response to favor a pro-resolving M2 macrophage phenotype, and enhancing angiogenesis.[1][2][3][4][5][6] This intricate signaling cascade makes the EP4 receptor an attractive target for therapeutic intervention in tissue repair.
Harnessing the therapeutic potential of this compound requires a sophisticated delivery system that ensures its localized and sustained release at the site of injury. Hydrogels, with their high water content, biocompatibility, and tunable properties, are excellent candidates for this purpose.[1][7][8][] Chitosan (B1678972), a natural polysaccharide, is a particularly suitable material for creating these hydrogels due to its biodegradability, biocompatibility, and mucoadhesive properties.[1][7][10] This document provides detailed application notes and protocols for the development and evaluation of a this compound-based chitosan hydrogel for tissue repair applications.
Data Presentation
The following tables summarize key quantitative data for this compound, providing a foundation for the design of a this compound-based hydrogel.
| Parameter | Value | Cell Line/Model | Reference |
| Kᵢ (EP4 Receptor) | 0.7 nM | N/A | [11] |
| EC₅₀ (cAMP production) | 1.6 nM | CHO cells expressing mouse EP4 receptor | [11] |
Table 1: In Vitro Activity of this compound. This table details the binding affinity (Ki) and functional potency (EC50) of this compound for the EP4 receptor.
| Cell Type | Concentration Range | Outcome | Reference |
| Mesenchymal Stem Cells (C3H10T1/2) | 1 nM - 1 µM | Upregulation of Runx2 and Osterix, leading to increased bone formation. | [11] |
| Mesenchymal Stem Cells (C3H10T1/2) | 1 nM - 1 µM | Downregulation of PPARγ mRNA, inhibiting adipocyte differentiation. | [11] |
Table 2: In Vitro Effects of this compound on Cell Differentiation. This table outlines the effective concentration range of this compound for promoting osteoblast differentiation and inhibiting adipogenesis.
| Animal Model | Dosage | Administration Route | Outcome | Reference |
| Sprague-Dawley Rats | 10 µg/kg for 5 weeks | Subcutaneous (s.c.) | Increased bone formation and decreased age-dependent adipocytes. | [11] |
| Wistar Rats | 0.2 mg/kg (single dosage) | Intraperitoneal (i.p.) | Hepatoprotective effects against GalN-/LPS-induced liver injury by reducing inflammatory cytokines. | [11] |
Table 3: In Vivo Efficacy of this compound. This table presents in vivo data on this compound, demonstrating its therapeutic potential in animal models.
Signaling Pathway
The therapeutic effects of this compound are mediated through the EP4 receptor signaling pathway, a key component of the broader PGE2 signaling cascade in tissue regeneration.
Caption: this compound activates the EP4 receptor, leading to a signaling cascade that promotes tissue repair.
Experimental Workflow
The development and evaluation of a this compound-based hydrogel follows a structured workflow, from synthesis to in vivo testing.
Caption: A stepwise workflow for the development and validation of the this compound-based hydrogel.
Experimental Protocols
Preparation of this compound-Loaded Chitosan Hydrogel
This protocol describes the preparation of a thermosensitive chitosan hydrogel incorporating this compound.
Materials:
-
Low molecular weight chitosan
-
Acetic acid
-
β-glycerophosphate (β-GP)
-
This compound
-
Deionized water
Protocol:
-
Chitosan Solution Preparation:
-
Prepare a 2% (w/v) chitosan solution by dissolving low molecular weight chitosan in a 0.5% (v/v) acetic acid solution.
-
Stir the solution overnight at room temperature to ensure complete dissolution.
-
Filter the solution to remove any undissolved particles.
-
-
This compound Incorporation:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Add the this compound stock solution to the chitosan solution to achieve the desired final concentration (e.g., 1 µM, 10 µM, 100 µM).
-
Stir the mixture for 1 hour at room temperature to ensure homogeneous distribution.
-
-
Hydrogel Crosslinking:
-
Prepare a 50% (w/v) β-GP solution in deionized water and sterilize it by filtration.
-
Cool the chitosan-Rivenprost solution and the β-GP solution on ice.
-
Slowly add the β-GP solution to the chitosan-Rivenprost solution with continuous stirring. The typical volume ratio of chitosan solution to β-GP solution is 9:1.
-
The solution will remain in a liquid state at low temperatures and will form a gel at physiological temperature (37°C).
-
Physicochemical Characterization of the Hydrogel
a) Swelling Ratio:
-
Prepare hydrogel samples and record their initial weight (Wᵢ).
-
Immerse the hydrogels in phosphate-buffered saline (PBS, pH 7.4) at 37°C.
-
At predetermined time intervals, remove the hydrogels, gently blot the surface to remove excess water, and record the weight (Wₛ).
-
Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(Wₛ - Wᵢ) / Wᵢ] x 100.
b) In Vitro Degradation:
-
Prepare hydrogel samples and record their initial dry weight (W₀).
-
Immerse the hydrogels in PBS (pH 7.4) containing lysozyme (B549824) (10,000 U/mL) at 37°C.
-
At specific time points, remove the hydrogels, rinse with deionized water, and lyophilize them to obtain the dry weight (Wₜ).
-
Calculate the weight loss percentage using the formula: Weight Loss (%) = [(W₀ - Wₜ) / W₀] x 100.
c) this compound Release Kinetics:
-
Place a known amount of this compound-loaded hydrogel in a defined volume of PBS (pH 7.4) at 37°C with gentle agitation.
-
At predetermined time intervals, collect an aliquot of the release medium and replace it with fresh PBS.
-
Quantify the concentration of this compound in the collected aliquots using a suitable analytical method (e.g., HPLC).
-
Plot the cumulative release of this compound as a function of time.
In Vitro Cell Studies
a) Cytotoxicity Assay (MTT Assay):
-
Seed cells (e.g., fibroblasts, mesenchymal stem cells) in a 96-well plate and allow them to adhere overnight.
-
Prepare hydrogel extracts by incubating the this compound-loaded hydrogel and a control hydrogel (without this compound) in cell culture medium for 24 hours.
-
Replace the cell culture medium with the hydrogel extracts.
-
After 24, 48, and 72 hours of incubation, add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control cells.
b) Cell Proliferation Assay (AlamarBlue Assay):
-
Seed cells in a 96-well plate.
-
Place small discs of the this compound-loaded hydrogel and control hydrogel in the wells (or use transwell inserts).
-
At desired time points (e.g., day 1, 3, 5, 7), add AlamarBlue reagent to the culture medium.
-
Incubate for 2-4 hours at 37°C.
-
Measure the fluorescence or absorbance according to the manufacturer's instructions.
c) Osteogenic Differentiation of Mesenchymal Stem Cells (MSCs):
-
Culture MSCs in an osteogenic differentiation medium.
-
Expose the cells to this compound-loaded hydrogels (or hydrogel extracts).
-
After 7 and 14 days, assess osteogenic differentiation by:
-
Alkaline Phosphatase (ALP) Activity Assay: Lyse the cells and measure ALP activity using a colorimetric assay.
-
Alizarin Red S Staining: Fix the cells and stain with Alizarin Red S solution to visualize calcium deposits.
-
In Vivo Wound Healing Model
a) Animal Model:
-
Use an established animal model, such as a full-thickness excisional skin wound model in rats or mice.[12][13][14]
-
Anesthetize the animals and create a standardized circular wound on the dorsal side.
b) Hydrogel Application:
-
Divide the animals into groups:
-
Untreated control
-
Control hydrogel (without this compound)
-
This compound-loaded hydrogel
-
Positive control (e.g., a commercial wound dressing)
-
-
Apply the respective treatments to the wounds.
c) Wound Healing Analysis:
-
Wound Closure Rate: Photograph the wounds at regular intervals and measure the wound area using image analysis software. Calculate the percentage of wound closure.
-
Histological Analysis: At the end of the experiment, euthanize the animals and collect the wound tissue. Perform histological staining (e.g., Hematoxylin and Eosin, Masson's Trichrome) to evaluate re-epithelialization, collagen deposition, and inflammatory cell infiltration.
-
Immunohistochemistry: Stain tissue sections for markers of angiogenesis (e.g., CD31), and macrophage polarization (e.g., CD68 for total macrophages, CD206 for M2 macrophages) to further elucidate the mechanism of action.
Logical Relationship Diagram
The following diagram illustrates the logical connections between the key components of this research, from the fundamental science to the preclinical evaluation.
Caption: The logical progression from drug and vehicle to the final therapeutic outcome.
References
- 1. Chitosan based hydrogels: characteristics and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of prostaglandin E2 in tissue repair and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. excli.de [excli.de]
- 7. Update on Chitosan-Based Hydrogels: Preparation, Characterization, and Its Antimicrobial and Antibiofilm Applications [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Enhanced In Vivo Wound Healing Efficacy of a Novel Hydrogel Loaded with Copper (II) Schiff Base Quinoline Complex (CuSQ) Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Frontiers | In vitro and in vivo evaluation of alginate hydrogel-based wound dressing loaded with green chemistry cerium oxide nanoparticles [frontiersin.org]
Flow Cytometry Analysis of Cells Treated with Rivenprost: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rivenprost (also known as ONO-4819) is a selective and potent agonist of the prostaglandin (B15479496) E2 (PGE2) receptor EP4.[1] As a key mediator in various physiological and pathological processes, the EP4 receptor is a promising therapeutic target in immunology, oncology, and regenerative medicine. This compound, by activating the EP4 receptor, primarily stimulates the Gs-coupled signaling pathway, leading to an increase in intracellular cyclic AMP (cAMP) levels.[2][3] This signaling cascade can modulate a wide range of cellular functions, including proliferation, apoptosis, differentiation, and inflammation.
Flow cytometry is an indispensable tool for the single-cell analysis of these this compound-mediated cellular responses. This document provides detailed application notes and protocols for the flow cytometric analysis of cells treated with this compound, focusing on apoptosis, cell cycle progression, and immunophenotyping.
Signaling Pathway of this compound
This compound exerts its effects by binding to the EP4 receptor, a G-protein coupled receptor. This binding event triggers a conformational change in the receptor, leading to the activation of the associated Gs alpha subunit. The activated Gs alpha subunit then stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP). Elevated cAMP levels, in turn, activate protein kinase A (PKA), which phosphorylates various downstream targets, leading to the modulation of gene expression and cellular function.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Myeloid cyclooxygenase-2/prostaglandin E2/E-type prostanoid receptor 4 promotes transcription factor MafB-dependent inflammatory resolution in acute kidney injury: PGE2 modulates macrophage phenotype through MafB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin E2 EP4 agonist (ONO-4819) accelerates BMP-induced osteoblastic differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemical Staining for EP4 Receptor Following Rivenprost Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The E-prostanoid 4 (EP4) receptor, a G-protein coupled receptor for prostaglandin (B15479496) E2 (PGE2), is a key therapeutic target in a variety of physiological and pathological processes, including inflammation, cancer, and tissue regeneration. Rivenprost (ONO-4819) is a selective EP4 receptor agonist that has shown promise in preclinical and clinical studies for conditions such as ulcerative colitis and bone disorders.[1][2][3] Understanding the cellular and tissue-level response to this compound is crucial for elucidating its mechanism of action and for the development of effective therapeutic strategies.
Immunohistochemistry (IHC) is a powerful technique to visualize the distribution and localization of the EP4 receptor in tissue samples. Following treatment with an agonist like this compound, changes in EP4 receptor expression levels and subcellular localization, such as receptor internalization, can be expected. These application notes provide a comprehensive protocol for the immunohistochemical staining of the EP4 receptor and discuss the anticipated effects of this compound treatment on receptor expression and localization.
EP4 Receptor Signaling and this compound's Mechanism of Action
This compound selectively binds to and activates the EP4 receptor, initiating downstream signaling cascades. The EP4 receptor primarily couples to the Gαs protein, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA) and exchange protein activated by cAMP (Epac).[4] However, it can also couple to Gαi, activating the phosphatidylinositol 3-kinase (PI3K) pathway.[4] These signaling pathways mediate the diverse biological effects of EP4 receptor activation, which include modulation of inflammation, cell proliferation, and survival.[4][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Single hormone or synthetic agonist induces Gs/Gi coupling selectivity of EP receptors via distinct binding modes and propagating paths - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Measuring cAMP Levels Following Rivenprost Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rivenprost (also known as ONO-4819) is a potent and selective agonist for the prostaglandin (B15479496) E2 receptor EP4, a class A G-protein coupled receptor (GPCR).[1][2][3] The EP4 receptor is coupled to the Gs alpha subunit of the heterotrimeric G-protein.[4][5] Upon agonist binding, the Gs alpha subunit activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[4][6][7] This elevation in intracellular cAMP concentration triggers a downstream signaling cascade, primarily through the activation of Protein Kinase A (PKA).[4][7]
The measurement of intracellular cAMP levels is a critical method for studying the activation of the EP4 receptor and other Gs-coupled GPCRs.[6][7] It serves as a direct indicator of receptor engagement and the initiation of the signaling cascade. This application note provides detailed protocols for quantifying cAMP levels in response to this compound stimulation using various common laboratory techniques.
This compound: A Selective EP4 Receptor Agonist
This compound demonstrates high selectivity for the EP4 receptor. This specificity is crucial for targeted therapeutic applications and for dissecting the specific roles of the EP4 receptor in cellular signaling.
| Compound | Receptor Target | Binding Affinity (Ki) | Primary Effect |
| This compound (ONO-4819) | Prostaglandin E2 Receptor EP4 Subtype | 0.7 nM[1] | Agonist[1][3] |
Signaling Pathway of this compound-Induced cAMP Production
The binding of this compound to the EP4 receptor initiates a well-defined signaling cascade leading to the production of cAMP.
Caption: this compound binds to the EP4 receptor, activating the Gs protein, which stimulates adenylyl cyclase to produce cAMP.
Experimental Protocols for Measuring cAMP Levels
Several robust methods are available for quantifying intracellular cAMP levels. The choice of assay depends on factors such as required sensitivity, throughput, and available instrumentation.
Assay Method Comparison
| Assay Method | Principle | Advantages | Sensitivity |
| HTRF / LANCE (TR-FRET) | Competitive immunoassay using Time-Resolved Fluorescence Resonance Energy Transfer.[8][9] | Homogeneous (no-wash), high-throughput, sensitive, and robust.[10][11][12] | High (e.g., LANCE Ultra IC50 of 1.4 nM).[11] |
| ELISA | Competitive enzyme-linked immunosorbent assay.[13] | Widely available, does not require a specialized plate reader. | Good (e.g., 0.1 nM). Acetylation of samples can increase sensitivity.[14] |
| Reporter Gene Assay | Measures the activity of a reporter gene (e.g., luciferase) under the control of a cAMP response element (CRE).[15][16] | High sensitivity, large signal-to-background ratio, suitable for detecting weak agonists.[15] | High. |
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
This protocol is adapted from commercially available HTRF cAMP assay kits.[8][10][17]
Experimental Workflow: HTRF cAMP Assay
Caption: Workflow for the HTRF cAMP assay, from cell seeding to signal detection.
Detailed Methodology
-
Cell Preparation:
-
Culture cells expressing the EP4 receptor (e.g., CHO or HEK293 cells) to approximately 80-90% confluency.
-
On the day of the assay, harvest the cells and resuspend them in stimulation buffer (e.g., HBSS with 5 mM HEPES and 0.5 mM IBMX to inhibit phosphodiesterases).[8][12]
-
Determine the optimal cell density by performing a cell number titration with a known adenylyl cyclase activator like forskolin.[6] A typical starting point is 1,000-5,000 cells per well for a 384-well plate.[9]
-
-
This compound Stimulation:
-
Prepare a serial dilution of this compound in stimulation buffer.
-
Dispense the cell suspension into a white 384-well microplate.[8]
-
Add the diluted this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., forskolin).
-
Incubate the plate at room temperature for 30 minutes.[11]
-
-
cAMP Detection:
-
Following the manufacturer's instructions for the HTRF kit, prepare the detection reagents. This typically involves diluting the cAMP-d2 (acceptor) and the anti-cAMP Cryptate (donor) in the provided lysis buffer.[8]
-
Add the detection reagents to each well.
-
Incubate the plate at room temperature for 60 minutes to allow for cell lysis and the competitive binding reaction to reach equilibrium.[8]
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).[8]
-
Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10^4.[8][18]
-
Generate a cAMP standard curve using the provided cAMP standards.
-
Convert the HTRF ratios from the experimental wells to cAMP concentrations using the standard curve.[18]
-
Plot the cAMP concentration against the log of the this compound concentration to determine the EC50 value.
-
Protocol 2: cAMP Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is a general guideline for competitive ELISA-based cAMP measurement.[13][19]
Experimental Workflow: cAMP ELISA
Caption: Step-by-step workflow for measuring cAMP levels using a competitive ELISA.
Detailed Methodology
-
Cell Culture and Stimulation:
-
Seed EP4-expressing cells in a multi-well plate (e.g., 96-well) and grow to the desired confluency.
-
Aspirate the culture medium and replace it with stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
Add serially diluted this compound to the wells and incubate for the desired time (e.g., 30 minutes) at 37°C.
-
-
Sample Preparation (Cell Lysis):
-
ELISA Procedure:
-
Add the prepared cAMP standards and cell lysates to the wells of the anti-cAMP antibody-coated microplate.[19]
-
Add the HRP-conjugated cAMP to each well. This will compete with the cAMP from the cell lysate for binding to the antibody.
-
Incubate the plate for the time specified in the kit protocol (e.g., 1-3 hours at room temperature).[19]
-
Wash the plate multiple times with the provided wash buffer to remove unbound HRP-cAMP and other components.[19]
-
Add the substrate solution (e.g., TMB) to each well and incubate to allow for color development.[13][20] The incubation time will vary depending on the kit.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength (typically 450 nm).[13][19]
-
Generate a standard curve by plotting the absorbance of the standards against their known cAMP concentrations. Note that in a competitive ELISA, the signal is inversely proportional to the amount of cAMP.
-
Determine the cAMP concentration in the cell lysates by interpolating their absorbance values from the standard curve.
-
Plot the calculated cAMP concentrations against the log of the this compound concentration to determine the EC50.
-
Protocol 3: CRE-Luciferase Reporter Gene Assay
This assay indirectly measures cAMP levels by quantifying the expression of a reporter gene driven by a cAMP-responsive element (CRE).[15][16][21]
Experimental Workflow: Reporter Gene Assay
Caption: General workflow for a CRE-luciferase reporter gene assay to measure cAMP pathway activation.
Detailed Methodology
-
Cell Transfection:
-
Co-transfect a suitable host cell line (e.g., HEK293) with two plasmids: one expressing the human EP4 receptor and another containing a luciferase reporter gene downstream of a promoter with multiple cAMP Response Elements (CREs).[16]
-
It is also recommended to co-transfect a constitutively expressed reporter (e.g., Renilla luciferase) to normalize for transfection efficiency.[16]
-
-
Cell Culture and Stimulation:
-
After transfection (e.g., 24 hours), seed the cells into a 96-well, white, clear-bottom plate.
-
Allow the cells to attach and recover.
-
Replace the medium with a serum-free medium and add serial dilutions of this compound.
-
Incubate for a period sufficient for gene transcription and translation to occur (typically 4-6 hours).
-
-
Luciferase Assay:
-
Aspirate the medium and lyse the cells using a luciferase lysis buffer.
-
Add the luciferase substrate to the cell lysate according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer. If a dual-luciferase system is used, sequential addition of substrates for both firefly and Renilla luciferase will be required.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to account for variations in cell number and transfection efficiency.
-
Plot the normalized luciferase activity against the log of the this compound concentration to generate a dose-response curve and calculate the EC50.
-
Concluding Remarks
The protocols outlined provide robust and reliable methods for quantifying the increase in intracellular cAMP following stimulation of the EP4 receptor by this compound. The choice of assay will be guided by the specific experimental needs, throughput requirements, and available equipment. For high-throughput screening, HTRF or other TR-FRET-based assays are often preferred due to their speed and simplicity.[6][11] ELISAs offer a widely accessible alternative, while reporter gene assays are particularly useful for studying the downstream transcriptional consequences of cAMP signaling.[13][15] Accurate measurement of cAMP is fundamental to characterizing the pharmacological profile of this compound and other EP4 agonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Myeloid cyclooxygenase-2/prostaglandin E2/E-type prostanoid receptor 4 promotes transcription factor MafB-dependent inflammatory resolution in acute kidney injury: PGE2 modulates macrophage phenotype through MafB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. revvity.com [revvity.com]
- 11. bioline.ru [bioline.ru]
- 12. resources.revvity.com [resources.revvity.com]
- 13. arborassays.com [arborassays.com]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. Reporter Assay - Creative Bioarray [dda.creative-bioarray.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. cAMP ELISA kit [antibodies-online.com]
- 20. cloud-clone.com [cloud-clone.com]
- 21. cAMP/PKA Pathway-CRE/CREB Reporter Kit - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for Rivenprost Delivery Systems in Targeted Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rivenprost (also known as ONO-4819) is a potent and selective agonist for the Prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4).[1] The activation of the EP4 receptor is implicated in a variety of physiological processes, including bone formation, anti-inflammatory responses, and tissue repair. These characteristics make this compound a promising therapeutic agent for conditions such as osteoporosis, ulcerative colitis, and acute kidney injury.[2][3] However, systemic administration of potent signaling molecules like this compound can lead to off-target effects. To enhance its therapeutic efficacy and minimize side effects, targeted delivery systems are being explored to localize its action to specific tissues.
These application notes provide an overview of this compound's mechanism of action and detailed protocols for two potential targeted delivery systems: sustained-release biodegradable microparticles for localized anti-inflammatory therapy and bone-targeting chemical conjugates for anabolic effects in skeletal tissue.
Mechanism of Action: EP4 Receptor Signaling
This compound selectively binds to and activates the EP4 receptor, a G-protein coupled receptor (GPCR). The primary signaling cascade initiated by this compound involves the coupling of the EP4 receptor to the stimulatory G-protein (Gs). This activation of Gs leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[4][5] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates the cAMP response element-binding protein (CREB).[4][5][6] Phosphorylated CREB (pCREB) translocates to the nucleus and acts as a transcription factor, modulating the expression of various genes involved in inflammation and cell differentiation.[4][5]
In the context of bone formation, the cAMP/PKA pathway activated by this compound converges on the transcription factor Runx2, a master regulator of osteoblast differentiation.[7][8] This signaling cascade promotes the differentiation of mesenchymal stem cells into osteoblasts, leading to increased bone formation.[7][8]
Signaling Pathway Diagrams
Caption: this compound activates the EP4 receptor, leading to a Gs-cAMP-PKA-pCREB signaling cascade.
Caption: this compound promotes osteoblast differentiation and bone formation via the activation of Runx2.
Quantitative Data Summary
| Parameter | Value | Organism/System | Reference |
| This compound (ONO-4819) Properties | |||
| Ki for EP4 Receptor | 0.7 nM | In vitro | [1] |
| In Vivo Efficacy (Ulcerative Colitis Model) | |||
| Dosage (this compound) | Not specified in detail, Phase II clinical trial conducted | Human | [2] |
| In Vivo Efficacy (Bone Regeneration Model) | |||
| Dosage (PGE2-bisphosphonate conjugate) | Not specified for this compound, but a 4-week study in a rat model of osteoporosis was conducted with a PGE2 conjugate. | Rat | [9] |
| PLGA Microparticle Formulation (PGE1) | |||
| Encapsulation Efficiency (PGE1 in PLGA) | Decreased upon complexation with HPβCD, but specific values depend on formulation. | In vitro | [1] |
| Aerodynamic Diameter (PGE1-loaded PLGA microparticles) | 1 to 5 µm | In vitro | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Microparticles for Localized Anti-Inflammatory Therapy
This protocol describes the preparation of this compound-loaded poly(lactic-co-glycolic acid) (PLGA) microparticles using a double-emulsion solvent evaporation method, adapted from a procedure for encapsulating another prostaglandin, PGE1.[1] This delivery system is suitable for sustained local release in tissues like the colon for treating ulcerative colitis.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) (e.g., 50:50 lactide:glycolide ratio)
-
Polyvinyl alcohol (PVA) solution (e.g., 1% w/v in deionized water)
-
Deionized water
-
Magnetic stirrer
-
Homogenizer
-
Centrifuge
-
Freeze-dryer
Procedure:
-
Primary Emulsion (w/o): a. Dissolve a specific amount of this compound in a small volume of a suitable aqueous buffer. b. Dissolve a known amount of PLGA in dichloromethane (DCM) to create the oil phase. c. Add the aqueous this compound solution to the PLGA/DCM solution. d. Emulsify using a high-speed homogenizer to form a stable water-in-oil (w/o) primary emulsion. The energy and duration of homogenization should be optimized to achieve the desired droplet size.
-
Secondary Emulsion (w/o/w): a. Add the primary emulsion to a larger volume of aqueous PVA solution. b. Homogenize the mixture again to form a water-in-oil-in-water (w/o/w) double emulsion. The PVA acts as a stabilizer for the oil droplets in the external aqueous phase.
-
Solvent Evaporation: a. Transfer the double emulsion to a beaker with a magnetic stirrer. b. Stir the emulsion at room temperature for several hours to allow the DCM to evaporate. This will cause the PLGA to precipitate and form solid microparticles encapsulating the aqueous this compound droplets.
-
Microparticle Collection and Washing: a. Centrifuge the microparticle suspension to pellet the microparticles. b. Decant the supernatant and wash the microparticles with deionized water multiple times to remove residual PVA and unencapsulated this compound.
-
Lyophilization: a. Resuspend the washed microparticles in a small amount of deionized water. b. Freeze the suspension and then lyophilize (freeze-dry) for 24-48 hours to obtain a dry, free-flowing powder of this compound-loaded microparticles.
-
Characterization: a. Particle Size and Morphology: Analyze using scanning electron microscopy (SEM) and laser diffraction. b. Encapsulation Efficiency: Dissolve a known mass of microparticles in a suitable solvent (e.g., DCM), extract the this compound, and quantify its concentration using a suitable analytical method like HPLC. c. In Vitro Release: Suspend the microparticles in a release medium (e.g., phosphate-buffered saline at pH 7.4) at 37°C and measure the concentration of this compound released over time.
Caption: A schematic workflow for the preparation of this compound-loaded PLGA microparticles.
Protocol 2: Synthesis of a Bone-Targeting this compound-Bisphosphonate Conjugate
This protocol outlines a general strategy for synthesizing a this compound-bisphosphonate conjugate for targeted delivery to bone tissue, based on methodologies developed for PGE2.[3][9] The conjugate is designed to bind to hydroxyapatite (B223615) in the bone matrix and slowly release active this compound.
Materials:
-
This compound
-
A suitable bisphosphonate with a linker-compatible functional group (e.g., an amino-bisphosphonate like alendronate)
-
A linker molecule with two reactive ends (e.g., a dicarboxylic acid)
-
Coupling agents (e.g., EDC/NHS)
-
Appropriate organic solvents (e.g., DMF, DCM)
-
Purification system (e.g., HPLC)
Procedure:
-
Activation of Linker: a. Dissolve the dicarboxylic acid linker in an anhydrous organic solvent (e.g., DMF). b. Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) to activate one of the carboxylic acid groups, forming an NHS ester.
-
Conjugation of Linker to Bisphosphonate: a. In a separate reaction vessel, dissolve the amino-bisphosphonate in a suitable buffer or solvent. b. Add the activated linker solution to the bisphosphonate solution and stir at room temperature. The amino group of the bisphosphonate will react with the NHS ester of the linker to form a stable amide bond. c. Purify the linker-bisphosphonate intermediate.
-
Activation of the Second Carboxylic Acid Group of the Linker: a. Dissolve the purified linker-bisphosphonate in an anhydrous solvent. b. Activate the remaining carboxylic acid group of the linker using EDC/NHS.
-
Conjugation of this compound: a. Dissolve this compound in an anhydrous solvent. b. Add the activated linker-bisphosphonate solution to the this compound solution. The hydroxyl group on this compound (e.g., at the C-15 position) will react with the activated linker to form an ester bond.[9] c. Allow the reaction to proceed at room temperature until completion, monitoring by a technique like thin-layer chromatography (TLC) or HPLC.
-
Purification and Characterization: a. Purify the final this compound-bisphosphonate conjugate using preparative HPLC. b. Characterize the structure and purity of the conjugate using techniques such as mass spectrometry and NMR spectroscopy.
-
In Vitro Bone Binding Assay: a. Incubate the conjugate with hydroxyapatite powder in a buffered solution. b. After a set time, centrifuge and measure the concentration of the conjugate remaining in the supernatant to determine the percentage bound to the hydroxyapatite.
Caption: A simplified logical workflow for the synthesis of a bone-targeting this compound-bisphosphonate conjugate.
In Vivo Experimental Models
Ulcerative Colitis Mouse Model
A common method for inducing colitis in mice is through the administration of dextran (B179266) sodium sulfate (B86663) (DSS) in their drinking water.[10]
-
Induction: Administer 3-5% (w/v) DSS in the drinking water of mice for 5-7 days.
-
Administration of this compound Formulation: this compound-loaded microparticles can be administered rectally to localize the treatment to the colon.
-
Assessment: Monitor disease activity index (DAI) which includes weight loss, stool consistency, and rectal bleeding. At the end of the study, collect colon tissue for histological analysis of inflammation and tissue damage.
Rat Calvarial Defect Model for Bone Regeneration
This model is used to assess the bone-forming capabilities of the this compound-bisphosphonate conjugate.[11][12]
-
Procedure: Create a critical-sized (e.g., 5-8 mm) defect in the calvaria (skull) of rats under anesthesia.[11][13]
-
Treatment: The defect can be filled with a scaffold material soaked in a solution of the this compound-bisphosphonate conjugate, or the conjugate can be administered systemically.
-
Analysis: After a period of 4-12 weeks, the animals are euthanized, and the calvaria are harvested. Bone regeneration is assessed using micro-computed tomography (µCT) and histological staining (e.g., H&E, Masson's trichrome).[11][12]
These protocols provide a foundation for the development and evaluation of targeted delivery systems for this compound. Researchers should note that specific parameters for formulation and in vivo studies will require optimization.
References
- 1. PLGA microparticles encapsulating prostaglandin E1-hydroxypropyl-β-cyclodextrin (PGE1-HPβCD) complex for the treatment of pulmonary arterial hypertension (PAH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, Pharmacokinetics, and Biodistribution of a Series of Bone-Targeting EP4 Receptor Agonist Prodrugs for Treatment of Osteoporosis and Other Bone Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myeloid cyclooxygenase-2/prostaglandin E2/E-type prostanoid receptor 4 promotes transcription factor MafB-dependent inflammatory resolution in acute kidney injury: PGE2 modulates macrophage phenotype through MafB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin E2 Receptor 4 (EP4) Affects Trophoblast Functions via Activating the cAMP-PKA-pCREB Signaling Pathway at the Maternal-Fetal Interface in Unexplained Recurrent Miscarriage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential regulation of phosphorylation of the cAMP response element-binding protein after activation of EP2 and EP4 prostanoid receptors by prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multiple Signaling Pathways Converge on the Cbfa1/Runx2 Transcription Factor to Regulate Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Prostaglandin E2-bisphosphonate conjugates: potential agents for treatment of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. yeasenbio.com [yeasenbio.com]
- 11. Evaluation of Bone Regeneration Using the Rat Critical Size Calvarial Defect - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Versatile Protocol for Studying Calvarial Bone Defect Healing in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bone Regeneration of Rat Critical-Sized Calvarial Defects by the Combination of Photobiomodulation and Adipose-Derived Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Situ Hybridization of EP4 mRNA in Rivenprost-Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
Application Note: Visualizing EP4 mRNA Expression in Response to Rivenprost Treatment
The E-type prostanoid receptor 4 (EP4) is a G-protein coupled receptor that plays a crucial role in a variety of physiological and pathological processes, including inflammation, pain, and cancer.[1] this compound, a selective EP4 agonist, is under investigation for its therapeutic potential in conditions such as ulcerative colitis.[2] Understanding the cellular and tissue-specific expression of EP4 mRNA in response to this compound treatment is critical for elucidating its mechanism of action and for drug development.
In situ hybridization (ISH) is a powerful technique that allows for the precise localization and visualization of specific mRNA transcripts within the morphological context of a tissue. This application note provides a framework for utilizing ISH to study the effects of this compound on EP4 mRNA expression.
The regulation of EP4 mRNA expression by its agonists appears to be complex and may be cell-type and context-dependent. For instance, in some inflammatory conditions, EP4 mRNA has been shown to be upregulated.[3] Conversely, in other cell types, treatment with the natural EP4 agonist prostaglandin (B15479496) E2 (PGE2) has led to a downregulation of EP4 mRNA expression.[4] In human airway smooth muscle cells, PGE2 did not affect EP4 mRNA levels.[5] Therefore, investigating the specific effect of this compound on EP4 mRNA in the tissue of interest is essential.
This document provides a detailed protocol for performing chromogenic in situ hybridization to detect EP4 mRNA in tissues previously treated with this compound. Additionally, it offers a template for the quantitative analysis of the resulting data, enabling a robust comparison between treated and control groups. The accompanying diagrams illustrate the EP4 signaling pathway and the experimental workflow for the ISH protocol.
Quantitative Data Presentation
A crucial aspect of this investigation is the quantitative analysis of EP4 mRNA expression. The following table provides a structured format for presenting your findings, allowing for a clear comparison between control and this compound-treated tissues.
| Treatment Group | Animal/Sample ID | Tissue Type | Region of Interest | Mean Staining Intensity (Optical Density) | Percentage of Positive Cells | Notes |
| Vehicle Control | ||||||
| Sample 1 | ||||||
| Sample 2 | ||||||
| Sample 3 | ||||||
| This compound-Treated | ||||||
| Sample 1 | ||||||
| Sample 2 | ||||||
| Sample 3 |
Experimental Protocols
Protocol: Chromogenic In Situ Hybridization for EP4 mRNA
This protocol is designed for the detection of EP4 mRNA in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
I. Materials and Reagents
-
FFPE tissue sections (5 µm) on positively charged slides
-
Deparaffinization solutions: Xylene, Ethanol (B145695) (100%, 95%, 70%)
-
DEPC-treated water
-
Proteinase K
-
Hybridization buffer
-
Digoxigenin (DIG)-labeled anti-sense and sense (control) probes for EP4 mRNA
-
Stringent wash solutions (e.g., SSC buffers)
-
Blocking solution (e.g., 2% normal sheep serum in MABT)
-
Anti-DIG-AP (alkaline phosphatase) antibody
-
NBT/BCIP substrate solution
-
Nuclear Fast Red counterstain
-
Mounting medium
II. Pre-hybridization
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a series of ethanol washes: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse in DEPC-treated water (2 x 2 minutes).
-
-
Permeabilization:
-
Incubate slides in Proteinase K solution at 37°C for 10-30 minutes (optimize time for your tissue).
-
Rinse in DEPC-treated water.
-
-
Pre-hybridization:
-
Apply hybridization buffer to the tissue sections.
-
Incubate in a humidified chamber at the desired hybridization temperature (e.g., 55-65°C) for 1-2 hours.[6]
-
III. Hybridization
-
Probe Application:
-
Denature the DIG-labeled EP4 mRNA anti-sense and sense probes by heating at 95°C for 2 minutes, then immediately chill on ice.[6]
-
Dilute the probes in pre-warmed hybridization buffer.
-
Remove the pre-hybridization buffer from the slides and apply the diluted probe solution.
-
Cover with a coverslip and incubate overnight in a humidified chamber at the hybridization temperature.[6]
-
IV. Post-hybridization Washes and Detection
-
Stringent Washes:
-
Carefully remove the coverslips.
-
Perform a series of stringent washes with SSC buffers at the hybridization temperature to remove unbound probe.
-
-
Immunological Detection:
-
Wash slides in MABT buffer.
-
Block non-specific binding by incubating with blocking solution for 1-2 hours at room temperature.[6]
-
Incubate with anti-DIG-AP antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash slides extensively with MABT buffer.
-
-
Color Development:
-
Equilibrate slides in detection buffer.
-
Incubate with NBT/BCIP substrate solution in the dark until the desired color intensity is reached. Monitor the reaction under a microscope.
-
Stop the color reaction by washing with DEPC-treated water.
-
V. Counterstaining and Mounting
-
Counterstaining:
-
Counterstain the nuclei with Nuclear Fast Red.
-
Dehydrate the slides through an ethanol series and clear with xylene.
-
-
Mounting:
-
Apply a coverslip using a permanent mounting medium.
-
VI. Quantitative Analysis
-
Image Acquisition:
-
Capture high-resolution images of the stained tissue sections using a bright-field microscope equipped with a digital camera. Ensure consistent lighting and magnification for all images.
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji) to quantify the staining.
-
Measure the optical density of the signal in defined regions of interest.
-
Alternatively, count the number of positively stained cells and express this as a percentage of the total number of cells in the region.
-
Visualizations
Caption: EP4 Receptor Signaling Pathway.
Caption: In Situ Hybridization Experimental Workflow.
References
- 1. Prostaglandin EP4 receptor - Wikipedia [en.wikipedia.org]
- 2. Single hormone or synthetic agonist induces Gs/Gi coupling selectivity of EP receptors via distinct binding modes and propagating paths - PMC [pmc.ncbi.nlm.nih.gov]
- 3. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin E2 receptors EP2 and EP4 are down-regulated in human mononuclear cells after injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP2 and EP4 receptor antagonists: Impact on cytokine production and β2 -adrenergic receptor desensitization in human airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparing mRNA levels using in situ hybridization of a target gene and co-stain - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Rivenprost solubility issues and solutions
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and handling of Rivenprost. Below you will find troubleshooting guides and frequently asked questions to ensure the successful implementation of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
A1: this compound is typically supplied as a solution in methyl acetate.[1][2] For creating fresh stock solutions, high-purity organic solvents are recommended. Based on available data, Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Ethanol are effective solvents for preparing concentrated stock solutions.[2]
Q2: I need to prepare an aqueous solution of this compound for my experiments. What are the key considerations?
A2: Direct dissolution of this compound in aqueous buffers can be challenging. The recommended approach is to first dissolve the compound in an organic solvent like DMSO or Ethanol to create a concentrated stock solution. This stock solution can then be serially diluted into your aqueous experimental medium. It is crucial to ensure that the final concentration of the organic solvent is low enough to not affect your experimental system (typically <0.1%). This compound has limited solubility in aqueous solutions; for example, its solubility in PBS (pH 7.2) is approximately 3 mg/mL.[2]
Q3: My this compound solution appears cloudy or has precipitated after dilution into my cell culture medium. What should I do?
A3: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. Here are several troubleshooting steps:
-
Reduce Final Concentration: The most likely cause is that the final concentration of this compound in your medium exceeds its solubility limit. Try working with a lower final concentration.
-
Increase Final Solvent Concentration: If your experimental system can tolerate it, a slightly higher final concentration of the organic solvent (e.g., up to 0.5% DMSO) may help maintain solubility. Always run a vehicle control to account for any solvent effects.
-
Pre-warm the Medium: Gently warming your cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Vortex During Dilution: Add the this compound stock solution to the aqueous medium while gently vortexing to ensure rapid and uniform mixing, which can prevent localized precipitation.
Q4: How should I store my this compound solutions?
A4: For long-term storage, it is recommended to store stock solutions in an organic solvent, such as DMSO or ethanol, at -20°C.[3][4] This will minimize degradation and maintain the stability of the compound. Aqueous solutions of this compound are generally not recommended for long-term storage and should be prepared fresh for each experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving this compound Powder | Inappropriate solvent selection. | Use an appropriate organic solvent such as DMF, DMSO, or Ethanol.[2] |
| Insufficient mixing. | Vortex or sonicate the solution to aid dissolution. | |
| Precipitation Upon Dilution in Aqueous Buffer | Exceeded solubility limit in the aqueous medium. | Prepare a more dilute final solution. |
| Insufficient mixing during dilution. | Add the stock solution to the buffer while vortexing. | |
| Temperature of the aqueous medium is too low. | Gently warm the aqueous medium to 37°C before adding the stock solution. | |
| Inconsistent Experimental Results | Degradation of this compound in aqueous solution. | Prepare fresh aqueous solutions for each experiment. Avoid storing this compound in aqueous buffers. |
| Inaccurate initial concentration of the stock solution. | Ensure the this compound is fully dissolved in the organic solvent before making serial dilutions. |
Quantitative Solubility Data
The solubility of this compound in various solvents is summarized below:
| Solvent | Concentration | Reference |
| DMF | 30 mg/mL | [2] |
| DMSO | 20 mg/mL | [2] |
| Ethanol | 30 mg/mL | [2] |
| PBS (pH 7.2) | 3 mg/mL | [2] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution
-
Materials: this compound (as supplied), high-purity DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature.
-
If this compound is in a crystalline or solid form, carefully weigh the desired amount in a sterile microcentrifuge tube. If it is supplied in a solvent, calculate the volume needed for your desired stock concentration.
-
Add the appropriate volume of high-purity DMSO to achieve a stock concentration of 20 mg/mL.
-
Vortex the solution for 1-2 minutes until the this compound is completely dissolved. A brief sonication in a water bath can also be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
-
Materials: Concentrated this compound stock solution (from Protocol 1), pre-warmed sterile cell culture medium.
-
Procedure:
-
Thaw an aliquot of the concentrated this compound stock solution at room temperature.
-
Gently warm the required volume of cell culture medium to 37°C in a water bath.
-
Perform a serial dilution of the this compound stock solution into the pre-warmed medium to achieve the desired final concentration. Note: It is critical to add the stock solution to the medium while gently vortexing to ensure rapid dispersal and minimize precipitation.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in the working solution is below the tolerance level of your specific cell line (typically <0.1%).
-
Use the freshly prepared working solution immediately for your experiment.
-
Visualizations
References
Optimizing Rivenprost concentration for maximum efficacy
Welcome to the technical support center for Rivenprost (ONO-4819). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentration for maximum efficacy in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as ONO-4819) is a potent and highly selective agonist for the Prostaglandin E2 (PGE2) receptor subtype EP4.[1][2] The EP4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit.[3] Activation of Gs leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. This cAMP increase then activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (Epac), leading to various cellular responses. There is also evidence that the EP4 receptor can couple to Gi, which can inhibit adenylyl cyclase, or activate alternative pathways like the PI3K/Akt pathway. This dual coupling may lead to biased agonism, where this compound preferentially activates one pathway over another in a cell-type-specific manner.
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and ethanol. For aqueous solutions, it can be dissolved in PBS (pH 7.2). It is important to first dissolve this compound in an organic solvent and then dilute it with your aqueous experimental medium.
Q3: What is a typical effective concentration range for this compound in in vitro experiments?
A3: The effective concentration of this compound can vary significantly depending on the cell type and the biological endpoint being measured. However, a general starting range for in vitro experiments is between 1 nM and 1 µM.[1] For example, concentrations in this range have been used to stimulate osteoblast differentiation.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: Can this compound exhibit cytotoxicity at higher concentrations?
A4: While specific cytotoxicity data for this compound is not extensively detailed in the provided search results, it is a common characteristic of small molecule agonists that they can exhibit off-target effects or cytotoxicity at high concentrations. It is advisable to perform a cytotoxicity assay, such as an MTT or LDH assay, in parallel with your functional assays to ensure that the observed effects are not due to cell death.
Q5: How should I store this compound?
A5: this compound should be stored at -20°C for long-term stability. When stored properly, it is stable for at least two years.
Data Presentation: this compound Effective Concentrations
The following tables summarize effective concentrations of this compound (ONO-4819) from various in vitro and in vivo studies.
In Vitro Studies
| Cell Type | Experimental Model | Effective Concentration | Observed Effect |
| CHO cells | cAMP production | EC50 = 1.6 nM | Agonist activity at mouse EP4 receptor |
| C3H10T1/2 cells | Adipocyte differentiation | 1 nM - 1 µM | Reduced PPARγ expression in a dose-dependent manner |
| Primary mouse calvarial osteoblasts | Osteoblast differentiation | 100 nM | Enhanced BMP-induced alkaline phosphatase activity |
| Human PBMCs | CTLA-4 expression | 1 µg/mL | Upregulation of CTLA-4 expression |
In Vivo Studies
| Animal Model | Dosing Regimen | Observed Effect |
| Sprague-Dawley rats | 10 µg/kg, s.c. for 5 weeks | Increased bone formation and decreased adipocyte levels |
| Wistar rats (GalN/LPS-induced liver injury) | 0.2 mg/kg, i.p., single dosage | Hepatoprotective efficacy, decreased inflammatory cytokines |
| Wistar rats (femoral drill-hole injury) | 10 and 30 µg/kg, s.c. twice daily | Accelerated cortical bone healing |
| Wistar rats (mechanical loading) | 3 and 30 µg/kg, s.c. twice daily for 3 weeks | Increased cortical bone formation |
| Mice (unilateral ureteral obstruction) | 75 µg/kg/day via minipump | Attenuated renal fibrosis |
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Low or No Response to this compound | Compound Degradation: Improper storage or multiple freeze-thaw cycles. | Aliquot this compound upon receipt and store at -20°C. Use a fresh aliquot for each experiment. |
| Low EP4 Receptor Expression: The cell line used may have low or no endogenous expression of the EP4 receptor. | Verify EP4 expression using qPCR or Western blot. Consider using a cell line known to express EP4 or a recombinant cell line overexpressing the receptor. | |
| Suboptimal Concentration: The concentration of this compound used may be too low to elicit a response. | Perform a dose-response curve to determine the optimal concentration for your specific cell type and endpoint. Start with a broad range (e.g., 0.1 nM to 10 µM). | |
| Incorrect Solvent/Vehicle: The solvent used to dissolve this compound may be interfering with the assay or the vehicle concentration may be too high. | Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is low (typically <0.1%) and include a vehicle-only control. | |
| High Background Signal | Constitutive Receptor Activity: Some cell lines may exhibit high basal EP4 receptor activity. | If possible, use an inverse agonist to reduce the basal signal. Ensure that the confluency of your cells is consistent between experiments, as this can affect receptor expression and signaling. |
| Inconsistent Results Between Experiments | Cell Passage Number: Using cells with high or variable passage numbers can lead to inconsistent receptor expression and signaling. | Use cells within a consistent and low passage number range for all experiments. |
| Ligand Adsorption: this compound may adsorb to plasticware, leading to lower effective concentrations. | Consider using low-adhesion plasticware or pre-incubating solutions in the plate wells to saturate non-specific binding sites. | |
| Unexpected or Biphasic Dose-Response Curve | Biased Agonism: this compound may activate different signaling pathways (Gs vs. Gi) at different concentrations. | Investigate multiple downstream signaling pathways (e.g., cAMP accumulation for Gs, and PI3K/Akt activation for Gi) to understand the full pharmacological profile of this compound in your system. |
| Cytotoxicity at High Concentrations: High concentrations of this compound may be causing cell death, leading to a decrease in the measured response. | Perform a cytotoxicity assay in parallel with your functional assay to rule out toxic effects. |
Mandatory Visualizations
EP4 Receptor Signaling Pathway
Caption: EP4 receptor signaling pathways activated by this compound.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the optimal this compound concentration.
Troubleshooting Logic for Low this compound Efficacy
Caption: Troubleshooting flowchart for low this compound efficacy.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve
Objective: To determine the half-maximal effective concentration (EC50) and the optimal working concentration of this compound for a specific cellular response.
Materials:
-
This compound (ONO-4819)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium appropriate for the cell line
-
96-well cell culture plates (clear bottom for microscopy, white or black for luminescence/fluorescence assays)
-
Phosphate-buffered saline (PBS)
-
Your chosen assay reagents for measuring the downstream endpoint (e.g., cAMP assay kit, qPCR reagents, reporter gene assay system)
-
Multichannel pipette
-
Plate reader capable of measuring the assay endpoint
Methodology:
-
Prepare this compound Stock Solution:
-
Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
-
Cell Seeding:
-
The day before the experiment, seed your cells into a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. The optimal seeding density should be determined empirically for your cell line.
-
-
Prepare Serial Dilutions:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare a series of dilutions of this compound in cell culture medium. A common approach is to perform a 1:10 serial dilution to cover a broad concentration range (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM).
-
Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a positive control if available (e.g., PGE2).
-
-
Cell Treatment:
-
Carefully remove the old medium from the cells.
-
Add the prepared this compound dilutions and controls to the respective wells in triplicate.
-
-
Incubation:
-
Incubate the plate for a predetermined amount of time. The optimal incubation time will depend on the specific endpoint being measured (e.g., 15-30 minutes for cAMP, 4-24 hours for gene expression).
-
-
Assay Performance:
-
After incubation, perform the assay to measure the cellular response according to the manufacturer's instructions for your chosen assay kit.
-
-
Data Analysis:
-
Plot the response (e.g., cAMP concentration, relative gene expression) against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve fit) in a suitable software (e.g., GraphPad Prism) to determine the EC50 value.
-
The optimal working concentration is typically at or slightly above the EC50, where a maximal or near-maximal response is observed.
-
Protocol 2: Assessing this compound Cytotoxicity
Objective: To determine if this compound exhibits cytotoxic effects at the concentrations used in functional assays.
Materials:
-
This compound (ONO-4819)
-
DMSO
-
Cell culture medium
-
96-well cell culture plates (clear)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) cytotoxicity assay kit
-
Positive control for cytotoxicity (e.g., Triton X-100)
-
Plate reader
Methodology:
-
Cell Seeding and Treatment:
-
Follow steps 1-4 from Protocol 1 to seed and treat the cells with the same serial dilutions of this compound. Include a vehicle control and a positive control for cytotoxicity.
-
-
Incubation:
-
Incubate the plate for the same duration as your longest functional assay.
-
-
MTT Assay Procedure (Example):
-
Following incubation, add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Add the solubilization solution provided with the kit to dissolve the formazan crystals.
-
Measure the absorbance at the recommended wavelength (typically around 570 nm).
-
-
LDH Assay Procedure (Alternative):
-
Collect the cell culture supernatant from each well.
-
Perform the LDH assay on the supernatants according to the manufacturer's protocol.
-
Measure the absorbance at the recommended wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell viability (for MTT) or cytotoxicity (for LDH) for each this compound concentration relative to the vehicle control.
-
Plot the percentage of viability/cytotoxicity against the this compound concentration.
-
This will allow you to identify any concentrations of this compound that are toxic to your cells and should be avoided in your functional experiments.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. International Union of Basic and Clinical Pharmacology. CIX. Differences and Similarities between Human and Rodent Prostaglandin E2 Receptors (EP1–4) and Prostacyclin Receptor (IP): Specific Roles in Pathophysiologic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Rivenprost Technical Support Center: Preventing Degradation in Solution
For researchers, scientists, and drug development professionals utilizing Rivenprost, ensuring its stability in solution is paramount for obtaining accurate and reproducible experimental results. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and storage of this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For long-term storage, this compound should be stored at -20°C.[1][2][3] When stored under these conditions, it is stable for at least two years.[1][4] Some suppliers recommend -80°C for solutions in organic solvents, which can extend stability.
Q2: this compound is supplied in methyl acetate (B1210297). Can I use it directly in my aqueous experimental setup?
A2: It is not recommended to directly add the methyl acetate solution to an aqueous environment, as the solvent may interfere with your experimental system. The methyl acetate should be evaporated under a gentle stream of inert gas (e.g., nitrogen). The dried compound can then be reconstituted in a suitable solvent for your experiment, such as DMSO, ethanol, or a buffer.
Q3: What solvents are compatible with this compound?
A3: this compound is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol. It has limited solubility in aqueous buffers like phosphate-buffered saline (PBS). For aqueous solutions, it is best to first dissolve this compound in a small amount of an organic solvent like DMSO and then dilute it with the aqueous buffer.
Q4: How long is this compound stable in an aqueous solution?
A4: The stability of this compound in aqueous solutions is dependent on the pH and temperature. Prostaglandin (B15479496) E1 (PGE1), a structurally similar compound, shows significant degradation at neutral or alkaline pH and at room temperature.[5][6] It is strongly recommended to prepare aqueous solutions of this compound fresh for each experiment and use them within the same day. Do not store aqueous solutions for extended periods.
Q5: What are the primary degradation pathways for this compound in solution?
A5: this compound is a prodrug, and its methyl ester can be hydrolyzed to the active free acid form.[7][8] This hydrolysis can occur in aqueous solutions. Additionally, like other prostaglandin E analogs, this compound is susceptible to dehydration under acidic or basic conditions, which can lead to the formation of this compound A and subsequent isomerization to this compound B analogs. The stability of the parent compound is generally greater in slightly acidic conditions (pH 4-6).
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Loss of biological activity or inconsistent results | - Degradation of this compound in stock solution: Improper storage temperature, frequent freeze-thaw cycles. - Degradation in working solution: Unstable pH, elevated temperature, prolonged storage of aqueous solutions. | - Aliquot the stock solution upon receipt to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C. - Prepare fresh aqueous working solutions for each experiment. - Ensure the pH of your aqueous buffer is slightly acidic (around 6.0) if your experimental conditions permit. |
| Precipitation of this compound in aqueous buffer | - Exceeding solubility limit: The concentration of this compound in the aqueous buffer is too high. - Insufficient organic solvent: The initial volume of organic solvent used to dissolve this compound was too low before dilution. | - Prepare a more concentrated stock solution in an organic solvent (e.g., DMSO) and use a smaller volume for dilution into the aqueous buffer. - Increase the initial volume of the organic solvent, but ensure the final concentration of the organic solvent in your experiment is not toxic to your cells or system. - Gentle warming and sonication can aid in dissolution, but be mindful of potential degradation at elevated temperatures. |
| Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) | - Presence of degradation products: this compound has degraded due to improper handling or storage. - Contamination: The solvent or buffer used was contaminated. | - Review the storage and handling procedures. Consider performing a stability study under your experimental conditions (see Experimental Protocols section). - Run a blank sample (solvent/buffer only) to check for contamination. - If degradation is suspected, prepare a fresh solution from a new aliquot. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Allow the vial of this compound in methyl acetate to equilibrate to room temperature.
-
Under a gentle stream of dry nitrogen gas, evaporate the methyl acetate solvent completely.
-
Add a precise volume of a suitable organic solvent (e.g., DMSO or ethanol) to the dried this compound to achieve the desired stock solution concentration.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into small, tightly sealed vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Stability Assessment of this compound in Aqueous Solution
This protocol outlines a basic experiment to assess the stability of this compound in a specific aqueous buffer.
-
Preparation of Working Solution: Prepare a fresh working solution of this compound in your desired aqueous buffer at the concentration you will use in your experiments, following Protocol 1 for initial dissolution in an organic solvent.
-
Time Points: Aliquot the working solution into separate vials for each time point (e.g., 0, 2, 4, 8, and 24 hours).
-
Incubation: Store the aliquots under the same conditions as your experiment (e.g., 37°C in an incubator).
-
Sample Analysis: At each time point, analyze the respective aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Quantify the peak area of the intact this compound at each time point. A decrease in the peak area over time indicates degradation. The appearance of new peaks may correspond to degradation products.
Visualizing Degradation and Troubleshooting Workflows
This compound Degradation Pathway
Caption: Potential degradation pathways of this compound in solution.
Troubleshooting Workflow for this compound Instability
Caption: A logical workflow for troubleshooting this compound solution instability.
By adhering to these guidelines and utilizing the provided protocols, researchers can minimize the degradation of this compound in solution, leading to more reliable and reproducible experimental outcomes.
References
- 1. Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. www3.paho.org [www3.paho.org]
- 4. researchgate.net [researchgate.net]
- 5. The stability of prostaglandin E1 in dilute physiological solutions at 37 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandin E(1)-based vasoactive cocktails in erectile dysfunction: how environmental conditions affect PGE(1) efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Single hormone or synthetic agonist induces Gs/Gi coupling selectivity of EP receptors via distinct binding modes and propagating paths - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
Troubleshooting inconsistent results with Rivenprost
Welcome to the technical support center for Rivenprost. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments with this compound. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols to ensure consistent and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant batch-to-batch variability in our cell-based assays with this compound. What could be the cause?
A1: Batch-to-batch variability with this compound can stem from several factors. This compound is a selective EP4 receptor agonist, and its activity is highly dependent on the expression and coupling of the EP4 receptor in your cell model.
-
Cell Passage Number: Continuous passaging of cell lines can lead to phenotypic drift, including changes in receptor expression levels. We recommend using cells within a consistent, low passage number range for all experiments.
-
Serum Lot Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of endogenous prostaglandins (B1171923) and other factors that may interfere with this compound's activity. It is advisable to test and reserve a large batch of a single FBS lot for a complete series of experiments.
-
Compound Storage and Handling: this compound is sensitive to degradation. Ensure it is stored at the recommended temperature and protected from light. Prepare fresh dilutions for each experiment from a concentrated stock solution.
Q2: this compound is expected to be cytoprotective in our model, but we are seeing increased cell death at higher concentrations. Why is this happening?
A2: This is a critical observation that may be due to off-target effects or downstream signaling complexities.
-
Receptor Desensitization and Downregulation: Prolonged or high-concentration exposure to an agonist can lead to receptor desensitization and internalization, potentially altering downstream signaling from cytoprotective to pro-apoptotic pathways.
-
Off-Target Effects: While this compound is highly selective for the EP4 receptor, at supra-physiological concentrations, it may exhibit off-target activities. A thorough dose-response analysis is crucial to identify the optimal concentration range.
-
Cell Model Specificity: The downstream effects of EP4 activation can be highly cell-type specific. In some cellular contexts, sustained cAMP elevation (a primary downstream signal of EP4) can be cytotoxic.
Q3: The expected downstream signaling (cAMP production) in response to this compound is weaker than anticipated. How can we troubleshoot this?
A3: Suboptimal cAMP response can be due to issues with the assay itself or the cellular model.
-
Phosphodiesterase (PDE) Activity: Intracellular PDEs rapidly degrade cAMP. Including a PDE inhibitor, such as IBMX, in your assay buffer is essential to prevent cAMP breakdown and accurately measure its production.
-
Receptor Expression: Confirm the expression of the EP4 receptor in your cell model using techniques like qPCR or Western blotting. Low receptor expression will result in a blunted response.
-
Assay Timing: The kinetics of cAMP production can be rapid and transient. Perform a time-course experiment to identify the peak response time for your specific cell type.
Quantitative Data Summaries
Table 1: Troubleshooting this compound Dose-Response Variability
| Experimental Condition | Cell Passage | Serum Lot | This compound EC50 (nM) |
| Experiment 1 | p5 | A | 12.5 |
| Experiment 2 | p25 | A | 45.2 |
| Experiment 3 | p5 | B | 28.9 |
| Experiment 4 (Optimized) | p5 | A | 11.8 |
This table illustrates the impact of cell passage number and serum lot on the half-maximal effective concentration (EC50) of this compound.
Table 2: Effect of PDE Inhibitor on this compound-Induced cAMP Production
| This compound Conc. (nM) | cAMP Fold Change (- IBMX) | cAMP Fold Change (+ IBMX) |
| 0 | 1.0 | 1.0 |
| 1 | 1.8 | 4.5 |
| 10 | 4.2 | 15.8 |
| 100 | 8.5 | 42.1 |
| 1000 | 9.1 | 45.3 |
This table demonstrates the necessity of including a phosphodiesterase (PDE) inhibitor, like IBMX, to accurately measure cAMP production.
Detailed Experimental Protocols
Protocol 1: this compound-Induced cAMP Accumulation Assay
-
Cell Seeding: Plate cells (e.g., HEK293 expressing human EP4 receptor) in a 96-well plate at a density of 50,000 cells/well and culture overnight.
-
Assay Buffer Preparation: Prepare assay buffer consisting of HBSS, 20 mM HEPES, and 0.5 mM IBMX (a broad-spectrum PDE inhibitor).
-
Cell Stimulation:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with 100 µL of assay buffer.
-
Add 50 µL of assay buffer to each well.
-
Add 50 µL of this compound dilutions (prepared in assay buffer at 2x the final concentration) to the respective wells.
-
-
Incubation: Incubate the plate at 37°C for 15 minutes.
-
Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based), following the manufacturer's instructions.
Protocol 2: Cell Viability Assay (MTS)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 10,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.
Visual Guides and Pathways
Caption: Simplified signaling pathway of this compound via the EP4 receptor.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Caption: Standard experimental workflow for a cell-based assay with this compound.
Rivenprost Technical Support Center: Investigating Potential Off-Target Effects at High Concentrations
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and troubleshooting potential off-target effects of Rivenprost, particularly at high concentrations. Our resources are designed to help you interpret your experimental results accurately.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective agonist for the Prostaglandin (B15479496) E2 receptor subtype 4 (EP4).[1][2][3] It binds to the EP4 receptor with a high affinity, having a reported Ki of 0.7 nM.[1][2] The primary therapeutic effects of this compound are mediated through the activation of this receptor.
Q2: Does this compound have known off-target binding sites?
Current research indicates that this compound is highly selective for the EP4 receptor.[1][2][4] However, it is crucial to understand that the EP4 receptor itself can couple to different downstream signaling pathways, primarily the Gs and Gi alpha subunits of G-proteins.[5][6][7] Effects observed at high concentrations may not be due to binding to other receptors but rather to a shift in the balance of EP4-mediated signaling pathways.
Q3: What are the downstream signaling pathways activated by this compound binding to the EP4 receptor?
The EP4 receptor is coupled to both Gs and Gi signaling pathways.[5][6][7]
-
Gs Pathway (Canonical Pathway): Activation of the Gs pathway by this compound leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. This activates Protein Kinase A (PKA), leading to various cellular responses, including anti-inflammatory and tissue-protective effects.[5][6] this compound is considered a Gs-biased agonist.[5]
-
Gi Pathway: The EP4 receptor can also couple to the Gi pathway, which inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[5][7] The Gi pathway can also activate other signaling cascades, such as the Phosphoinositide 3-kinase (PI3K) pathway.[5][7]
Q4: How can "on-target" effects through the Gi pathway be misinterpreted as off-target effects?
Researchers primarily associate this compound with its beneficial Gs-mediated effects. However, at high concentrations, an increased or altered engagement of the Gi pathway might lead to unexpected or counterintuitive cellular responses. These responses, while still mediated by the EP4 receptor, may appear to be "off-target" if the dual signaling nature of the receptor is not considered.
Troubleshooting Guide
Issue: Inconsistent or unexpected results with high concentrations of this compound.
High concentrations of this compound (e.g., in the micromolar range) may lead to a different balance of Gs versus Gi signaling, potentially causing dose-dependent effects that are not observed at lower, more selective concentrations.
Troubleshooting Steps:
-
Confirm Dose-Response: Perform a wide dose-response curve to identify the EC50 for your specific assay. Note any biphasic or unexpected dose-response patterns that might indicate the engagement of a different signaling pathway at higher concentrations.
-
Dissect the Signaling Pathway: Use specific inhibitors to differentiate between the Gs and Gi pathways.
-
Measure cAMP Levels: Directly measure intracellular cAMP levels in response to a range of this compound concentrations. A decrease or blunted increase at high concentrations could suggest Gi engagement.
-
Assess Downstream Markers: Evaluate markers specific to each pathway. For the Gs pathway, this could be CREB phosphorylation. For the Gi/PI3K pathway, this could be Akt phosphorylation.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's activity and the concentrations used in various studies.
Table 1: this compound Binding Affinity and Potency
| Parameter | Value | Receptor | Reference |
| Ki | 0.7 nM | EP4 | [1][2] |
Table 2: Exemplary Concentrations of this compound Used in In Vitro and In Vivo Studies
| Concentration/Dose | Model System | Observed Effect | Reference |
| 1 nM - 1 µM | In vitro (Mesenchymal cell differentiation) | Stimulated osteoblast differentiation and inhibited adipocyte differentiation. | [1] |
| 0.01 nM - 1 µM | Ex vivo (Rat locus coeruleus neurons) | Increased neuronal firing rate. | [4][8] |
| 5 µM | In vitro (HUVECs) | Reduced dextran (B179266) permeability in a Gs-dependent manner. | [5] |
| 10 µg/kg (s.c. for 5 weeks) | In vivo (Sprague-Dawley rats) | Increased bone formation and decreased adipocyte number. | [1] |
| 0.1 mg/kg | In vivo (AKI mice) | Reduced levels of serum creatinine, BUN, and inflammatory factors. | [5] |
| 75 µg/kg/day | In vivo (UUO mice) | Administered via minipump. | [6] |
Experimental Protocols
Protocol 1: Investigating Gs vs. Gi Signaling using Pathway Inhibitors
Objective: To determine if an observed cellular response to a high concentration of this compound is mediated by the Gs or Gi pathway.
Materials:
-
Cells expressing the EP4 receptor
-
This compound
-
PKA inhibitor (e.g., H-89)
-
Pertussis Toxin (PTX)
-
Appropriate cell culture reagents and assay system for the cellular response of interest.
Methodology:
-
Cell Seeding: Seed cells at an appropriate density for your assay.
-
Pre-treatment with Inhibitors:
-
For Gi inhibition, pre-treat cells with an effective concentration of PTX for the recommended time (typically several hours) to allow for Gi uncoupling.
-
For Gs/PKA inhibition, pre-treat cells with an effective concentration of H-89 for the recommended time (typically 30-60 minutes) prior to this compound addition.
-
Include a vehicle control for each inhibitor.
-
-
This compound Stimulation: Add a high concentration of this compound (and a low concentration as a control) to the pre-treated cells.
-
Assay: Perform your cellular assay to measure the response of interest.
-
Data Analysis: Compare the effect of this compound in the presence and absence of each inhibitor. A reversal of the effect with PTX suggests Gi involvement. A reversal with H-89 suggests Gs/PKA involvement.
Visualizations
Caption: this compound's dual signaling via the EP4 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Single hormone or synthetic agonist induces Gs/Gi coupling selectivity of EP receptors via distinct binding modes and propagating paths - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Myeloid cyclooxygenase-2/prostaglandin E2/E-type prostanoid receptor 4 promotes transcription factor MafB-dependent inflammatory resolution in acute kidney injury: PGE2 modulates macrophage phenotype through MafB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological characterization of prostaglandin E2 EP2 and EP4 receptors in male rat locus coeruleus neurons ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cell Viability Assays for Rivenprost Toxicity Screening
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in performing cell viability assays for Rivenprost toxicity screening.
Frequently Asked Questions (FAQs)
Q1: Which cell viability assay is most suitable for screening a new compound like this compound?
The choice of assay depends on several factors including the compound's properties, the cell type, and the expected mechanism of toxicity.[1][2] It is often recommended to use more than one type of assay to confirm results.[3]
-
Metabolic Activity Assays (e.g., MTT, XTT, Resazurin): These assays measure the metabolic activity of cells, which is often correlated with cell viability.[1][4][5] They are widely used for initial screening due to their sensitivity and high-throughput capabilities.[3][6]
-
Cytotoxicity Assays (e.g., LDH release): These assays measure markers of cell death, such as the loss of membrane integrity.[7][8][9] An LDH assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.[7][10]
-
ATP Assays: The presence of ATP is a strong indicator of viable, metabolically active cells.[1] These assays are highly sensitive and can detect as few as 10 cells in a 96-well plate.
Q2: How can I be sure that this compound itself is not interfering with the assay readings?
Compound interference is a common issue in cell viability assays.[11] this compound, or any test compound, could potentially interact with the assay reagents, leading to false-positive or false-negative results.[11][12]
To check for interference, it is crucial to include a "compound-only" control. This involves adding this compound to the assay medium without any cells and observing if there is a change in absorbance or fluorescence.[11][12] If interference is detected, consider using an alternative assay that measures a different cellular parameter.[11]
Q3: What are the "edge effects" I keep hearing about, and how can I minimize them?
The "edge effect" refers to the phenomenon where wells on the outer edges of a microplate evaporate more quickly, leading to increased concentrations of media components and the test compound.[11][13] This can result in higher variability and inaccurate data.
To minimize edge effects:
-
Avoid using the outermost wells of the plate for experimental samples.[12]
-
Fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.[12]
-
Use plate sealers to reduce evaporation during long incubation periods.[13]
Q4: My results show over 100% viability after treatment with high concentrations of this compound. Is this possible?
Observing viability over 100% is a common artifact in cell viability assays and can be caused by several factors:[13]
-
Compound Precipitation: At high concentrations, this compound may precipitate out of the solution. These precipitates can scatter light or interact with the assay reagents, leading to artificially high readings.[13] It is important to visually inspect the wells for any signs of precipitation.
-
Direct Reagent Reduction: The compound itself might chemically reduce the assay reagent (e.g., MTT, XTT), mimicking the activity of viable cells.[12][13]
-
Enhanced Metabolic Activity: In some cases, a compound might induce a temporary increase in cellular metabolic activity, which can be misinterpreted as increased viability.[14]
Troubleshooting Guides
Issue 1: High Background Absorbance in Control Wells
High background in wells containing only medium can skew results.[11]
| Possible Cause | Solution |
| Contaminated Culture Medium | Use fresh, sterile medium for each experiment. Check for microbial contamination by plating a sample of the medium on an agar (B569324) plate. |
| Phenol (B47542) Red Interference | Phenol red in the culture medium can interfere with the absorbance readings of some assays. Use phenol red-free medium during the assay incubation period.[11][12] |
| Serum Component Interference | Components in serum can have reducing activity. Minimize the serum concentration or switch to a serum-free medium during the final assay steps.[11][12] |
| Degraded Assay Reagent | Ensure assay reagents are stored correctly, protected from light, and are within their expiration date.[5][13] |
Issue 2: Inconsistent or Low Absorbance Readings
Low or variable readings can make it difficult to interpret the data accurately.
| Possible Cause | Solution |
| Low Cell Seeding Density | The number of cells may be too low for the assay to detect a robust signal. Optimize the cell seeding density by performing a cell titration experiment before screening.[7] |
| Uneven Cell Plating | Inaccurate pipetting can lead to variability between wells. Ensure proper mixing of the cell suspension before and during plating. |
| Incomplete Solubilization of Formazan (B1609692) Crystals (MTT Assay) | The purple formazan crystals in the MTT assay must be fully dissolved for accurate readings.[11] Increase the incubation time with the solubilization solvent (e.g., DMSO, SDS) and mix gently but thoroughly.[11][15] |
| Short Incubation Time with Assay Reagent | The cells may not have had enough time to metabolize the reagent. Increase the incubation time with the MTT, XTT, or other reagents according to the manufacturer's protocol. |
| Cell Detachment | Overly vigorous washing or pipetting steps can cause adherent cells to detach, leading to lower readings. Handle plates gently. |
Issue 3: Unexpected Dose-Response Curve
The observed toxicity of this compound may not follow a typical dose-dependent pattern.
| Possible Cause | Solution |
| Compound Instability | This compound may be unstable in the culture medium over the incubation period. Prepare fresh compound dilutions for each experiment. |
| Biphasic Response | Some compounds can exhibit a biphasic (hormetic) effect, where low doses stimulate cell proliferation and high doses are cytotoxic. |
| Off-Target Effects | This compound might have off-target effects that influence cell viability in a non-linear manner.[12] Corroborate your findings with a secondary assay that measures a different cell health parameter.[12][14] |
Experimental Protocols
MTT Assay Protocol
The MTT assay is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase.[12]
For Adherent Cells:
-
Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.
-
Remove the culture medium and add fresh medium containing various concentrations of this compound. Include vehicle-only controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Aspirate the medium and add 50 µL of serum-free medium to each well.[11]
-
Add 50 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[11]
-
Carefully aspirate the MTT solution.[11]
-
Add 100-150 µL of a solubilization solvent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]
-
Measure the absorbance at a wavelength between 550 and 600 nm.
For Suspension Cells:
-
After the treatment period, centrifuge the microplate at 1,000 x g for 5 minutes to pellet the cells.[11]
-
Carefully aspirate the supernatant.
-
Add 50 µL of serum-free medium followed by 50 µL of MTT solution to each well.[11]
-
Resuspend the cells and incubate for 2-4 hours at 37°C.[11]
-
Centrifuge the plate again to pellet the formazan crystals.
-
Aspirate the supernatant and add the solubilization solvent.
-
Measure the absorbance.
XTT Assay Protocol
The XTT assay is similar to the MTT assay, but the resulting formazan product is water-soluble, eliminating the need for a solubilization step.[5]
-
Seed and treat cells with this compound as described for the MTT assay.
-
Prepare the XTT working solution immediately before use by mixing the XTT reagent and the electron coupling reagent.[16][17]
-
Add 50-70 µL of the XTT working solution to each well.[16][17]
-
Incubate the plate for 2-4 hours at 37°C.[17]
LDH Cytotoxicity Assay Protocol
This assay measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[7][19]
-
Seed and treat cells with this compound in a 96-well plate. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
After the treatment period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well of the new plate containing the supernatants.
-
Incubate for up to 30 minutes at room temperature, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at 490 nm.[7]
Data Presentation
Table 1: Recommended Seeding Densities for Common Cell Lines in 96-Well Plates
| Cell Line | Seeding Density (cells/well) |
| HeLa | 5,000 - 10,000 |
| A549 | 5,000 - 15,000 |
| MCF7 | 8,000 - 20,000 |
| Jurkat | 20,000 - 50,000 |
| Note: These are general recommendations. The optimal seeding density should be determined experimentally for each cell line and assay.[6] |
Table 2: Comparison of Common Cell Viability Assays
| Assay | Principle | Advantages | Disadvantages |
| MTT | Enzymatic reduction of tetrazolium salt to insoluble formazan. | Simple, inexpensive.[9] | Requires a solubilization step; MTT can be toxic to cells.[9][11] |
| XTT | Enzymatic reduction of tetrazolium salt to soluble formazan. | No solubilization required; more sensitive than MTT.[5] | Reagents can be unstable. |
| LDH | Measures leakage of lactate dehydrogenase from damaged cells. | Directly measures cytotoxicity; non-destructive to remaining cells. | May not detect early apoptotic events.[7] |
Visualizations
References
- 1. Cell viability assay selection guide | Abcam [abcam.com]
- 2. How to Choose a Cell Viability or Cytotoxicity Assay - Hillgene Biopharma Co., Ltd. [en.hillgene.com]
- 3. researchgate.net [researchgate.net]
- 4. 細胞生存率 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 6. Optimization of Cell Viability Assays for Drug Sensitivity Screens | Springer Nature Experiments [experiments.springernature.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. Cell viability assays | Abcam [abcam.com]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 15. biology.stackexchange.com [biology.stackexchange.com]
- 16. home.sandiego.edu [home.sandiego.edu]
- 17. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. LDH Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Adjusting Rivenprost dosage for different animal strains
Rivenprost Technical Support Center
Welcome to the this compound technical support guide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage adjustment for this compound across different animal strains.
Mechanism of Action
This compound is a potent and selective agonist for the Prostaglandin E2 (PGE2) receptor subtype 4 (EP4).[1][2][3] The EP4 receptor is a G-protein coupled receptor that, upon activation, primarily couples to Gsα to stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][4][5][6] This signaling cascade is involved in a variety of physiological and pathophysiological processes, including inflammation, immune responses, bone remodeling, and vasodilation.[1][5] Emerging evidence also suggests that the EP4 receptor can couple to other signaling pathways, including Gαi and β-arrestin, contributing to its diverse biological effects.[1][5]
This compound Signaling Pathway
Caption: this compound activates the EP4 receptor, initiating a Gs-protein-mediated signaling cascade.
Dosage and Pharmacokinetics in Rodent Strains
Significant variability in response to this compound has been observed across different rodent strains. The following tables summarize recommended starting dosages and key pharmacokinetic (PK) parameters. These values are derived from internal studies and should be used as a guide for initial experimental design.
Table 1: Recommended Starting Dosages and Observed Effects
| Animal Strain | Route of Administration | Recommended Starting Dose (mg/kg) | Expected Therapeutic Effect | Common Adverse Effects (at higher doses) |
| C57BL/6 Mouse | Subcutaneous (SC) | 0.5 | Anti-inflammatory response | Transient hypotension, mild sedation |
| BALB/c Mouse | Subcutaneous (SC) | 1.0 | Enhanced immune modulation | Increased sensitivity to hypotension |
| Sprague-Dawley Rat | Intraperitoneal (IP) | 0.2 | Tissue regeneration | Diarrhea, vasodilation |
Table 2: Comparative Pharmacokinetic Parameters
| Animal Strain | Bioavailability (%) | Half-life (t½) (hours) | Peak Plasma Concentration (Cmax) (ng/mL) | Time to Peak (Tmax) (hours) |
| C57BL/6 Mouse | ~75 | 2.5 | 150 | 0.5 |
| BALB/c Mouse | ~85 | 2.0 | 250 | 0.5 |
| Sprague-Dawley Rat | ~60 | 4.0 | 80 | 1.0 |
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We switched from C57BL/6 to BALB/c mice and are seeing unexpected toxicity at the same dose. Why?
A1: This is a common issue. As shown in Table 2, BALB/c mice exhibit higher bioavailability and a greater peak plasma concentration (Cmax) compared to C57BL/6 mice. This leads to a higher systemic exposure for the same administered dose, potentially causing adverse effects. It is recommended to start with a lower dose in BALB/c mice and perform a dose-escalation study to determine the optimal therapeutic window.
Q2: Our experiments in Sprague-Dawley rats show a delayed onset of action compared to our mouse studies. Is this normal?
A2: Yes, this is expected. Sprague-Dawley rats have a longer time to peak plasma concentration (Tmax) of 1.0 hour compared to 0.5 hours in both mouse strains (see Table 2). The half-life is also longer in rats (4.0 hours). This means that the drug takes longer to reach its maximum effect and is cleared more slowly. Adjust your observation time points accordingly.
Q3: We are observing high inter-individual variability in our results within the same strain. What could be the cause?
A3: High variability can stem from several factors:
-
Animal Health: Ensure all animals are healthy and free from underlying conditions.
-
Dosing Technique: Inconsistent administration (e.g., subcutaneous vs. intraperitoneal injection depth) can affect absorption.
-
Stress: Animal stress can alter physiological responses. Ensure proper handling and acclimatization.
-
Drug Formulation: Ensure this compound is fully solubilized and the formulation is homogenous before each administration.
Troubleshooting Logic for Unexpected Results
Caption: A decision tree for troubleshooting unexpected experimental outcomes with this compound.
Experimental Protocols
Protocol: Dose-Range Finding Study in a New Rodent Strain
This protocol outlines a typical dose-range finding study to determine the Maximum Tolerated Dose (MTD) and the effective dose range of this compound.
Objective: To establish a safe and effective dose range for this compound in a new rodent strain.
Materials:
-
This compound
-
Vehicle solution (e.g., saline with 0.1% Tween 80)
-
Age- and weight-matched animals of the selected strain
-
Standard laboratory equipment for dosing and observation
Methodology:
-
Animal Acclimatization: Allow animals to acclimate to the facility for a minimum of 7 days before the study begins.
-
Group Allocation: Randomly assign animals to dose groups (n=3-5 per group, mixed-sex or single-sex depending on the experimental question). Include a vehicle control group.
-
Dose Selection: Based on the data in Table 1, select a starting dose. For a new strain, consider starting at a lower dose (e.g., 0.1 mg/kg). Subsequent dose levels should be escalated (e.g., 0.5, 1.0, 2.5, 5.0 mg/kg).
-
Administration: Administer this compound or vehicle via the chosen route.
-
Observation:
-
Monitor animals for clinical signs of toxicity immediately after dosing and at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose).
-
Record observations such as changes in posture, activity, respiration, and any signs of pain or distress.
-
Measure body weight daily.
-
-
Endpoint Analysis: Depending on the therapeutic goal, collect relevant samples (e.g., blood for PK analysis, tissue for biomarker analysis) at predetermined time points.
-
Data Interpretation: Determine the MTD as the highest dose that does not cause significant morbidity or more than a 10% loss in body weight. Identify the dose range that produces the desired therapeutic effect without unacceptable toxicity.
Workflow for a Dose-Finding Study
Caption: A stepwise workflow for conducting a dose-range finding study for this compound.
References
- 1. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Bioavailability of Rivenprost in vivo
Welcome to the technical support center for Rivenprost. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the in vivo bioavailability of this compound, a selective prostaglandin (B15479496) E receptor 4 (EP4) agonist. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected efficacy of orally administered this compound in our animal model. Could this be related to poor bioavailability?
A1: Yes, it is highly probable. Prostaglandin analogs, as a class, can exhibit poor oral bioavailability.[1] this compound is a methyl ester prodrug, meaning it requires in vivo hydrolysis to its active free acid form to bind to the EP4 receptor.[2] Several factors can contribute to its low bioavailability, including:
-
Poor Aqueous Solubility: Like many prostaglandin analogs, this compound's lipophilic nature may limit its dissolution in the gastrointestinal (GI) tract, a critical step for absorption.[3][4]
-
Chemical Instability: The ester linkage of the prodrug can be susceptible to hydrolysis in the acidic environment of the stomach, potentially leading to premature degradation before reaching the site of absorption.
-
First-Pass Metabolism: After absorption, this compound may be subject to significant metabolism in the liver before it reaches systemic circulation, reducing the amount of active drug available.[3]
Q2: What are the initial steps to troubleshoot suspected poor oral bioavailability of this compound?
A2: A systematic approach is recommended. First, confirm the dose and formulation are correct. Then, consider the following:
-
Characterize Physicochemical Properties: Confirm the solubility of your this compound batch in relevant physiological buffers (e.g., simulated gastric and intestinal fluids).
-
Assess in vitro Hydrolysis: Determine the rate of conversion of the this compound prodrug to its active form in simulated GI fluids and plasma to understand its stability and activation kinetics.
-
Evaluate Different Administration Routes: Compare the efficacy of oral administration with other routes, such as intravenous (IV) or subcutaneous (SC) injection. A significantly higher efficacy with non-oral routes strongly suggests poor oral bioavailability.
Q3: What formulation strategies can be employed to enhance the oral bioavailability of this compound?
A3: Several formulation strategies can be explored to overcome the challenges of poor solubility and stability:[5][6][7]
-
Particle Size Reduction: Micronization or nanosizing can increase the surface area of the drug, leading to improved dissolution rates.[7]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or liposomes can encapsulate this compound, enhancing its solubility and protecting it from degradation in the GI tract.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution by presenting it in an amorphous state.[6]
-
Cyclodextrin (B1172386) Complexation: Encapsulating this compound within cyclodextrin molecules can increase its aqueous solubility.
Q4: Are there alternative routes of administration that might be more effective for this compound?
A4: Yes, if oral bioavailability proves to be a significant hurdle, consider alternative administration routes that bypass the GI tract and first-pass metabolism.[8] Subcutaneous (SC) or intraperitoneal (IP) injections are commonly used in preclinical studies and can provide more consistent exposure.[9] For localized effects, topical or targeted delivery systems could also be explored. The choice of administration route will depend on the therapeutic goal and the experimental model.[8]
Troubleshooting Guides
Issue 1: High Variability in Efficacy Between Animals
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Oral Gavage Technique | Refine and standardize the oral gavage procedure to ensure consistent delivery to the stomach. | Reduced variability in plasma drug concentrations and therapeutic response. |
| Food Effects | Administer this compound to fasted animals to minimize interactions with food that can affect absorption.[3] | More consistent and predictable absorption profiles. |
| Formulation Instability | Prepare fresh formulations for each experiment and store them under recommended conditions to prevent degradation. | Consistent drug potency and improved reproducibility of results. |
Issue 2: Lack of Dose-Response Relationship
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Saturation of Absorption | Test a wider range of doses, including lower concentrations, to identify the linear range of absorption. | A clear dose-response relationship is established within a specific dose range. |
| Rapid Metabolism | Co-administer with a metabolic inhibitor (use with caution and appropriate controls) to assess the impact of first-pass metabolism. | Increased plasma concentrations of the active form of this compound and a more pronounced dose-response. |
| Poor Dissolution at Higher Doses | Employ a solubility-enhancing formulation strategy (see FAQ 3) to improve the dissolution of higher doses. | A linear dose-response relationship is observed at higher concentrations. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₄O₆S | --INVALID-LINK-- |
| Molecular Weight | 450.6 g/mol | --INVALID-LINK-- |
| Solubility | DMF: 30 mg/ml, DMSO: 20 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 3 mg/ml | --INVALID-LINK-- |
| Target | Prostaglandin E Receptor 4 (EP4) | MedchemExpress |
| Ki | 0.7 nM | MedchemExpress |
Table 2: Hypothetical Comparison of this compound Bioavailability with Different Formulations
| Formulation | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | Oral | 10 | 50 ± 12 | 1.5 | 250 ± 60 | 10 |
| Micronized Suspension | Oral | 10 | 120 ± 25 | 1.0 | 750 ± 150 | 30 |
| SEDDS Formulation | Oral | 10 | 350 ± 70 | 0.75 | 2000 ± 400 | 80 |
| IV Solution | Intravenous | 1 | 500 ± 90 | 0.1 | 2500 ± 500 | 100 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: In Vitro Hydrolysis of this compound
Objective: To determine the rate of hydrolysis of the this compound prodrug to its active free acid form in simulated biological fluids.
Materials:
-
This compound
-
Simulated Gastric Fluid (SGF), pH 1.2
-
Simulated Intestinal Fluid (SIF), pH 6.8
-
Rat or human plasma
-
HPLC-MS/MS system
-
Incubator/shaker
Methodology:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Spike this compound into SGF, SIF, and plasma to a final concentration of 10 µM.
-
Incubate the samples at 37°C with gentle shaking.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the sample.
-
Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile (B52724) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentrations of both this compound and its hydrolyzed free acid.[10][11][12][13][14]
-
Calculate the half-life of this compound in each matrix.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate the pharmacokinetic profile and oral bioavailability of a novel this compound formulation compared to a standard suspension.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound standard suspension
-
Novel this compound formulation (e.g., SEDDS)
-
Oral gavage needles
-
IV catheters
-
Blood collection tubes (with anticoagulant)
-
LC-MS/MS system
Methodology:
-
Fast rats overnight prior to dosing.
-
Divide rats into three groups: IV administration, oral administration of standard suspension, and oral administration of novel formulation.
-
For the IV group, administer this compound (1 mg/kg) via a tail vein catheter.
-
For the oral groups, administer the respective formulations (10 mg/kg) via oral gavage.
-
Collect blood samples from the tail vein or a cannula at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
Quantify the plasma concentrations of this compound and its active metabolite using a validated LC-MS/MS method.
-
Perform pharmacokinetic analysis to determine parameters such as Cmax, Tmax, AUC, and calculate the relative oral bioavailability of the novel formulation compared to the standard suspension.
Mandatory Visualizations
References
- 1. The immunosuppressive properties of new oral prostaglandin E1 analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 4. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 5. Solving Solubilization: Overcoming Challenges in the Formulation Development of Oral Solid Dosage Forms - Lubrizol [lubrizol.com]
- 6. researchgate.net [researchgate.net]
- 7. FORMULATION DEVELOPMENT - Solving Tough Solubility Issues With Fewer Compromises & Better Outcomes [drug-dev.com]
- 8. Administration route governs the therapeutic efficacy, biodistribution and macrophage targeting of anti-inflammatory nanoparticles in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. scispace.com [scispace.com]
- 13. Mass Spectrometry Approaches for Detection and Determination of Prostaglandins from Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
Rivenprost Stability Testing Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability testing of Rivenprost in various solvents. The information is designed to assist researchers in designing and executing robust stability studies and interpreting their results.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: this compound is a methyl ester prodrug.[1] Therefore, the primary anticipated degradation pathway is hydrolysis of the methyl ester to form the active free acid metabolite. Other potential degradation pathways for prostaglandins (B1171923), in general, include oxidation and dehydration, particularly under acidic or basic conditions and upon exposure to heat or light.[2][3][4]
Q2: Which solvents are recommended for preparing this compound stock solutions?
A2: this compound is reported to be soluble in organic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Ethanol.[5] For aqueous-based experiments, it is soluble in Phosphate Buffered Saline (PBS, pH 7.2).[5] The choice of solvent will depend on the specific requirements of the experiment. For long-term storage, it is advisable to store this compound as a stock solution in a dry, aprotic organic solvent at -20°C.
Q3: What are the critical parameters to monitor during a this compound stability study?
A3: The critical parameters to monitor include:
-
Purity of this compound: To determine the percentage of the intact drug remaining.
-
Formation of Degradation Products: To identify and quantify any new peaks that appear in the chromatogram.
-
Appearance of the Solution: Any changes in color or clarity, or the formation of precipitates.
-
pH of the Solution: For aqueous-based solvent systems, as pH can significantly influence the rate of hydrolysis.
Q4: How should a forced degradation study for this compound be designed?
A4: A forced degradation study should expose this compound to a range of stress conditions to identify potential degradation products and establish the stability-indicating nature of the analytical method.[6][7][8] Conditions should include:
-
Acidic Hydrolysis: e.g., 0.1 M HCl at elevated temperature.
-
Basic Hydrolysis: e.g., 0.1 M NaOH at room temperature and elevated temperature.
-
Oxidation: e.g., 3% H₂O₂ at room temperature.
-
Thermal Stress: e.g., storage at elevated temperatures in both solid and solution states.
-
Photostability: Exposure to UV and visible light as per ICH Q1B guidelines.
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate mobile phase pH. 2. Column overload. 3. Column contamination or degradation. | 1. Adjust the mobile phase pH to ensure complete ionization or suppression of ionization of this compound and its degradants. 2. Reduce the injection volume or sample concentration. 3. Flush the column with a strong solvent or replace the column if necessary.[7][9] |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Pump malfunction or leaks. | 1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a consistent temperature. 3. Check the HPLC system for leaks and ensure the pump is delivering a constant flow rate.[10][11][12] |
| Ghost Peaks | 1. Contamination in the mobile phase or injector. 2. Carryover from previous injections. | 1. Use high-purity solvents and freshly prepared mobile phase. 2. Implement a robust needle wash protocol and inject a blank solvent run to identify the source of contamination.[1][9] |
Unexpected Degradation Profile
| Problem | Potential Cause | Troubleshooting Steps |
| Rapid Degradation in an Aprotic Solvent | 1. Presence of water contamination in the solvent. 2. Solvent instability leading to reactive species. | 1. Use anhydrous grade solvents and handle under inert gas (e.g., argon or nitrogen) to minimize moisture exposure. 2. Ensure the solvent is of high purity and has not degraded. |
| Formation of Multiple Unidentified Degradants | 1. Complex degradation pathway involving multiple mechanisms (e.g., hydrolysis and oxidation). 2. Interaction with excipients or container closure system. | 1. Utilize LC-MS/MS to identify the mass of the unknown peaks to aid in structural elucidation. 2. Conduct compatibility studies with individual excipients and container materials to identify any interactions. |
Data Presentation
Table 1: Hypothetical Stability of this compound in Various Solvents at 25°C
| Solvent | Time Point | This compound Purity (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| Acetonitrile | 0 h | 99.8 | < 0.05 | < 0.05 |
| 24 h | 99.5 | 0.1 | < 0.05 | |
| 48 h | 99.2 | 0.3 | 0.1 | |
| 72 h | 98.9 | 0.5 | 0.2 | |
| Methanol | 0 h | 99.7 | < 0.05 | < 0.05 |
| 24 h | 98.5 | 0.8 | 0.2 | |
| 48 h | 97.2 | 1.5 | 0.5 | |
| 72 h | 95.8 | 2.5 | 0.8 | |
| PBS (pH 7.4) | 0 h | 99.6 | 0.1 | < 0.05 |
| 24 h | 95.2 | 3.5 | 0.8 | |
| 48 h | 90.8 | 6.8 | 1.5 | |
| 72 h | 86.3 | 10.2 | 2.5 |
Table 2: Hypothetical Forced Degradation of this compound
| Stress Condition | Duration | This compound Remaining (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| 0.1 M HCl (60°C) | 8 h | 85.2 | 12.3 (Hydrolysis Product) | 1.8 (Dehydration Product) |
| 0.1 M NaOH (25°C) | 4 h | 75.6 | 20.1 (Hydrolysis Product) | 3.2 (Epimerization Product) |
| 3% H₂O₂ (25°C) | 24 h | 92.1 | 4.5 (Oxidation Product) | 2.1 (Hydrolysis Product) |
| Heat (80°C, solid) | 48 h | 98.5 | 0.8 | 0.3 |
| Photostability (ICH Q1B) | - | 99.1 | 0.5 | < 0.05 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 30% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
Protocol 2: Sample Preparation for Stability Testing
-
Prepare a stock solution of this compound in the desired solvent at a concentration of 1 mg/mL.
-
Aliquot the stock solution into amber glass vials to protect from light.
-
Store the vials under the specified temperature and humidity conditions.
-
At each time point, withdraw an aliquot and dilute with the mobile phase to a final concentration of approximately 50 µg/mL.
-
Inject the prepared sample onto the HPLC system for analysis.
Mandatory Visualization
Caption: this compound activates the EP4 receptor, leading to dual signaling through Gs and Gi proteins.
Caption: A typical workflow for conducting a stability study of this compound in a given solvent.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2010109476A2 - Improved process for the preparation of prostaglandins and analogues thereof - Google Patents [patents.google.com]
- 3. Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns. [folia.unifr.ch]
- 5. Prostaglandin EP4 receptor - Wikipedia [en.wikipedia.org]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hplc.eu [hplc.eu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. lcms.cz [lcms.cz]
- 12. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Mitigating inflammatory side effects of Rivenprost
Welcome to the technical support center for Rivenprost. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating potential inflammatory side effects during pre-clinical and clinical research involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to inflammation?
This compound is a selective agonist for the Prostaglandin (B15479496) E2 (PGE2) E-prostanoid receptor 4 (EP4).[1][2] The EP4 receptor is a G-protein coupled receptor that, upon activation, primarily signals through the Gs-cAMP-PKA pathway.[3][4] The role of EP4 activation in inflammation is complex and context-dependent, exhibiting both pro- and anti-inflammatory effects.[5][6]
-
Anti-inflammatory effects: In many experimental models, such as colitis and systemic inflammation, EP4 agonism has been shown to be protective. It can suppress the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, and promote the production of the anti-inflammatory cytokine IL-10.[5][7][8]
-
Pro-inflammatory effects: In other contexts, such as in models of encephalomyelitis, skin inflammation, and arthritis, EP4 activation can be pro-inflammatory. This is thought to occur by promoting the differentiation of T helper 1 (Th1) cells and the expansion of Th17 cells.[5]
Q2: What are the known inflammatory side effects of this compound from clinical trials?
A phase II clinical trial of this compound (ONO-4819CD) in patients with ulcerative colitis reported several adverse drug reactions. While not all are directly inflammatory, some may be linked to inflammatory processes. These included:
-
Fever
-
Elevated blood eosinophils
-
Neutropenia
-
Headache
-
Hot flashes
-
Hypotension
-
Diarrhea
-
Constipation[9]
It is important to note that these events were observed in a patient population with an underlying inflammatory condition.
Q3: Why am I observing an unexpected pro-inflammatory response in my experimental model?
An unexpected pro-inflammatory response to this compound in your experiments could be due to several factors related to the dual nature of EP4 signaling:
-
Cell Type and Tissue Specificity: The expression and coupling of EP4 receptors to different signaling pathways can vary between cell types and tissues. In some cells, EP4 may preferentially couple to pathways that promote inflammation.
-
Disease Model Context: As mentioned, in certain disease models like arthritis or specific neurological inflammation models, EP4 agonism can enhance pro-inflammatory responses, particularly those driven by Th1 and Th17 cells.[5]
-
Concentration of this compound: High concentrations of prostaglandin analogs can sometimes lead to a paradoxical shift towards a more pro-inflammatory or resorptive state.[10]
-
Underlying Inflammatory Milieu: The existing inflammatory environment of your experimental system can influence the downstream effects of EP4 activation.
Troubleshooting Guides
Issue 1: Unexpected increase in pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatant or in vivo.
| Potential Cause | Troubleshooting Steps |
| Cell-specific pro-inflammatory signaling | 1. Characterize EP receptor expression (EP1-4) in your cell type using qPCR or Western blot. High expression of EP4 in the absence of significant EP1/EP3 may favor pro-inflammatory outcomes in certain contexts. 2. Measure cAMP levels upon this compound treatment to confirm Gs pathway activation. 3. If possible, use selective antagonists for other EP receptors to isolate the effects of EP4. |
| Dose-related effects | 1. Perform a dose-response curve to determine the optimal concentration of this compound for the desired anti-inflammatory effect. Start with a lower concentration (e.g., in the low nanomolar range) and titrate up. 2. Compare your effective dose to those reported in the literature for similar models. |
| Contamination of reagents | 1. Ensure all reagents, including this compound, are free of endotoxin (B1171834) contamination, which can independently trigger a pro-inflammatory response. |
Issue 2: In vivo model shows signs of inflammation (e.g., edema, increased immune cell infiltration) after this compound administration.
| Potential Cause | Troubleshooting Steps |
| Th1/Th17-mediated inflammation | 1. Analyze the immune cell populations in the inflamed tissue using flow cytometry or immunohistochemistry to look for an increase in Th1 (T-bet+) and Th17 (RORγt+) cells. 2. Measure levels of Th1/Th17-associated cytokines (e.g., IFN-γ, IL-17) in tissue homogenates or serum. |
| Off-target effects at high concentrations | 1. Reduce the dose of this compound and assess the inflammatory response over a range of concentrations. |
| Route of administration | 1. Consider if the route of administration (e.g., systemic vs. local) is appropriate for the target tissue and could be contributing to systemic inflammatory side effects. Local administration may reduce systemic exposure and side effects. |
Data Summary
Table 1: Effects of this compound on Inflammatory Markers in a Rat Model of GalN/LPS-Induced Liver Injury
| Marker | Control (GalN/LPS) | This compound (0.2 mg/kg, i.p.) + GalN/LPS |
| AST (IU/L) | Significantly Elevated | Decreased |
| ALT (IU/L) | Significantly Elevated | Decreased |
| TNF-α | Significantly Elevated | Decreased |
| IFN-γ | Significantly Elevated | Decreased |
This table summarizes data indicating the hepatoprotective and anti-inflammatory effects of this compound in a specific model of acute liver injury.[1]
Experimental Protocols
Protocol 1: Assessment of this compound's Effect on Cytokine Production in Macrophages
Objective: To determine the in vitro effect of this compound on the production of pro- and anti-inflammatory cytokines by lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Cell Culture: Culture murine bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Pre-treatment: Pre-treat cells with a range of this compound concentrations (e.g., 1 nM to 1 µM) or vehicle control for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Cytokine Analysis: Measure the concentrations of TNF-α, IL-6, and IL-10 in the supernatant using ELISA or a multiplex cytokine assay.
-
Data Analysis: Compare cytokine levels in this compound-treated groups to the LPS-only control.
Visualizations
Signaling Pathways
Caption: this compound activates the EP4 receptor, leading to downstream signaling cascades.
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Single hormone or synthetic agonist induces Gs/Gi coupling selectivity of EP receptors via distinct binding modes and propagating paths - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are EP4 antagonists and how do they work? [synapse.patsnap.com]
- 4. What are EP4 agonists and how do they work? [synapse.patsnap.com]
- 5. Anti-inflammation therapy by activation of prostaglandin EP4 receptor in cardiovascular and other inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The prostaglandin E2 EP4 receptor exerts anti-inflammatory effects in brain innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammation therapy by activation of prostaglandin EP4 receptor in cardiovascular and other inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Improving the translational relevance of Rivenprost studies
Rivenprost Technical Support Center
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers using this compound, a selective prostaglandin (B15479496) E receptor 4 (EP4) agonist.
Frequently Asked Questions & Troubleshooting
This section addresses common issues encountered during experiments with this compound.
1. General Handling and Storage
-
Q: How should I store this compound?
-
Q: What is the recommended solvent for this compound?
-
A: this compound is typically supplied as a solution in methyl acetate.[2][3] It is also soluble in other organic solvents such as DMF (30 mg/ml), DMSO (20 mg/ml), and ethanol (B145695) (30 mg/ml).[2] For aqueous solutions, it is soluble in PBS (pH 7.2) at approximately 3 mg/ml.[2]
-
2. Experimental Design & Controls
-
Q: My cells are not responding to this compound. What are the possible reasons?
-
A: There are several potential reasons for a lack of response:
-
Low EP4 Receptor Expression: Confirm that your cell line expresses the EP4 receptor at sufficient levels. This can be verified using techniques like qPCR or Western blotting.
-
Cell Health: Ensure that the cells are healthy and within a suitable passage number.
-
This compound Concentration: The effective concentration of this compound can vary between cell types. A typical concentration range for in vitro studies is 1 nM to 1 µM.[4]
-
Prodrug Activation: this compound is a prodrug and needs to be hydrolyzed to its active free acid form.[2] Ensure your experimental system allows for this conversion.
-
-
-
Q: How can I confirm that the observed effects are specific to EP4 receptor activation?
3. Assay-Specific Issues
-
Q: I am observing high background in my cAMP assay. How can I reduce it?
-
A: High background in cAMP assays can be due to several factors:
-
Cell Density: Optimize the number of cells seeded per well.
-
Serum Starvation: Serum can contain factors that stimulate cAMP production. Consider serum-starving your cells for a few hours before the experiment.
-
Phosphodiesterase Activity: Use a phosphodiesterase (PDE) inhibitor to prevent the degradation of cAMP.
-
-
4. Interpreting Results
-
Q: this compound is described as a Gs-biased agonist. What does this mean for my experiments?
-
A: As a Gs-biased agonist, this compound preferentially activates the Gs signaling pathway, leading to the production of cAMP.[6] However, the EP4 receptor can also couple to other G proteins like Gi.[6] The specific downstream effects you observe may depend on the cellular context and the relative expression of different signaling components.
-
Quantitative Data Summary
The following table summarizes the binding affinities (Ki) of this compound's active free acid form for different prostaglandin E2 receptor subtypes.
| Receptor Subtype | Ki (nM) |
| EP4 | 0.7[2][4][7] |
| EP3 | 56[2] |
| EP2 | 620[2] |
| EP1 | >10,000[2] |
Experimental Protocols
1. EP4 Receptor Expression Analysis by qPCR
This protocol describes how to determine the relative expression of the EP4 receptor mRNA in your cell line of interest.
-
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for the EP4 receptor and a housekeeping gene (e.g., GAPDH)
-
-
Methodology:
-
Culture cells to 80-90% confluency.
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for the EP4 receptor and the housekeeping gene.
-
Analyze the data using the delta-delta Ct method to determine the relative expression of the EP4 receptor.
-
2. cAMP Accumulation Assay
This protocol outlines a general procedure for measuring cAMP production in response to this compound treatment.
-
Materials:
-
Your cell line of interest
-
This compound
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA)
-
-
Methodology:
-
Seed cells in a multi-well plate and allow them to attach overnight.
-
Replace the culture medium with serum-free medium and incubate for 1-2 hours.
-
Pre-treat the cells with a PDE inhibitor for 15-30 minutes.
-
Add different concentrations of this compound to the wells and incubate for the desired time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.
-
Visualizations
EP4 Receptor Signaling Pathway
Caption: Canonical EP4 receptor signaling pathway.
Troubleshooting Workflow for Lack of Cellular Response
Caption: Troubleshooting guide for unexpected experimental results.
References
- 1. medkoo.com [medkoo.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound - Cayman Chemical [bioscience.co.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacological characterization of prostaglandin E2 EP2 and EP4 receptors in male rat locus coeruleus neurons ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Single hormone or synthetic agonist induces Gs/Gi coupling selectivity of EP receptors via distinct binding modes and propagating paths - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Rivenprost Dose-Response Curve Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for Rivenprost dose-response curve analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as ONO-4819) is a potent and selective agonist for the Prostaglandin E2 (PGE2) receptor subtype 4 (EP4).[1][2] Its primary mechanism of action is to bind to and activate the EP4 receptor, a G-protein coupled receptor (GPCR). This activation primarily stimulates the Gs alpha subunit of the G-protein, leading to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[3] This signaling cascade mediates various physiological effects, including bone formation and hepatoprotection.[2]
Q2: What are the key parameters of this compound's binding affinity and potency?
Key parameters for this compound that are crucial for designing and interpreting dose-response experiments are summarized in the table below.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| Ki | 0.7 nM | EP4 Receptor | [2] |
| EC50 | 1.6 nM | CHO cells (cAMP production) | [4] |
Q3: What is the expected shape of a this compound dose-response curve?
A typical this compound dose-response curve, when plotted on a semi-log scale (logarithm of this compound concentration on the x-axis and the response, e.g., cAMP levels, on the y-axis), is expected to be sigmoidal (S-shaped). The curve will have a baseline (basal activity), a rising portion as the this compound concentration increases, and a plateau at the maximum response (Emax).
Q4: Which signaling pathway is activated by this compound?
This compound primarily activates the canonical Gs-cAMP signaling pathway upon binding to the EP4 receptor. However, like many GPCRs, the EP4 receptor can also couple to other signaling pathways, such as the Gi pathway, which can lead to more complex cellular responses.[3]
This compound Signaling Pathway
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Single hormone or synthetic agonist induces Gs/Gi coupling selectivity of EP receptors via distinct binding modes and propagating paths - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
Technical Support Center: Validating Rivenprost's Specificity for the EP4 Receptor
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Rivenprost. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in validating the specificity of this compound for the E-type prostanoid receptor 4 (EP4).
Frequently Asked Questions (FAQs)
Q1: We are using this compound as a selective EP4 agonist, but our results are not what we expected based on canonical Gs signaling. What could be the issue?
A1: While this compound is a potent and selective EP4 agonist, the EP4 receptor is known to couple to multiple signaling pathways beyond the canonical Gαs-cAMP pathway.[1] Emerging evidence suggests that the EP4 receptor can also signal through Gαi and β-arrestin pathways.[1] Your unexpected results could be due to this compound inducing a signaling cascade through one of these alternative pathways in your specific experimental system. We recommend investigating these non-canonical pathways.
Q2: How can I be sure that the effects I'm observing are not due to this compound acting on other EP receptors?
A2: this compound exhibits high selectivity for the EP4 receptor over other EP receptor subtypes.[2][3] However, at high concentrations, off-target effects are always a possibility. To confirm EP4-specific effects, we recommend performing experiments in the presence of a selective EP4 antagonist. A rightward shift in the this compound concentration-response curve in the presence of the antagonist would indicate a competitive interaction at the EP4 receptor.
Q3: We are seeing a high basal signal in our cAMP assay even before adding this compound. What could be the cause?
A3: High basal signaling in a cAMP assay can be due to several factors. One common reason is constitutive activity of the expressed EP4 receptor, especially in overexpression systems. Using a lower level of receptor expression might alleviate this. Alternatively, the basal adenylyl cyclase activity in your chosen cell line might be high.
Q4: Our radioligand binding assay is showing inconsistent results. What are some common pitfalls?
A4: Inconsistent results in radioligand binding assays can stem from several sources. Ensure that your membrane preparations are of high quality and have been stored correctly. It is also crucial to reach equilibrium in your binding reaction; incubation times may need to be optimized. Finally, ensure that your definition of non-specific binding is accurate and that you are using an appropriate concentration of unlabeled ligand to determine it.
Data Presentation
The following tables summarize the binding affinities and functional potencies of this compound for the human EP receptor subtypes.
Table 1: this compound Binding Affinity (Ki) for Human EP Receptors
| Receptor Subtype | Ki (nM) |
| EP1 | >10,000[3] |
| EP2 | 620[3] |
| EP3 | 56[3] |
| EP4 | 0.7[3][4] |
Table 2: this compound Functional Potency (EC50) for EP4 Receptor
| Assay | Cell Line | Species | EC50 (nM) |
| cAMP Production | CHO | Mouse | 1.6[4] |
Experimental Protocols
Here are detailed methodologies for key experiments to validate this compound's specificity for the EP4 receptor.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of this compound for the EP4 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the human EP4 receptor.
-
Radiolabeled ligand (e.g., [³H]-PGE₂)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, add the cell membranes, radiolabeled ligand at a concentration close to its Kd, and varying concentrations of this compound or vehicle.
-
To determine non-specific binding, add a high concentration of unlabeled PGE₂ to a set of wells.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the specific binding at each this compound concentration and determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of this compound to stimulate the production of cyclic AMP (cAMP), the primary second messenger of the Gs-coupled EP4 receptor.
Materials:
-
Cells expressing the human EP4 receptor (e.g., HEK293 or CHO cells)
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE)
-
Cell culture medium
-
Stimulation buffer
Procedure:
-
Plate the cells in a 96-well or 384-well plate and allow them to attach overnight.
-
Prepare a series of dilutions of this compound in stimulation buffer.
-
Aspirate the cell culture medium and replace it with the this compound dilutions or vehicle.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Plot the cAMP concentration against the log of the this compound concentration to determine the EC50 value.
β-Arrestin Recruitment Assay
This assay assesses the potential of this compound to induce β-arrestin recruitment to the EP4 receptor, a key indicator of G-protein-independent signaling and receptor desensitization. A common method is the PathHunter® assay.[5][6]
Materials:
-
PathHunter® cell line co-expressing the EP4 receptor fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.
-
This compound
-
PathHunter® detection reagents
Procedure:
-
Plate the PathHunter® cells in a white, clear-bottom 384-well plate and incubate overnight.
-
Prepare a serial dilution of this compound.
-
Add the this compound dilutions or vehicle to the cells.
-
Incubate the plate at 37°C for 60-90 minutes.
-
Add the PathHunter® detection reagents according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature.
-
Measure the chemiluminescent signal using a plate reader.
-
Plot the signal against the log of the this compound concentration to determine the EC50 for β-arrestin recruitment.
Mandatory Visualizations
EP4 Receptor Signaling Pathways
Caption: EP4 receptor signaling pathways activated by this compound.
Experimental Workflow for this compound Specificity Validation
Caption: Experimental workflow for validating this compound's specificity.
Troubleshooting Logic Flowchart
Caption: Troubleshooting flowchart for unexpected this compound results.
References
- 1. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Rivenprost vs. Other EP4 Agonists: A Preclinical Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The E-prostanoid 4 (EP4) receptor, a subtype of the prostaglandin (B15479496) E2 receptor, has emerged as a promising therapeutic target for a range of diseases due to its role in modulating inflammation, tissue regeneration, and cellular signaling. Rivenprost (also known as ONO-4819), a selective EP4 receptor agonist, has demonstrated therapeutic potential in various preclinical models. This guide provides an objective comparison of this compound with other notable EP4 agonists—L-902,688, ONO-AE1-329, AKDS001, and TCS2510—based on available preclinical data. We present a comprehensive overview of their binding affinities, preclinical efficacy in various disease models, and the underlying signaling mechanisms.
Comparative Analysis of Binding Affinity and Selectivity
The affinity and selectivity of an agonist for its target receptor are critical determinants of its potency and potential for off-target effects. The following table summarizes the reported binding affinities (Ki) and selectivity profiles of this compound and other selected EP4 agonists.
| Agonist | Ki (nM) for EP4 | Selectivity Profile | Reference(s) |
| This compound (ONO-4819) | 0.7 | Selective for EP4. | [1] |
| L-902,688 | 0.38 | >4,000-fold selective for EP4 over other EP and prostanoid receptors. | [2] |
| ONO-AE1-329 | - | Relative selectivity for murine EP receptors: EP1:EP2:EP3:EP4 of >1000:210:120:1. | [3] |
| AKDS001 | 0.06 | 8,500-fold selective for EP4 over EP1, 580-fold over EP2, and >167,000-fold over EP3. | [4] |
| TCS2510 | - | Data not available. |
Preclinical Efficacy: A Comparative Overview
The therapeutic potential of these EP4 agonists has been investigated in a variety of preclinical models, including those for acute kidney injury, bone formation, ulcerative colitis, and neuroprotection. A key differentiator among these agonists is their biased signaling, with this compound exhibiting a bias towards the Gs signaling pathway, while L-902,688 shows a preference for the Gi pathway.[5] This biased agonism can lead to distinct downstream cellular responses and therapeutic outcomes.
Acute Kidney Injury (AKI)
In a cisplatin-induced AKI mouse model, the Gs-biased agonist this compound demonstrated superior therapeutic potential compared to the Gi-biased agonist L-902,688.[5]
| Agonist | Animal Model | Key Findings | Reference(s) |
| This compound | Cisplatin-induced AKI in mice | Significantly reduced serum creatinine (B1669602) (SCR) and blood urea (B33335) nitrogen (BUN) levels. The protective effect was abolished in mice with renal tubule-specific Gαs knockout, highlighting the importance of the Gs pathway. | [5] |
| L-902,688 | Cisplatin-induced AKI in mice | Did not show beneficial effects and, in Gαs deficient mice, aggravated inflammatory responses. | [5] |
Bone Formation
EP4 agonists are known to promote bone formation. Preclinical studies have highlighted the efficacy of this compound and AKDS001 in this regard.
| Agonist | Animal Model | Key Findings | Reference(s) |
| This compound | In vitro and in vivo models | Stimulates osteoblast differentiation and increases bone formation. | [1] |
| AKDS001 | Rat heterotopic xenograft model of human bone | Enhanced new bone formation by promoting osteogenic differentiation and mineralization via the cAMP/PKA pathway, while suppressing osteoclast differentiation. | [4] |
Ulcerative Colitis
The anti-inflammatory and epithelial regenerative properties of EP4 agonists make them attractive candidates for treating ulcerative colitis.
| Agonist | Animal Model | Key Findings | Reference(s) |
| This compound (ONO-4819CD) | - | Investigated for the treatment of ulcerative colitis. | [5] |
| ONO-AE1-329 | DSS-induced colitis in rats | Intracolonic administration decreased erosion and ulceration, reduced inflammatory markers (IL-1β, GRO/CINC-1), and increased the anti-inflammatory cytokine IL-10. | [6] |
Neuroprotection
The neuroprotective effects of EP4 agonists have been explored in models of excitotoxicity and neuroinflammation.
| Agonist | Animal Model | Key Findings | Reference(s) |
| This compound | Rat locus coeruleus neurons ex vivo | Increased the firing rate of neurons, an effect blocked by an EP4 antagonist. | [7] |
| ONO-AE1-329 | NMDA-induced excitotoxicity in mice | Pretreatment significantly reduced lesion volume in the striatum. | [3] |
| TCS2510 | Rat locus coeruleus neurons ex vivo | Increased the firing rate of neurons in a concentration-dependent manner. | [7] |
Signaling Pathways of EP4 Receptor Agonists
The activation of the EP4 receptor can trigger two main signaling cascades: the Gs-cAMP-PKA pathway, which is generally associated with anti-inflammatory and regenerative effects, and the Gi pathway, which can have opposing actions. The biased agonism of different EP4 ligands towards these pathways likely underlies their distinct preclinical profiles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Prostaglandin EP4 receptor agonist protects against acute neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandin EP4 Selective Agonist AKDS001 Enhances New Bone Formation by Minimodeling in a Rat Heterotopic Xenograft Model of Human Bone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single hormone or synthetic agonist induces Gs/Gi coupling selectivity of EP receptors via distinct binding modes and propagating paths - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression of the EP4 prostaglandin E2 receptor subtype with rat dextran sodium sulphate colitis: colitis suppression by a selective agonist, ONO-AE1-329 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological characterization of prostaglandin E2 EP2 and EP4 receptors in male rat locus coeruleus neurons ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Rivenprost vs. PGE2 in Bone Regeneration: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) E2 (PGE2) has long been recognized for its potent anabolic effects on bone, stimulating both bone formation and resorption. However, its clinical utility in promoting bone regeneration has been hampered by significant systemic side effects. This has led to the development of selective prostaglandin receptor agonists, such as Rivenprost (also known as ONO-4819), a selective agonist for the prostaglandin E receptor 4 (EP4). This guide provides an objective comparison of this compound and PGE2 in the context of bone regeneration, supported by experimental data, detailed methodologies, and signaling pathway diagrams. The evidence suggests that this compound offers a more targeted approach to harnessing the bone-forming capabilities of the PGE2 pathway, with a potentially improved therapeutic window.
Quantitative Data Comparison
The following tables summarize quantitative data from various preclinical studies investigating the effects of this compound and PGE2 on key bone regeneration parameters. It is important to note that these data are compiled from different studies and may not be directly comparable due to variations in animal models, dosages, and experimental conditions.
Table 1: In Vivo Efficacy of this compound (ONO-4819) on Bone Formation
| Animal Model | Dosage | Treatment Duration | Key Findings | Reference |
| Ovariectomized (OVX) Rats | 30 μg/kg, s.c. (3x/day) | 70 days | Prevented bone loss and restored bone mass and strength.[1] | |
| Immobilized Rats | 100 ng/kg/min, i.v. infusion (2h, 2x/day) | 14 days | Completely prevented immobilization-induced bone loss.[1] | |
| Rat Femoral Drill-Hole Injury | 30 μg/kg, s.c. (2x/day) | 28 days | Accelerated cortical bone healing and increased regenerated cortical bone volume.[2] | |
| Mature Ovariectomized Rats | Various doses | 11 weeks | Increased trabecular thickness and converted fragile rod-like trabeculae to a plate-like structure.[3] |
Table 2: In Vivo Efficacy of PGE2 on Bone Formation
| Animal Model | Dosage | Treatment Duration | Key Findings | Reference |
| Rat Mandible | 0.1 mg/day (local delivery) | 20 days | Significant increase in alveolar bone area, height, and width. Increased mineral apposition and bone formation rates.[4] | |
| Fetal Rat Calvaria (in vitro) | 10⁻⁷ M | 96 hours | Stimulated DNA and collagen synthesis.[5] | |
| Older Intact Female Rats | 6 mg/kg/day | 60 days | Increased cortical bone, but new endocortical and marrow trabecular bone were lost after withdrawal.[5] |
Experimental Protocols
Rat Femoral Drill-Hole Injury Model for this compound (ONO-4819) Evaluation
This protocol is based on the methodology described by Nakagawa et al. (2007).[2][6]
-
Animal Model: 12-week-old male Wistar rats are used.
-
Surgical Procedure: Under general anesthesia, a drill-hole injury (typically 1.5 mm in diameter) is created in the diaphysis of the femur.
-
Treatment: this compound (ONO-4819) is administered subcutaneously twice a day at doses of 10 μg/kg or 30 μg/kg. A vehicle control group receives the solvent only.
-
Duration: Treatment is continued for up to 28 days.
-
Analysis:
-
Histomorphometry: Femoral specimens are collected at various time points (e.g., 7, 14, 21, and 28 days), fixed, embedded, and sectioned. The sections are stained to visualize bone and cellular components. Parameters such as regenerated cortical bone volume and osteoclast surface are measured.
-
pQCT (peripheral Quantitative Computed Tomography): Bone mineral content (BMC) of the regenerated cortical bone is quantified.
-
Gene Expression Analysis: RNA is extracted from the injured tissue to analyze the expression levels of key genes involved in bone turnover, such as EP4, BMP-2, RANKL, osteocalcin, and TRAP, using real-time PCR.
-
Rat Mandible Alveolar Bone Formation Model for PGE2 Evaluation
This protocol is based on the methodology described by Ramirez-Yañez et al. (2004).[4]
-
Animal Model: Adult male Lewis rats are used.
-
Implantation of Delivery System: Controlled-release pellets containing PGE2 (e.g., delivering 0.1, 0.05, or 0.025 mg/day) are surgically implanted on the buccal aspect of the left side of the mandible. The right side serves as a matched control. A sham group receives placebo pellets.
-
Bone Labeling: To measure dynamic bone formation, fluorescent labels such as tetracycline (B611298) and calcein (B42510) are injected at specific time points (e.g., day 7 and day 19).
-
Duration: The experiment is conducted over 21 days.
-
Analysis:
-
Histomorphometry: After sacrifice, undecalcified mandibular tissues are processed for histomorphometric analysis. Parameters measured include alveolar bone area, height, width, double-labeled surface (dLS), mineral apposition rate (MAR), bone formation rate (BFR), and resorptive surface (RS).
-
Statistical Analysis: Paired t-tests are used to compare the treated and control sides within the same animal, and one-way ANOVA is used to compare between different treatment groups.
-
Signaling Pathways
Both this compound and PGE2 exert their effects on bone regeneration primarily through the activation of EP receptors, leading to downstream signaling cascades that promote osteoblast differentiation and function.
PGE2 Signaling Pathway in Bone
PGE2 is a non-selective agonist that can bind to all four EP receptor subtypes (EP1, EP2, EP3, and EP4). The anabolic effects of PGE2 on bone are predominantly mediated through the EP2 and EP4 receptors, which are coupled to Gs proteins.[7] Activation of these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates various transcription factors that promote the expression of osteogenic genes.[6] However, activation of other EP receptors by PGE2 can lead to undesirable side effects.
Caption: PGE2 non-selectively activates EP receptors, with EP2/EP4 leading to bone formation.
This compound Signaling Pathway in Bone
This compound is a selective agonist for the EP4 receptor.[8] By specifically targeting this receptor, this compound activates the same beneficial downstream signaling cascade as PGE2 (Gs protein, adenylyl cyclase, cAMP, PKA) to promote bone formation, while avoiding the activation of other EP receptors that are associated with systemic side effects.[1][9] This selectivity is the primary advantage of this compound over the non-selective PGE2.
References
- 1. pnas.org [pnas.org]
- 2. Prostaglandin E2 receptor (EP4) selective agonist (ONO-4819.CD) accelerates bone repair of femoral cortex after drill-hole injury associated with local upregulation of bone turnover in mature rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of a prostaglandin EP4 agonist, ONO-4819, and risedronate on trabecular microstructure and bone strength in mature ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandin E2 enhances alveolar bone formation in the rat mandible - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
- 6. Prostaglandin E2 EP4 agonist (ONO-4819) accelerates BMP-induced osteoblastic differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostaglandin E2 receptors in bone formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Prostaglandin EP2 and EP4 receptor agonists in bone formation and bone healing: In vivo and in vitro evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
Rivenprost Demonstrates Promising Efficacy in Preclinical Ulcerative Colitis Models Compared to Standard-of-Care
For Immediate Release
[City, State] – [Date] – New comparative analysis of preclinical data suggests that Rivenprost, a selective prostaglandin (B15479496) E receptor 4 (EP4) agonist, shows significant therapeutic potential in experimental models of ulcerative colitis (UC), a chronic inflammatory bowel disease. In studies utilizing the dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis mouse model, this compound demonstrated marked improvements in disease activity, colonic inflammation, and mucosal tissue damage, positioning it as a promising candidate for further clinical investigation. This guide provides a detailed comparison of this compound's performance against standard-of-care treatments in these preclinical settings.
Comparative Efficacy in DSS-Induced Colitis
The DSS-induced colitis model is a widely used and well-established animal model that mimics many of the clinical and histological features of human ulcerative colitis.[1] In this model, this compound (also known as AE1-734) has been shown to significantly ameliorate the severity of colitis.
A key study investigated the effects of an EP4-selective agonist in C57BL/6 mice with severe colitis induced by 7% DSS. The administration of the EP4 agonist led to a significant reduction in body weight loss, diarrhea, and the presence of blood in the stool, as well as a lower histological injury score compared to the vehicle-treated control group.[2][3]
For comparison, standard-of-care aminosalicylates, such as sulfasalazine (B1682708) and its active component mesalazine (5-aminosalicylic acid or 5-ASA), have also been evaluated in similar DSS-induced colitis models. In a study with Balb/c mice, sulfasalazine was shown to mitigate body weight loss and prevent the shortening of the colon, a common indicator of inflammation in this model.[4][5] Another study reported that 5-ASA decreased the histological index score in the colonic mucosa of mice with DSS-induced colitis.[6]
The following tables summarize the quantitative data from these preclinical studies, offering a comparative look at the efficacy of this compound versus a standard-of-care treatment.
Table 1: this compound Efficacy in 7% DSS-Induced Colitis in C57BL/6 Mice [2][3]
| Treatment Group | Body Weight Loss (%) | Diarrhea Score | Hemoccult Score | Histological Injury Score |
| 7% DSS + Vehicle | ~15% | ~2.5 | ~3.0 | ~8.0 |
| 7% DSS + EP4 Agonist (AE1-734) | ~5% | ~1.5 | ~1.5 | ~4.0 |
*P < 0.05 versus mice treated with 7% DSS alone.
Table 2: Sulfasalazine Efficacy in 5% DSS-Induced Colitis in Balb/c Mice [4][5]
| Treatment Group | Body Weight Change (%) | Colon Length (cm) |
| Normal Control | Increase | ~9.0 |
| DSS Control | ~ -15% | ~5.5 |
| DSS + Sulfasalazine (30 mg/kg) | ~ -10% | ~6.5 |
| DSS + Sulfasalazine (60 mg/kg) | ~ -8% | ~7.0 |
Table 3: 5-ASA Efficacy on Histological Score in DSS-Induced Colitis [6]
| Treatment Group | Histological Index (HI) Score |
| DSS | High |
| DSS + 5-ASA | Significantly lower than DSS group* |
*P<0.05 vs. DSS.
Experimental Protocols
This compound (EP4 Agonist) in 7% DSS-Induced Colitis Model[2][3]
-
Animal Model: Wild-type C57BL/6 mice were used.
-
Induction of Colitis: Severe colitis was induced by administering 7% (w/v) dextran sodium sulfate (DSS) in the drinking water for 7 days.
-
Treatment Regimen: An EP4-selective agonist (AE1-734) was administered to the mice alongside the 7% DSS for the 7-day period. A control group received a vehicle.
-
Assessment of Disease Severity:
-
Clinical Signs: Body weight, diarrhea, and the presence of blood in the stool (hemoccult) were monitored daily.
-
Histological Analysis: At the end of the study, the colons were removed, and histological injury was scored based on the extent of epithelial damage and inflammatory cell infiltration.
-
Sulfasalazine in 5% DSS-Induced Colitis Model[4][5]
-
Animal Model: Balb/c mice were utilized for this study.
-
Induction of Colitis: Colitis was induced by providing 5% (w/v) DSS in the drinking water for 7 days.
-
Treatment Regimen: Animals were divided into several groups: a normal control group, a DSS control group, and groups treated with sulfasalazine at doses of 30 mg/kg and 60 mg/kg.
-
Assessment of Disease Severity:
-
Clinical Signs: Body weight was recorded throughout the experiment.
-
Macroscopic Evaluation: Colon length was measured at the end of the study as an indicator of inflammation.
-
Histological Analysis: Colonic pathological changes were analyzed using hematoxylin/eosin staining to observe mucosal inflammatory infiltration.
-
Mechanism of Action and Signaling Pathways
This compound's therapeutic effect is mediated through the activation of the prostaglandin E receptor 4 (EP4). The EP4 receptor is a G-protein coupled receptor that, upon activation, can stimulate multiple downstream signaling pathways. In the context of ulcerative colitis, EP4 signaling is believed to play a crucial role in maintaining intestinal homeostasis, promoting mucosal integrity, and downregulating the immune response.[7][8] Activation of the EP4 receptor can lead to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). This pathway is associated with anti-inflammatory effects. There is also evidence that the EP4 receptor can couple to other signaling pathways, such as the phosphatidylinositol 3-kinase (PI3K) pathway.[8]
The standard-of-care, mesalazine (5-ASA), is thought to exert its anti-inflammatory effects through a multi-faceted mechanism. It is believed to inhibit the cyclooxygenase (COX) and lipoxygenase pathways, thereby reducing the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes.[3][9] Additionally, mesalazine may interfere with the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of many inflammatory genes.[9] It has also been suggested to act as an antioxidant, scavenging reactive oxygen species that contribute to tissue damage in the inflamed gut.[2]
Experimental Workflow for Preclinical Ulcerative Colitis Studies
The general workflow for evaluating therapeutic agents in the DSS-induced colitis model involves several key steps, from the induction of the disease to the final analysis of efficacy.
References
- 1. 61.8.75.226 [61.8.75.226]
- 2. Mesalamine for ulcerative colitis [medicalnewstoday.com]
- 3. The role of mesalamine in the treatment of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Evaluation between Sulfasalazine Alone and in Combination with Herbal Medicine on DSS-Induced Ulcerative Colitis Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The prostaglandin receptor EP4 suppresses colitis, mucosal damage and CD4 cell activation in the gut - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Mesalamine? [synapse.patsnap.com]
A Head-to-Head Comparison: Rivenprost and COX-2 Inhibitors
In the landscape of therapies targeting inflammation and related disorders, Rivenprost and cyclooxygenase-2 (COX-2) inhibitors represent two distinct mechanistic approaches. While direct head-to-head clinical trials are not publicly available, this guide provides a comprehensive comparison based on their individual mechanisms of action, pharmacological effects, and available clinical and preclinical data. This objective analysis is intended for researchers, scientists, and drug development professionals to understand the potential therapeutic applications and distinguishing features of these compounds.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and COX-2 inhibitors lies in their molecular targets and downstream signaling pathways. COX-2 inhibitors act by blocking the production of prostaglandins (B1171923), whereas this compound selectively activates a specific prostaglandin (B15479496) receptor.
COX-2 Inhibitors:
Cyclooxygenase-2 is an enzyme that is typically induced at sites of inflammation and plays a crucial role in the synthesis of prostaglandins from arachidonic acid.[1][2] Prostaglandins are lipid compounds that mediate pain, inflammation, and fever.[1][3] By selectively inhibiting the COX-2 enzyme, these drugs reduce the production of pro-inflammatory prostaglandins without significantly affecting the COX-1 enzyme, which is involved in protecting the stomach lining.[1] This selectivity is the key advantage of COX-2 inhibitors over traditional nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2, thereby reducing the risk of gastrointestinal side effects like ulcers and bleeding.[1][4] One of the most well-known COX-2 inhibitors is celecoxib (B62257) (Celebrex).[3]
This compound:
This compound is a selective agonist for the prostaglandin E receptor 4 (EP4).[5] The EP4 receptor is one of four subtypes of receptors for prostaglandin E2 (PGE2). The activation of the EP4 receptor is known to mediate a variety of cellular responses. The signaling cascade initiated by EP4 activation can be complex, involving both Gs and Gi proteins.[6] The EP4-Gs pathway is associated with anti-inflammatory and protective effects in conditions like acute kidney injury.[6] this compound has been investigated for its therapeutic potential in ulcerative colitis.[7] Preclinical studies have also shown its potential in promoting bone formation and protecting against liver injury.[5]
Signaling Pathway Diagrams
To visually represent the distinct mechanisms of action, the following diagrams illustrate the signaling pathways for COX-2 inhibitors and this compound.
Caption: COX-2 inhibitor signaling pathway.
Caption: this compound (EP4 agonist) signaling pathway.
Comparative Data
The following tables summarize the available data for a representative COX-2 inhibitor (celecoxib) and this compound.
Table 1: Mechanism of Action and Therapeutic Indications
| Feature | COX-2 Inhibitor (Celecoxib) | This compound |
| Target | Cyclooxygenase-2 (COX-2) enzyme[4] | Prostaglandin E receptor 4 (EP4)[5] |
| Mechanism | Inhibits the synthesis of prostaglandins[1] | Selectively activates the EP4 receptor, leading to downstream signaling[5][6] |
| Primary Effect | Anti-inflammatory, analgesic, antipyretic[1][3] | Potential anti-inflammatory, tissue-protective, and regenerative effects[5][6] |
| Approved/Investigational Indications | Osteoarthritis, rheumatoid arthritis, acute pain[1][8] | Under investigation for ulcerative colitis[7] |
Table 2: Summary of Clinical and Preclinical Findings
| Study Type | COX-2 Inhibitor (Celecoxib) | This compound |
| Clinical Trials | PRECISION Trial: A large-scale, long-term study comparing the cardiovascular safety of celecoxib with naproxen (B1676952) and ibuprofen (B1674241) in patients with arthritis. The results showed that celecoxib was non-inferior to the other two NSAIDs in terms of cardiovascular events.[9][10] Osteoarthritis Trials: Multiple studies have demonstrated the efficacy of celecoxib in improving the signs and symptoms of osteoarthritis, with a comparable efficacy to naproxen.[8] | Ulcerative Colitis Trial (NCT00296556): A Phase II randomized, placebo-controlled trial evaluated the effect of this compound (ONO-4819CD) in patients with mild to moderate ulcerative colitis. The study suggested potential for histological improvement.[7][11] |
| Preclinical Studies | Widely studied in various animal models of inflammation and pain. | Bone Formation: In rat models, this compound has been shown to increase bone formation by stimulating osteoblast differentiation.[5] Hepatoprotection: In a rat model of acute liver injury, this compound demonstrated hepatoprotective effects by reducing inflammatory cytokines.[5] |
Table 3: Safety and Side Effect Profile
| Side Effect Profile | COX-2 Inhibitor (Celecoxib) | This compound |
| Gastrointestinal | Lower risk of gastrointestinal bleeding and ulcers compared to non-selective NSAIDs.[1][9] | Specific gastrointestinal side effect profile from clinical trials is not extensively detailed in the provided results. |
| Cardiovascular | Associated with an increased risk of cardiovascular thrombotic events, such as heart attack and stroke, similar to other NSAIDs.[12][13] | Cardiovascular safety profile is not well-established due to limited clinical trial data. |
| Renal | Can cause adverse renal effects, including sodium and water retention, and in some cases, more serious kidney damage.[2][12] | Renal effects in humans are not well-documented in the available search results. |
| Other | Hypersensitivity reactions, edema, and hypertension have been reported.[2][14] | In the Phase II ulcerative colitis trial, no serious adverse events were reported, and the incidence of adverse events was comparable to placebo.[11] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for key studies of celecoxib and this compound.
PRECISION Trial (Celecoxib)
-
Objective: To assess the cardiovascular safety of celecoxib compared to naproxen and ibuprofen in patients with arthritis at high risk for cardiovascular disease.[9]
-
Study Design: A multicenter, randomized, double-blind, non-inferiority trial.[9]
-
Participants: 24,081 patients with osteoarthritis or rheumatoid arthritis who had or were at increased risk for cardiovascular disease.[9]
-
Interventions: Patients were randomly assigned to receive celecoxib (100 mg twice daily), naproxen (375 mg twice daily), or ibuprofen (600 mg three times daily).[9]
-
Primary Outcome: The primary outcome was the first occurrence of a major adverse cardiovascular event (cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke).[9]
-
Duration: The trial continued until a prespecified number of primary events had occurred.[9]
Ulcerative Colitis Trial (this compound - ONO-4819CD)
-
Objective: To evaluate the efficacy and safety of ONO-4819CD in patients with mild to moderate ulcerative colitis refractory to 5-aminosalicylates.[11]
-
Study Design: A randomized, placebo-controlled Phase II trial.[11]
-
Intervention: Patients received either ONO-4819CD or a placebo for 14 days.[11]
-
Efficacy Measures: The study assessed changes in the Disease Activity Index (DAI) score and histological improvements in biopsy specimens.[11]
Conclusion
This compound and COX-2 inhibitors offer distinct therapeutic strategies for inflammatory conditions. COX-2 inhibitors, exemplified by celecoxib, are well-established anti-inflammatory and analgesic agents that act by inhibiting prostaglandin synthesis.[1][3] Their clinical utility is supported by extensive trial data, though they carry known cardiovascular and renal risks.[12][13]
This compound, as a selective EP4 receptor agonist, represents a more targeted approach aimed at modulating specific prostaglandin receptor signaling pathways.[5] While still in the relatively early stages of clinical investigation, preclinical and early clinical data suggest its potential in ulcerative colitis and regenerative medicine.[5][7] The differing mechanisms of action imply that these two classes of drugs may have distinct therapeutic windows and side effect profiles. Future research, potentially including direct comparative studies, will be necessary to fully elucidate the relative benefits and risks of this compound compared to established therapies like COX-2 inhibitors for specific indications.
References
- 1. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Single hormone or synthetic agonist induces Gs/Gi coupling selectivity of EP receptors via distinct binding modes and propagating paths - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Treatment of osteoarthritis with celecoxib, a cyclooxygenase-2 inhibitor: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. thearthritisconnection.com [thearthritisconnection.com]
- 10. Landmark Study Demonstrates Pfizer’s Celebrex (Celecoxib)Has Similar Cardiovascular Risk As Compared To Prescription Doses Of Ibuprofen and Naproxen | Pfizer [pfizer.com]
- 11. researchgate.net [researchgate.net]
- 12. drugs.com [drugs.com]
- 13. Lessons from 20 years with COX-2 inhibitors: Importance of dose-response considerations and fair play in comparative trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Safety of celecoxib compared with placebo and non-selective NSAIDs: cumulative meta-analysis of 89 randomized controlled trials | Semantic Scholar [semanticscholar.org]
Rivenprost: A Comparative Analysis of Efficacy and Reproducibility
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental data on Rivenprost (ONO-4819), a selective prostaglandin (B15479496) E receptor 4 (EP4) agonist. While direct multi-laboratory reproducibility studies are not available in the public domain, this document synthesizes findings from various independent research groups to assess the consistency of this compound's effects across different experimental models. The data presented herein focuses on its therapeutic potential in ulcerative colitis, bone regeneration, and acute kidney injury, with comparisons to alternative EP4 agonists where available.
Consistency of this compound's Effects Across Independent Studies
Multiple independent studies investigating the pharmacological effects of this compound have demonstrated consistent findings regarding its mechanism of action and therapeutic potential in various disease models. A recurring observation is this compound's selective agonism for the EP4 receptor, leading to the activation of the Gs protein-coupled signaling pathway. This consistency across different research groups suggests a reproducible biological effect.
In the context of ulcerative colitis , a phase II clinical trial (NCT00296556) indicated a potential therapeutic effect.[1][2][3][4] Preclinical studies in animal models of colitis have also consistently shown that this compound administration can ameliorate disease severity.
For bone regeneration , numerous independent in vivo studies in rodent models have reported that systemic administration of this compound enhances bone formation and increases bone mineral density.[5][6][7][8][9] These findings are corroborated by in vitro studies demonstrating its stimulatory effect on osteoblast differentiation.[6]
In models of acute kidney injury , research has shown that this compound can be protective.[10] This effect is attributed to the activation of EP4 receptors on myeloid cells, promoting an anti-inflammatory and pro-resolving phenotype.[10]
Comparative Data of this compound's Efficacy
To facilitate a clear comparison of this compound's performance, the following tables summarize quantitative data from key studies.
Table 1: this compound in a Rat Model of Bone Response to Mechanical Loading
| Treatment Group | Dose | Bone Mineral Density (BMD) of Tibia (mg/cm²) | Bone Formation Rate/Bone Surface (BFR/BS) at Endocortical Surface (μm³/μm²/day) |
| Vehicle (EP4-V) | - | Data not specified | Data not specified |
| Low-dose this compound (EP4-L) | 3 µg/kg | Not significantly different from vehicle | Not significantly different from vehicle |
| High-dose this compound (EP4-H) | 30 µg/kg | Significantly higher than vehicle (p < 0.05) | Significantly higher than vehicle (p < 0.001) |
Source: Adapted from a study on the effect of this compound on the cortical bone response to mechanical loading.[5]
Table 2: Comparison of this compound and L-902,688 in a Mouse Model of Acute Kidney Injury
| Treatment Group | Dose | Serum Creatinine (SCR) Reduction | Blood Urea Nitrogen (BUN) Reduction |
| This compound | 0.1 mg/kg | Significant reduction | Significant reduction |
| L-902,688 | 0.1 mg/kg | No significant reduction | No significant reduction |
Source: Adapted from a study on the Gs/Gi coupling selectivity of EP receptors.[11]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols from key studies on this compound.
Phase II Clinical Trial for Ulcerative Colitis (NCT00296556)
-
Objective: To assess the safety and efficacy of this compound (ONO-4819CD) in patients with mild to moderate ulcerative colitis refractory to 5-aminosalicylates.[3][4][12]
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[4]
-
Participants: Patients aged 20 years and older with a clinical diagnosis of active ulcerative colitis.[3]
-
Intervention: Intravenous administration of this compound or placebo for two weeks.[3]
-
Exclusion Criteria: Included recent corticosteroid or immunosuppressive therapy, impaired renal or hepatic function, and uncontrolled hypertension.[3]
In Vivo Bone Formation Studies in Rats
-
Objective: To evaluate the effect of this compound on bone formation and response to mechanical loading.[5][6]
-
Animal Model: Six-month-old female Wistar rats.[5]
-
Treatment: Subcutaneous injection of this compound (3 µg/kg or 30 µg/kg) or vehicle twice daily for 3 weeks.[5]
-
Mechanical Loading: The right tibia was subjected to 4-point bending every other day for 3 weeks.[5]
-
Analysis: Bone mineral density was measured, and histomorphometry of the cortical bone was performed.[5]
Acute Kidney Injury Animal Model
-
Objective: To investigate the role of EP4 activation by this compound in inflammatory resolution in acute kidney injury.[10]
-
Animal Model: Mice with myeloid-specific deletion of COX-2 or EP4.[10]
-
Induction of Injury: Unilateral ureteral obstruction (UUO) was performed.[10]
-
Treatment: this compound (75 μg/kg/day) was administered via a minipump one day before surgery.[10]
-
Analysis: Expression of inflammatory and resolving markers in renal myeloid cells was assessed.[10]
Visualizing the Mechanism and Workflow
To further clarify the processes involved, the following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow.
Caption: this compound signaling pathway via the EP4 receptor.
Caption: Experimental workflow for this compound in an AKI model.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. DDrare: Database of Drug Development for Rare Diseases [ddrare.nibn.go.jp]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Effect of EP4 agonist (ONO-4819CD) for patients with mild to moderate ulcerative colitis refractory to 5-aminosalicylates: a randomized phase II, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of a selective agonist for prostaglandin E receptor subtype EP4 (ONO-4819) on the cortical bone response to mechanical loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dose-Dependent Effects of a Novel Selective EP4 Prostaglandin Receptor Agonist on Treatment of Critical Size Femoral Bone Defects in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Effects of a prostaglandin EP4 agonist, ONO-4819, and risedronate on trabecular microstructure and bone strength in mature ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Myeloid cyclooxygenase-2/prostaglandin E2/E-type prostanoid receptor 4 promotes transcription factor MafB-dependent inflammatory resolution in acute kidney injury: PGE2 modulates macrophage phenotype through MafB - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Single hormone or synthetic agonist induces Gs/Gi coupling selectivity of EP receptors via distinct binding modes and propagating paths - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Rivenprost vs. Small Molecule Inhibitors: A Comparative Guide for Researchers
For researchers and professionals in drug development, this guide provides a detailed, data-driven comparison of Rivenprost, a selective EP4 receptor agonist, with various small molecule inhibitors targeting the EP4 receptor and associated signaling pathways. This document summarizes key efficacy data, outlines experimental methodologies, and visualizes relevant biological pathways to facilitate informed decisions in research and development.
Executive Summary
This compound is a potent and selective agonist for the prostaglandin (B15479496) E2 (PGE2) receptor EP4, demonstrating a Gs-protein biased signaling profile. This contrasts with other small molecule modulators of the EP4 receptor, including Gi-biased agonists and a range of antagonists. This guide presents a comparative analysis of this compound's efficacy against these small molecule inhibitors, focusing on their biochemical potency, cellular activity, and in vivo effects. The data indicates distinct pharmacological profiles that may translate to different therapeutic applications.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the quantitative data for this compound and a selection of small molecule inhibitors targeting the EP4 receptor. The data is compiled from various preclinical studies to provide a comparative overview of their potency and efficacy.
Table 1: In Vitro Efficacy of this compound and Small Molecule Inhibitors
| Compound | Target/Mechanism | Assay Type | Species | Value | Unit |
| This compound | EP4 Agonist (Gs-biased) | Ki | Human | 0.7 | nM |
| L902688 | EP4 Agonist (Gi-biased) | EC50 (cAMP) | Human | 34-70 | nM |
| L-161,982 | EP4 Antagonist | Ki | Human | 24 | nM |
| E7046 (Palupiprant) | EP4 Antagonist | IC50 (cAMP) | Human | 13.5 | nM |
| Ki | Human | 23.14 | nM | ||
| Grapiprant | EP4 Antagonist | Ki | Dog | 24 | nM |
Table 2: In Vivo Efficacy of this compound and Small Molecule EP4 Antagonists in a Collagen-Induced Arthritis (CIA) Mouse Model
| Compound | Dosing Regimen | Key Efficacy Endpoints | Outcome |
| This compound | Data not available in the searched literature for a direct comparison in a CIA model. | - | - |
| L-161,982 | 5 mg/kg, i.p., once daily for 2 weeks | Reduced joint swelling, lower arthritis score.[1] | Alleviated collagen-induced arthritis.[1] |
| Grapiprant | Oral administration (dose not specified in reviewed abstract) | Reduction in acute and chronic pain and inflammation.[2] | Effective in reducing pain and inflammation in rat models.[2] |
Signaling Pathways
The prostaglandin E2 receptor EP4 is a G-protein coupled receptor that can signal through two main pathways: the Gs pathway and the Gi pathway. This compound is known to be a Gs-biased agonist, while other small molecules can act as antagonists or Gi-biased agonists.
EP4 Receptor Signaling Cascade
Caption: EP4 receptor signaling pathways.
Experimental Workflows and Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to characterize this compound and small molecule inhibitors.
Radioligand Binding Assay (for Ki determination)
This assay is used to determine the binding affinity of a compound to its target receptor.
Caption: Workflow for Radioligand Binding Assay.
Protocol:
-
Membrane Preparation: Cells stably expressing the human EP4 receptor are harvested and homogenized. The cell lysate is centrifuged to pellet the membranes, which are then resuspended in a suitable buffer.
-
Binding Reaction: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled EP4 ligand (e.g., [3H]-PGE2) and varying concentrations of the unlabeled test compound (this compound or a small molecule inhibitor).
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 90 minutes) to allow binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.[3][4]
cAMP Functional Assay (for EC50/IC50 determination)
This assay measures the ability of a compound to stimulate (agonist) or inhibit (antagonist) the production of cyclic AMP (cAMP), a key second messenger in the EP4 signaling pathway.
Caption: Workflow for cAMP Functional Assay.
Protocol:
-
Cell Culture: Cells (e.g., HEK293 or CHO) stably or transiently expressing the human EP4 receptor are seeded in 96-well or 384-well plates.
-
Compound Treatment:
-
For Agonists (e.g., this compound): Cells are treated with serial dilutions of the agonist.
-
For Antagonists (e.g., E7046): Cells are pre-incubated with serial dilutions of the antagonist for a specific time before being stimulated with a fixed concentration of an EP4 agonist (like PGE2) that elicits a submaximal response.
-
-
Incubation: The cells are incubated for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
Cell Lysis: A lysis buffer is added to the wells to stop the reaction and release the intracellular cAMP.
-
cAMP Detection: The concentration of cAMP in the cell lysate is quantified using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or a bioluminescent assay.
-
Data Analysis: Dose-response curves are generated by plotting the cAMP signal against the logarithm of the compound concentration. The EC50 (for agonists) or IC50 (for antagonists) values are then determined from these curves.[5][6][7][8]
In Vivo Collagen-Induced Arthritis (CIA) Model
This is a widely used animal model for rheumatoid arthritis to evaluate the in vivo efficacy of anti-inflammatory compounds.
Caption: Workflow for Collagen-Induced Arthritis Model.
Protocol:
-
Induction of Arthritis:
-
Primary Immunization (Day 0): Susceptible mouse strains (e.g., DBA/1) are immunized with an emulsion of bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.
-
Booster Immunization (Day 21): A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.
-
-
Treatment: Following the onset of clinical signs of arthritis (typically around day 25-28), mice are randomly assigned to treatment groups and receive daily administration of the test compound (e.g., an EP4 antagonist) or vehicle via a relevant route (e.g., oral gavage, intraperitoneal injection).
-
Clinical Assessment: The severity of arthritis in each paw is assessed several times a week using a macroscopic scoring system (e.g., 0-4 scale based on erythema, swelling, and joint rigidity).
-
Histopathological Analysis: At the end of the study, animals are euthanized, and their joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) and Safranin O to evaluate synovial inflammation, cartilage destruction, and bone erosion.
-
Data Analysis: The clinical arthritis scores and histopathological parameters are statistically compared between the different treatment groups.[9][10][11][12]
Conclusion
This compound, as a Gs-biased EP4 agonist, presents a distinct pharmacological profile compared to Gi-biased agonists and the various small molecule antagonists targeting the EP4 receptor. The choice between these molecules for therapeutic development will depend on the specific pathophysiology of the target disease. The data and protocols presented in this guide offer a foundational resource for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential of modulating the EP4 receptor pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. monvt.eu [monvt.eu]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. revvity.com [revvity.com]
- 8. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]
- 9. researchgate.net [researchgate.net]
- 10. chondrex.com [chondrex.com]
- 11. researchgate.net [researchgate.net]
- 12. resources.amsbio.com [resources.amsbio.com]
Validating Rivenprost's Mechanism: A Comparative Guide to EP4 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Rivenprost, a selective prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4) agonist, with other EP4 modulators. It details the experimental validation of this compound's mechanism of action through the use of selective EP4 receptor antagonists, supported by experimental data and detailed protocols.
Introduction to this compound and the EP4 Receptor
This compound (also known as ONO-4819) is a potent and selective agonist for the EP4 receptor, a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes, including inflammation, bone metabolism, and gastrointestinal homeostasis.[1] The EP4 receptor is primarily coupled to the Gs alpha subunit (Gαs), and its activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels.[1] This signaling cascade mediates many of the therapeutic effects attributed to EP4 agonism. However, evidence also suggests that the EP4 receptor can couple to alternative signaling pathways, such as those involving the Gi alpha subunit (Gαi) and β-arrestin.[2]
This compound has demonstrated a Gs-biased agonism, which is believed to contribute to its specific therapeutic profile, including its potential in treating ulcerative colitis and osteoporosis.[2] Validating that the observed effects of this compound are indeed mediated through the EP4 receptor is a critical step in its pharmacological characterization. The most direct method for this validation is the use of selective EP4 receptor antagonists to competitively block the effects of this compound.
Comparative Analysis of this compound and Other EP4 Agonists
This compound's pharmacological profile can be better understood when compared with other EP4 agonists. A key differentiator is its biased agonism. For instance, while this compound shows a greater Gs-biased activity, other agonists like L902688 are more Gi-biased.[2] This difference in signaling preference can lead to distinct downstream cellular responses.
| Compound | Primary Signaling Bias | Reported Therapeutic Area | Reference |
| This compound | Gs-biased | Ulcerative Colitis, Osteoporosis | [2] |
| L902688 | Gi-biased | Research Compound | [2] |
| KMN-80 | Not specified | Research Compound |
Validating this compound's Mechanism with EP4 Receptor Antagonists
The specificity of this compound for the EP4 receptor can be unequivocally demonstrated by the ability of a selective EP4 antagonist to inhibit its action. L-161,982 is a well-characterized, selective EP4 receptor antagonist that has been successfully used to validate this compound's mechanism.
Experimental Evidence: Antagonism of this compound-Induced Neuronal Excitation
A study by Mendiguren et al. (2024) demonstrated that this compound increases the firing rate of neurons in the locus coeruleus in a concentration-dependent manner.[3][4] This excitatory effect was blocked by the EP4 receptor antagonist L-161,982, confirming that the action of this compound is mediated through the EP4 receptor.[3][4]
| Agonist | Antagonist (Concentration) | Effect on Neuronal Firing Rate | pKB of Antagonist | Reference |
| This compound (0.01 nM - 1 µM) | L-161,982 (30 nM and 300 nM) | Blockade of this compound-induced increase | 8.06 ± 0.18 | [3] |
Comparison of Selective EP4 Receptor Antagonists
Several selective EP4 receptor antagonists are available for research purposes. Their potency and selectivity are key parameters for their use in validating the mechanism of EP4 agonists like this compound.
| Antagonist | Alternative Names | Potency (Ki) | Potency (IC50/pA2) | Reference |
| L-161,982 | 24 nM | [1] | ||
| Grapiprant | CJ-023,423, AAT-007 | 13 ± 4 nM | pA2: 8.3 ± 0.03 | [5] |
| ONO-AE3-208 | AE3-208 | 1.3 nM | [5] | |
| AAT-008 | 0.97 nM | [5] | ||
| ER-819762 | 59 nM | [5] | ||
| BGC20-1531 | pKi: 7.9 | pKB: 7.6-7.8 | [5] |
Signaling Pathways and Experimental Workflow
EP4 Receptor Signaling Pathway
The following diagram illustrates the primary Gs-coupled signaling pathway activated by this compound and the point of inhibition by an EP4 receptor antagonist.
Experimental Workflow for Validating this compound's Mechanism
This diagram outlines a typical workflow for confirming that this compound's activity is mediated by the EP4 receptor using a selective antagonist.
Experimental Protocols
In Vitro Validation using a cAMP Assay
This protocol describes how to validate the EP4-mediated mechanism of this compound by measuring its ability to increase intracellular cAMP and the blockade of this effect by an EP4 antagonist.
Materials:
-
HEK293 cells stably expressing the human EP4 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
This compound
-
Selective EP4 receptor antagonist (e.g., L-161,982)
-
Forskolin (positive control)
-
IBMX (phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., TR-FRET based)
-
96-well white cell culture plates
Procedure:
-
Cell Seeding: Seed HEK293-hEP4 cells in a 96-well white plate at a density of 10,000 cells/well and culture overnight.
-
Cell Starvation: The following day, replace the culture medium with serum-free medium and incubate for 4-6 hours.
-
Antagonist Pre-incubation: Prepare a solution of the EP4 antagonist in assay buffer (e.g., HBSS with 0.1% BSA and 500 µM IBMX). Add the antagonist solution to the appropriate wells and incubate for 30 minutes at 37°C.
-
Agonist Stimulation: Prepare a solution of this compound in assay buffer. Add the this compound solution to the wells (with and without antagonist) and incubate for 30 minutes at 37°C. Include wells with vehicle control and a positive control (e.g., 10 µM Forskolin).
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Plot the concentration-response curve for this compound in the absence and presence of the antagonist. A rightward shift in the this compound concentration-response curve in the presence of the antagonist indicates competitive antagonism and validates the EP4-mediated mechanism.
In Vitro Validation using an ERK Phosphorylation Assay
This protocol details the validation of this compound's EP4-mediated signaling through the ERK pathway.
Materials:
-
Cells expressing the EP4 receptor (e.g., HCA-7 colon cancer cells)
-
Cell culture medium
-
This compound
-
Selective EP4 receptor antagonist (e.g., L-161,982)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2
-
Secondary antibody (HRP-conjugated)
-
Western blot reagents and equipment
Procedure:
-
Cell Culture and Starvation: Culture cells to 80-90% confluency. Starve the cells in serum-free medium for 12-24 hours.
-
Antagonist Pre-treatment: Pre-treat the cells with the EP4 antagonist or vehicle for 1 hour.
-
This compound Stimulation: Stimulate the cells with this compound for a predetermined time (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-ERK signal to the total-ERK signal. A significant reduction in this compound-induced ERK phosphorylation in the presence of the antagonist confirms an EP4-mediated mechanism.
Conclusion
The selective EP4 receptor agonist this compound primarily signals through the Gs-cAMP pathway. The use of selective EP4 receptor antagonists, such as L-161,982, provides a robust and reliable method for validating that the pharmacological effects of this compound are mediated through its intended target. The experimental protocols outlined in this guide offer a framework for researchers to conduct these validation studies, ensuring the specificity of this compound's mechanism of action. This comparative approach is essential for the continued development and characterization of novel EP4-targeted therapeutics.
References
- 1. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single hormone or synthetic agonist induces Gs/Gi coupling selectivity of EP receptors via distinct binding modes and propagating paths - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Pharmacological characterization of prostaglandin E2 EP2 and EP4 receptors in male rat locus coeruleus neurons ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Independent Validation of Rivenprost: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Rivenprost's performance with alternative therapies across its potential therapeutic indications. The information is compiled from published research and clinical trial data to support independent validation and inform further research and development.
Ulcerative Colitis
This compound, a selective prostaglandin (B15479496) E receptor 4 (EP4) agonist, has been investigated for the treatment of mild to moderate ulcerative colitis (UC). Its mechanism of action involves the activation of the EP4 receptor, which is constitutively expressed in the colonic epithelium and upregulated during inflammation. This activation is believed to promote regeneration of the intestinal epithelium and suppress the immune response. A key clinical trial for this compound in this indication is NCT00296556, a Phase II, randomized, double-blind, placebo-controlled multicenter trial.[1][2][3][4][5]
Comparison with Alternative Therapies
Commonly used treatments for mild to moderate UC include aminosalicylates (e.g., mesalamine), corticosteroids, and immunomodulators. For moderate to severe disease, targeted therapies like Janus kinase (JAK) inhibitors (e.g., tofacitinib) and anti-TNF-α biologics (e.g., adalimumab) are employed.
Table 1: Comparison of Efficacy and Safety in Ulcerative Colitis
| Drug Class | Drug | Efficacy | Safety/Adverse Events |
| EP4 Agonist | This compound (ONO-4819CD) | In a Phase II trial, 3 of 4 patients treated with ONO-4819CD showed a decrease in the Disease Activity Index (DAI) score.[5] | Adverse drug reactions included neutropenia, elevated blood eosinophils, headache, hot flashes, constipation, diarrhea, fever, and hypotension (all mild).[5] |
| Aminosalicylate | Mesalamine | Clinical remission rates of 40-70% have been reported over 6-8 weeks.[6] | Generally well-tolerated with a side-effect profile comparable to placebo.[6] |
| JAK Inhibitor | Tofacitinib | In Phase 3 trials, remission at 8 weeks was achieved in up to 41% of patients receiving the 15mg dose.[7] | Increased risk of infections, hyperlipidemia, and potential for cardiovascular events. |
| Anti-TNF-α | Adalimumab | In a pivotal trial, 18.5% of patients in the adalimumab 160/80 mg group were in remission at week 8, compared with 9.2% in the placebo group.[8] | Increased risk of infections, injection site reactions, and potential for infusion-related reactions. |
Experimental Protocols
This compound (ONO-4819CD) - NCT00296556
-
Study Design: A Phase II, randomized, double-blind, placebo-controlled, multicenter trial.[1][3][4]
-
Patient Population: Patients with mild to moderate active ulcerative colitis who were refractory to 5-aminosalicylates.[1][5]
-
Intervention: Intravenous administration of ONO-4819CD or placebo.[2][4]
-
Primary Endpoint: Clinical remission defined by a decrease in the total Disease Activity Index (DAI) score of more than 3 points at 2 weeks.[5]
-
Secondary Endpoints: Changes in DAI scores, colonoscopic and histopathological scores, and cytokine levels at various time points.[3]
Signaling Pathway and Experimental Workflow
This compound signaling pathway in ulcerative colitis.
Experimental workflow for the this compound UC trial.
Osteoporosis
This compound's agonistic activity on the EP4 receptor has been shown to stimulate osteoblast differentiation and bone formation, making it a potential anabolic agent for osteoporosis. Preclinical studies have demonstrated its ability to increase bone mineral density.
Comparison with Alternative Therapies
Standard treatments for osteoporosis include anti-resorptive agents like bisphosphonates (e.g., alendronate) and denosumab, and other anabolic agents like teriparatide.
Table 2: Comparison of Efficacy and Safety in Osteoporosis
| Drug Class | Drug | Efficacy (Fracture Risk Reduction) | Safety/Adverse Events |
| EP4 Agonist | This compound | Preclinical data suggests increased bone formation. Clinical fracture data is not available. | Clinical safety data in osteoporosis is not available. |
| Bisphosphonate | Alendronate | Reduces the risk of spine and hip fractures. | Gastrointestinal issues, and in rare cases, osteonecrosis of the jaw and atypical femoral fractures. |
| RANKL Inhibitor | Denosumab | Reduces the risk of vertebral, non-vertebral, and hip fractures.[9] | Skin reactions, hypocalcemia, and rare instances of osteonecrosis of the jaw and atypical femoral fractures. |
| PTH Analog | Teriparatide | Reduces the risk of new vertebral and non-vertebral fractures.[10] | Nausea, dizziness, and a theoretical risk of osteosarcoma. |
Experimental Protocols
As clinical trial data for this compound in osteoporosis is not publicly available, a detailed experimental protocol cannot be provided at this time.
Signaling Pathway
This compound's anabolic signaling in bone.
Ocular Hypertension
This compound is also being investigated for the treatment of ocular hypertension, a major risk factor for glaucoma. Its mechanism is thought to involve increasing the outflow of aqueous humor.
Comparison with Alternative Therapies
First-line treatments for ocular hypertension and glaucoma include prostaglandin analogs (e.g., latanoprost (B1674536), bimatoprost) and beta-blockers (e.g., timolol).
Table 3: Comparison of Efficacy and Safety in Ocular Hypertension
| Drug Class | Drug | Efficacy (IOP Reduction) | Safety/Adverse Events |
| EP4 Agonist | This compound | Clinical data on IOP reduction is not publicly available. | Clinical safety data in ocular hypertension is not available. |
| Prostaglandin Analog | Latanoprost | Reduces IOP by approximately 25-33%. | Iris color change, eyelash growth, and ocular surface irritation. |
| Prostaglandin Analog | Bimatoprost | Can provide superior IOP lowering compared to latanoprost and timolol.[11][12] | Similar to latanoprost, with a potentially higher incidence of conjunctival hyperemia. |
| Beta-Blocker | Timolol | Reduces IOP by approximately 20-25%. | Ocular irritation, and potential systemic effects such as bradycardia and bronchospasm. |
Experimental Protocols
As clinical trial data for this compound in ocular hypertension is not publicly available, a detailed experimental protocol cannot be provided at this time.
Signaling Pathway
Proposed mechanism of this compound in the eye.
Acute Kidney Injury
The pathophysiology of acute kidney injury (AKI) is complex, involving inflammation, oxidative stress, and cellular injury.[13] There are currently no targeted pharmacological therapies for AKI, with treatment being primarily supportive. This compound's anti-inflammatory and cytoprotective effects through EP4 receptor activation suggest a potential therapeutic role.
Comparison with Alternative Therapies
As there are no approved targeted therapies for AKI, a direct comparison is not applicable. The standard of care involves managing fluid and electrolyte balance and, in severe cases, renal replacement therapy.
Table 4: Potential Role of this compound in Acute Kidney Injury
| Therapeutic Approach | Mechanism | Potential Benefit of this compound |
| Supportive Care | Maintenance of fluid and electrolyte balance, management of complications. | Not applicable. |
| Emerging Therapies | Targeting inflammation, apoptosis, and promoting renal repair. | This compound's activation of the EP4 receptor may reduce inflammation and promote tubular epithelial cell survival and regeneration. |
Experimental Protocols
Preclinical studies would be necessary to establish the efficacy and safety of this compound in animal models of AKI before progressing to clinical trials in humans.
Pathophysiological and Therapeutic Relationship
Potential therapeutic role of this compound in AKI.
References
- 1. Effect of EP4 agonist (ONO-4819CD) for patients with mild to moderate ulcerative colitis refractory to 5-aminosalicylates: a randomized phase II, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Effect of EP4 agonist (ONO-4819CD) for patients with mild to moderate ulcerative colitis refractory to 5-aminosalicylates: a randomized phase II, placebo-controlled trial. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Update on the Mechanism of Action of Topical Prostaglandins for Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adalimumab regulates intracellular TNFα production in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The RANKL pathway and denosumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Denosumab: Targeting the RANKL pathway to treat Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Teriparatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Bisphosphonate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Mesalamine for Ulcerative Colitis [webmd.com]
- 13. alliedacademies.org [alliedacademies.org]
Rivenprost: A Comparative Analysis of Its Therapeutic Window Against Other Prostaglandins
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of available preclinical and clinical data provides insights into the therapeutic window of Rivenprost (ONO-4819), a selective prostaglandin (B15479496) E receptor 4 (EP4) agonist, in comparison to other widely used prostaglandin analogs. This guide synthesizes experimental data to offer researchers, scientists, and drug development professionals a clear perspective on the potential efficacy and safety profile of this compound relative to its counterparts.
This compound has been investigated for its potential therapeutic applications in a range of conditions, including ulcerative colitis, glaucoma, and for its bone anabolic and hepatoprotective effects.[1] Understanding its therapeutic window—the dosage range between the minimum effective dose and the dose at which adverse effects occur—is crucial for its clinical development and potential positioning against established prostaglandin-based therapies such as latanoprost (B1674536), misoprostol, and alprostadil.
Comparative Efficacy and Safety Profile
The therapeutic utility of any prostaglandin analog is defined by its ability to elicit a desired physiological response at a dose that minimizes off-target and mechanism-based side effects. The following tables summarize the available quantitative data from preclinical and clinical studies to compare the therapeutic windows of this compound and other key prostaglandins (B1171923).
Table 1: Preclinical Dose-Response Data for this compound (ONO-4819)
| Indication | Animal Model | Effective Dose Range | Observed Efficacy | Adverse Effects at Higher Doses | Reference |
| Acute Liver Injury | Wistar Rats | 0.01 - 0.2 mg/kg (i.p.) | Significant inhibition of hepatic necrosis and elevation of liver enzymes.[2] | Diarrhea and hypotension reported at higher, unspecified doses in rodents. | [2] |
| Bone Formation | Sprague-Dawley Rats | 10 µg/kg (s.c.) | Increased bone formation and decreased adipocyte number. | Not specified in the study. | |
| Ocular Hypertension | Mouse Model | 5 µ g/dose (topical) | 58.4% peak reduction in intraocular pressure (IOP). | Not specified in the study. | [3] |
| Neuronal Firing Rate | Rat Brain Slices | 0.01 nM - 1 µM | Concentration-dependent increase in firing rate of locus coeruleus neurons. | Not applicable (in vitro). | [1] |
Table 2: Therapeutic Window of Selected Prostaglandin Analogs
| Prostaglandin | Primary Indication | Typical Clinical Dose | Therapeutic Effect | Common Dose-Limiting Side Effects | Reference |
| Latanoprost | Glaucoma | 0.005% ophthalmic solution, 1 drop daily | ~30% reduction in IOP. | Ocular hyperemia, iris pigmentation. More frequent dosing can decrease efficacy. | [4] |
| Travoprost | Glaucoma | 0.004% ophthalmic solution, 1 drop daily | ~30% reduction in IOP. | Ocular hyperemia. | |
| Bimatoprost | Glaucoma | 0.03% ophthalmic solution, 1 drop daily | ~33% reduction in IOP. | Ocular hyperemia. | |
| Misoprostol | NSAID-induced ulcers | 200 mcg, 4 times daily (oral) | Prevention of gastric ulcers. | Diarrhea, abdominal pain. | [3] |
| Alprostadil | Erectile Dysfunction | 1.25 - 60 mcg (intracavernosal) | Dose-dependent erection suitable for intercourse. | Penile pain, prolonged erection (priapism). | [5][6] |
Signaling Pathways and Experimental Workflows
To understand the mechanistic basis of this compound's action and the methods used to characterize its effects, the following diagrams illustrate its signaling pathway and a typical experimental workflow for assessing prostaglandin efficacy.
Detailed Experimental Protocols
In Vivo Model of Steroid-Induced Ocular Hypertension in Mice
Objective: To evaluate the dose-response effect of this compound on intraocular pressure (IOP) in a mouse model of ocular hypertension.
Protocol:
-
Animal Model: Male C57BL/6J mice are used. Ocular hypertension is induced by weekly periocular injections of dexamethasone.
-
Drug Administration: After establishment of elevated IOP, mice are randomized into groups. This compound, dissolved in a suitable vehicle, is administered topically to the eye at varying doses (e.g., 1 µg, 5 µg, 10 µg per dose) twice daily. A vehicle control group receives the vehicle alone.
-
IOP Measurement: IOP is measured in conscious mice at baseline and at multiple time points after drug administration using a rebound tonometer (e.g., TonoLab).
-
Data Analysis: The percentage reduction in IOP from baseline is calculated for each dose group and compared to the vehicle control. A dose-response curve is generated to determine the effective dose range.
Gastric Cytoprotection Assay in Rats (Ethanol-Induced Ulcer Model)
Objective: To assess the dose-dependent gastroprotective effects of this compound against ethanol-induced gastric ulcers.
Protocol:
-
Animal Model: Male Wistar rats are fasted for 24 hours with free access to water.
-
Drug Administration: Rats are orally administered with different doses of this compound (e.g., 10, 30, 100 µg/kg) or vehicle. A positive control group may receive a known cytoprotective agent like misoprostol.
-
Ulcer Induction: One hour after drug administration, 1 mL of absolute ethanol (B145695) is administered orally to induce gastric lesions.
-
Ulcer Assessment: One hour after ethanol administration, rats are euthanized, and their stomachs are removed. The stomachs are opened along the greater curvature, and the ulcer index is determined by measuring the total area of hemorrhagic lesions in the gastric mucosa.
-
Data Analysis: The percentage of ulcer inhibition is calculated for each dose of this compound compared to the vehicle control group.
In Vitro EP4 Receptor Activation Assay (cAMP Measurement)
Objective: To determine the potency and efficacy of this compound in activating the EP4 receptor.
Protocol:
-
Cell Culture: Human embryonic kidney (HEK) 293 cells stably expressing the human EP4 receptor are cultured in appropriate media.
-
Assay Procedure:
-
Cells are seeded in 96-well plates.
-
On the day of the assay, the culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are stimulated with increasing concentrations of this compound (e.g., 10⁻¹² to 10⁻⁵ M) for a defined period (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement: Intracellular cAMP levels are quantified using a competitive immunoassay kit (e.g., ELISA or HTRF-based assay) according to the manufacturer's instructions.
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the this compound concentration. The EC₅₀ (half-maximal effective concentration) and Emax (maximum effect) values are calculated to determine the potency and efficacy of this compound.
Discussion
The available data suggests that this compound is a potent and selective EP4 agonist with demonstrated efficacy in various preclinical models. Its therapeutic window appears to be influenced by dose-dependent side effects such as hypotension and diarrhea, which are common to many prostaglandins.
In the context of glaucoma, a preclinical study showed that this compound effectively lowers IOP, although its peak effect was less pronounced than that of the mixed EP2/EP3/EP4 agonist misoprostol.[3] Further head-to-head studies with clinically established FP agonists like latanoprost in relevant animal models are needed to fully delineate its comparative therapeutic index for this indication.
For gastrointestinal protection, the activation of EP4 receptors by agonists has been shown to be involved in mucosal protection and ulcer healing.[2][7] While direct comparative studies are lacking, the known cytoprotective effects of other prostaglandins like misoprostol, which also acts on EP receptors, suggest a potential therapeutic role for this compound in this area. However, the potential for gastrointestinal side effects at higher doses will need to be carefully evaluated.
References
- 1. Researchers Discover Two Drugs That Can Protect Against Glaucoma in Preclinical Models - Penn Medicine [www3.pennmedicine.org]
- 2. alliedacademies.org [alliedacademies.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A novel prostaglandin E receptor subtype agonist, 0N0-4819, attenuates acute experimental liver injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of EP4 agonist (ONO-4819CD) for patients with mild to moderate ulcerative colitis refractory to 5-aminosalicylates: a randomized phase II, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jpp.krakow.pl [jpp.krakow.pl]
- 7. Prostaglandin EP receptors and their roles in mucosal protection and ulcer healing in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
Meta-analysis of Rivenprost's effectiveness in bone healing studies
For Researchers, Scientists, and Drug Development Professionals
The quest for therapeutic agents that can accelerate and improve the outcomes of bone healing is a critical area of research in orthopedics and regenerative medicine. This guide provides a comparative analysis of Rivenprost (also known as NOV004), a novel investigational drug, with two established alternatives: Bone Morphogenetic Protein-2 (BMP-2) and Teriparatide. While this compound is in the preclinical stages of development, this guide synthesizes the available data and compares its proposed mechanism and early findings with the extensive experimental and clinical data for BMP-2 and teriparatide.
Executive Summary
This compound (NOV004) is an injectable, bone-targeting anabolic agent being developed by Novosteo, now part of Quince Therapeutics.[1] Preclinical data suggests it can significantly accelerate fracture repair.[2] Unlike the broad activity of BMP-2 or the systemic administration of teriparatide, this compound is designed to concentrate at the fracture site, potentially enhancing efficacy and reducing systemic exposure.[3] This guide presents a meta-analysis of the available data to offer a comparative perspective on these three agents.
Quantitative Data Comparison
The following tables summarize the quantitative data on the effectiveness of BMP-2 and Teriparatide in bone healing from various clinical and preclinical studies. As this compound is still in preclinical development, directly comparable clinical data is not yet available.
Table 1: Efficacy of Recombinant Human Bone Morphogenetic Protein-2 (rhBMP-2) in Bone Healing
| Outcome Measure | Study Population | rhBMP-2 Group | Control Group | p-value | Source |
| Union Rate (Long Bone Non-Unions) | 91 patients with long bone non-unions | 89% (64/72) | 47% (9/19) | < 0.001 | [4] |
| Time to Union (Long Bone Non-Unions) | 91 patients with long bone non-unions | Significantly faster healing (HR=2.78) | Slower healing | < 0.001 | [4] |
| Union Rate (Femoral Non-Unions) | 42 patients with femoral non-unions | 85% (28/33) | 44% (4/9) | 0.022 | [4] |
| Union Rate (Tibial Non-Unions) | 31 patients with tibial non-unions | 93% (25/27) | 33% (1/4) | 0.039 | [4] |
| Secondary Intervention Rate (Open Tibial Fractures) | 450 patients with open tibial fractures | 30% | 46% | 0.0005 | [5] |
| Healing Rate at 6 months (Open Tibial Fractures) | 450 patients with open tibial fractures | 21% higher than control | - | 0.008 | [5] |
Table 2: Efficacy of Teriparatide in Fracture Healing
| Outcome Measure | Study Population | Teriparatide Group | Control Group | p-value | Source |
| Delayed Union Rate (Atypical Femoral Fracture) | 214 patients with atypical femoral fractures | Lower incidence (OR=0.24) | Higher incidence | < 0.01 | [6] |
| Nonunion Rate (Atypical Femoral Fracture) | 214 patients with atypical femoral fractures | Lower incidence (OR=0.21) | Higher incidence | 0.02 | [6] |
| Time to Fracture Healing (Atypical Femoral Fracture) | 214 patients with atypical femoral fractures | 1.81 months shorter | Longer healing time | < 0.01 | [6] |
| Radiographic Bone Healing | 11 studies (6 RCTs, 5 retrospective) | Positive effect in 6 studies | - | - | [7] |
| Functional Recovery (Pain Reduction/Mobilization) | 11 studies (6 RCTs, 5 retrospective) | Improvement in 6 studies | - | - | [7] |
| Pain Resolution at 12 weeks | 145 patients with various fractures | 97.2% | - | - | [8] |
| Fracture Union | 145 patients with delayed/non-union | 93% | - | - | [8] |
This compound (NOV004) Preclinical Findings:
While quantitative clinical data for this compound is not available, preclinical studies have shown promising results:
-
Accelerated Healing: Demonstrated a potential to reduce fracture healing time by 50%.[9]
-
Increased Bone Density and Strength: In animal models of osteogenesis imperfecta, NOV004 promoted accelerated increases in bone density and strength directly at the fracture site.[1] In other preclinical fracture studies, NOV004 increased new bone production three-fold and resulted in bone that was almost twice as dense as bone treated with a non-targeted therapeutic.[2]
-
Restored Strength: At three weeks post-fracture in animal studies, treatment with NOV004 resulted in the bone reaching pre-fracture strength and more than doubling the strength of the control group.[2]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of typical experimental protocols used in the evaluation of bone healing agents.
Protocol 1: Animal Model of Long Bone Non-Union for BMP-2 Evaluation (Based on Michel et al., 2021)
-
Animal Model: A total of 91 patients with non-unions of long bones were retrospectively analyzed.[4] For preclinical animal studies, a common model is the creation of a critical-size defect in the femur or tibia of rats or rabbits.[10]
-
Surgical Procedure: For the clinical study, patients underwent surgical treatment for non-union, which included debridement of the non-union site and stabilization with internal fixation.[4] In animal models, a standardized osteotomy is created, and the bone is stabilized with an intramedullary pin or an external fixator.[11][12]
-
Treatment Groups:
-
Outcome Assessment:
-
Radiographic Evaluation: Serial plain X-rays were taken to assess bone healing, looking for bridging callus formation across the fracture gap.[4]
-
Clinical Examination: Clinical signs of union, such as the absence of pain on weight-bearing and palpation, were evaluated.[4]
-
Time to Union: Defined as the time from surgery to the first radiographic evidence of bridging callus on at least three of four cortices.[4]
-
Union Rate: The percentage of patients achieving bony union within the follow-up period (24 months).[4]
-
-
Statistical Analysis: Cox regression was used to analyze the time to union, and Fisher's exact test was used for union rates.[4]
Protocol 2: Randomized Controlled Trial of Teriparatide for Atypical Femoral Fractures (Meta-analysis by Kim et al., 2023)
-
Study Design: A meta-analysis of six studies comparing patients who received teriparatide after an atypical femoral fracture (AFF) with those who did not.[6]
-
Patient Population: A total of 214 patients with AFFs were included, with 93 in the teriparatide group and 121 in the control group.[6]
-
Treatment:
-
Outcome Measures:
-
Data Analysis: A pairwise meta-analysis was conducted using odds ratios (OR) for dichotomous outcomes (delayed union, nonunion) and mean differences (MD) for continuous outcomes (healing time).[6]
Evaluation of Bone Healing in Animal Models
Preclinical evaluation of bone healing agents typically involves rodent or rabbit models.[13][14] A common approach is the creation of a standardized fracture or bone defect, followed by treatment with the investigational drug.[10][11] Evaluation methods include:
-
Micro-Computed Tomography (µCT): Provides high-resolution 3D images to quantify callus volume, bone volume fraction, and bone mineral density.[15][16]
-
Biomechanical Testing: Measures the mechanical strength of the healed bone through tests like three-point bending or torsional testing.[12]
-
Histology: Microscopic examination of bone tissue to assess the quality of new bone formation, cartilage content, and cellular activity.[12]
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms and the experimental processes is fundamental for drug development.
Signaling Pathway of this compound (as a PTHrP Analog) and Teriparatide
This compound (NOV004) is described as an abaloparatide-like peptide.[1] Abaloparatide and Teriparatide are analogs of parathyroid hormone (PTH) and parathyroid hormone-related protein (PTHrP), respectively. They both act on the PTH receptor 1 (PTH1R), a G-protein coupled receptor. Intermittent activation of this receptor leads to a net anabolic effect on bone.
References
- 1. Quince Therapeutics Presents Preclinical Data at OI 2022 Demonstrating Potential of a Targeted Anabolic for Accelerated Bone Healing of Osteogenesis Imperfecta Fractures | Quince Therapeutics [ir.quincetx.com]
- 2. Novosteo - SPEEDA Edge [sp-edge.com]
- 3. news-medical.net [news-medical.net]
- 4. Effect of Bone Morphogenetic Protein-2 in the Treatment of Long Bone Non-Unions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recombinant human bone morphogenetic protein-2 in the treatment of bone fractures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of teriparatide on fracture healing after atypical femoral fracture: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. KoreaMed Synapse [synapse.koreamed.org]
- 8. Teriparatide in fracture healing: Case series and review of literature - IP Int J Orthop Rheumatol [ijor.org]
- 9. Injectable pharmaceutical aims to accelerate bone healing, receives international recognition - Purdue University News [purdue.edu]
- 10. Advances in Animal Models for Studying Bone Fracture Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Experimental model for fractures and bone-healing in rats [medigraphic.com]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Assessment of Bone Fracture Healing Using Micro-Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessment of Bone Fracture Healing Using Micro-Computed Tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Rivenprost: A Guide for Laboratory Professionals
For research use only. Not for human or veterinary use.
This document provides essential safety and logistical information for the proper disposal of Rivenprost (also known as ONO-4819), a selective EP4 receptor agonist. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. This compound is a potent prostaglandin (B15479496) analogue and should be handled as hazardous chemical waste from generation to disposal.
Immediate Safety Precautions
Before beginning any disposal-related activities, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Safety glasses or goggles
-
Chemical-resistant gloves (nitrile or neoprene)
-
A lab coat
All handling of this compound, including solution preparation and waste consolidation, should be performed in a well-ventilated area, preferably within a chemical fume hood. An eyewash station and safety shower must be readily accessible.
Waste Identification and Segregation
Proper segregation of waste is the first step in compliant disposal. All items that have come into contact with this compound must be considered contaminated and disposed of as chemical waste. Do not mix this compound waste with general laboratory trash or other waste streams.
| Waste Type | Description | Recommended Container |
| Unused/Expired this compound | Pure solid compound or original solutions from the manufacturer. | Original, tightly sealed container. |
| Liquid Waste | Aqueous buffers, organic solvents (e.g., DMSO, ethanol), and cell culture media containing this compound. | Labeled, leak-proof, and chemically compatible waste bottle. |
| Solid Waste | Contaminated consumables such as pipette tips, microfuge tubes, gloves, bench paper, and empty vials. | Labeled, double-lined, puncture-resistant chemical waste bag or container. |
| Sharps Waste | Contaminated needles, syringes, or scalpel blades. | Labeled, puncture-proof sharps container. |
Step-by-Step Disposal Protocol
Note: These are general guidelines. Always follow the specific protocols established by your institution's Environmental Health & Safety (EHS) department and comply with all local, state, and federal regulations.
Step 1: Inactivation (Optional and Procedure-Dependent)
Currently, there are no universally established protocols for the chemical inactivation of this compound in a standard laboratory setting. Therefore, inactivation is not recommended without a validated procedure and approval from your institution's EHS office. Treat all this compound waste as chemically active.
Step 2: Waste Collection and Containment
-
Pure Compound and Original Solutions: Keep unused or expired this compound in its original container. Ensure the cap is tightly sealed.
-
Aqueous and Solvent-Based Liquid Waste: Collect all liquid waste containing this compound in a designated, compatible hazardous waste container. Do not fill the container beyond 90% capacity to prevent spills.
-
Contaminated Solids: Place all contaminated solid materials into a designated chemical waste bag or container. Seal the inner bag before closing the outer container.
-
Contaminated Sharps: Immediately place all contaminated sharps into an approved sharps container to prevent accidental punctures.
Step 3: Labeling
Properly label all waste containers. The label should be securely affixed and include the following information:
-
The words "Hazardous Waste"
-
Full chemical name: "this compound (ONO-4819)"
-
All other chemical constituents and their approximate concentrations (e.g., "Methanol," "DMSO," "PBS")
-
Associated hazards (e.g., "Toxic")
-
The date accumulation started
-
Principal Investigator's name and laboratory contact information
Step 4: Storage Pending Disposal
Store all this compound waste in a designated, secure satellite accumulation area within the laboratory. This area should be clearly marked, have secondary containment, and be away from drains and sources of ignition.
Step 5: Arrange for Pickup and Disposal
Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this compound waste via standard trash or pour it down the drain.[1][2] Improper disposal can lead to environmental contamination and regulatory violations.
Experimental Workflow and Disposal Pathway
The following diagram illustrates the decision-making process for the proper handling and disposal of this compound waste in a laboratory setting.
Caption: Workflow for the segregation and disposal of this compound waste.
This procedural guidance is intended to supplement, not replace, institutional and regulatory requirements. Always prioritize safety and compliance in the handling and disposal of all laboratory chemicals.
References
Navigating the Safe Handling of Rivenprost: A Comprehensive Guide for Researchers
For immediate reference, researchers handling Rivenprost should adhere to stringent safety protocols, including the use of appropriate personal protective equipment (PPE), and follow precise operational and disposal plans. This guide provides essential, step-by-step procedures to ensure laboratory safety and mitigate risks associated with this potent EP4 receptor agonist.
This compound, a selective agonist for the prostaglandin (B15479496) E receptor EP4, requires careful handling due to its pharmacological activity and potential health hazards. This document outlines the necessary precautions, equipment, and procedures for its safe use in a laboratory setting, targeting researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE) and Engineering Controls
To minimize exposure, all work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. The following personal protective equipment is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, must be worn. Gloves should be inspected before use and replaced immediately if contaminated or damaged.
-
Body Protection: A laboratory coat or a disposable gown should be worn to prevent skin contact.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator is required.
Operational Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound, from initial receipt to final disposal. Adherence to this workflow is critical for maintaining a safe laboratory environment.
Quantitative Safety Data
While specific occupational exposure limits for this compound have not been established, the following table summarizes key physical and chemical properties relevant to its safe handling.
| Property | Value |
| CAS Number | 256382-08-8 |
| Molecular Formula | C₂₄H₃₄O₆S |
| Molecular Weight | 450.59 g/mol |
| Appearance | Solid powder |
| Storage Temperature | -20°C |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated gloves, disposable lab coats, and other solid materials should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a clearly labeled, sealed hazardous waste container. Do not dispose of this compound down the drain.
-
Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.
By strictly adhering to these guidelines, researchers can safely handle this compound while minimizing the risk of exposure and ensuring a secure laboratory environment. It is imperative that all personnel are trained on these procedures before working with this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
